2,4-Dimethylacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDSKVWQTONQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058997 | |
| Record name | 1-(2,4-Dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow oily liquid with a sweet, floral, woody, minty odour | |
| Record name | 2,4-Dimethylacetophenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/765/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
117.00 to 118.00 °C. @ 18.00 mm Hg | |
| Record name | 2',4'-Dimethylacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | 2,4-Dimethylacetophenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/765/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.993-0.999 | |
| Record name | 2,4-Dimethylacetophenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/765/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
89-74-7 | |
| Record name | 2′,4′-Dimethylacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',4'-Dimethylacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(2,4-dimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(2,4-Dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4'-dimethylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2',4'-DIMETHYLACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K29ME27YA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2',4'-Dimethylacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dimethylacetophenone: Chemical Properties, Synthesis, and Spectroscopic Analysis
This technical guide provides a comprehensive overview of 2,4-dimethylacetophenone, a versatile aromatic ketone. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the core chemical properties, a detailed synthesis protocol with mechanistic insights, and a thorough analysis of its spectroscopic data. The information presented herein is curated to provide not only factual data but also field-proven insights to support your research and development endeavors.
Introduction and Overview
This compound, also known as 4-acetyl-m-xylene, is an aromatic organic compound belonging to the alkyl-phenyl ketone class.[1][2] It is characterized by an acetophenone core with two methyl groups substituted at positions 2 and 4 of the benzene ring.[3] This compound typically presents as a colorless to pale yellow liquid with a distinct sweet, floral, and somewhat woody odor, which has led to its use in the fragrance and flavor industries.[3][4][5][6][7] Beyond its sensory applications, this compound serves as a valuable intermediate in organic synthesis and as a research chemical.[3][5] Its utility in synthetic chemistry stems from the reactivity of the ketone functional group and the substituted aromatic ring.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | 1-(2,4-dimethylphenyl)ethanone | [4][8][9] |
| Synonyms | 2',4'-Dimethylacetophenone, 4-Acetyl-m-xylene, Methyl 2,4-dimethylphenyl ketone | [3][4][8][9] |
| CAS Number | 89-74-7 | [3][4][8][9][10][11][12] |
| Molecular Formula | C₁₀H₁₂O | [4][8][9][10][12] |
| Molecular Weight | 148.20 g/mol | [4][10][11][12] |
| Appearance | Colorless to slightly yellow oily liquid | [4][7] |
| Odor | Sweet, floral, woody, minty | [4][5][6][7] |
| Boiling Point | 117-118 °C at 18 mmHg | [4][5][10][13] |
| Density | 0.997 g/mL at 25 °C | [5][10][13] |
| Refractive Index | 1.532-1.536 at 20 °C | [4][5][6][13] |
| Solubility | Insoluble in water; soluble in organic solvents and oils | [3][4][7] |
| Flash Point | 100 °C (212 °F) | [10][11] |
Molecular Structure
The structure of this compound features a benzene ring substituted with an acetyl group at position 1, and two methyl groups at positions 2 and 4. The presence of these functional groups dictates its chemical reactivity and spectroscopic properties.
References
- 1. spectrabase.com [spectrabase.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2',4'-Dimethylacetophenone(89-74-7) MS spectrum [chemicalbook.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. 2',4'-Dimethylacetophenone(89-74-7) 13C NMR spectrum [chemicalbook.com]
- 6. 2',4'-Dimethylacetophenone(89-74-7) 1H NMR spectrum [chemicalbook.com]
- 7. 3',4'-Dimethylacetophenone(3637-01-2) 1H NMR spectrum [chemicalbook.com]
- 8. 2',5'-DIMETHYLACETOPHENONE(2142-73-6) 13C NMR spectrum [chemicalbook.com]
- 9. app.studyraid.com [app.studyraid.com]
- 10. 2',5'-DIMETHYLACETOPHENONE(2142-73-6) 1H NMR spectrum [chemicalbook.com]
- 11. 2',4'-Dimethylacetophenone(89-74-7) IR Spectrum [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. This compound | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dimethylacetophenone (CAS 89-74-7)
This guide provides a comprehensive technical overview of 2,4-dimethylacetophenone, a versatile aromatic ketone. Designed for researchers, scientists, and professionals in drug development, this document delves into its synthesis, structural elucidation, and diverse applications, grounding all claims in established scientific literature.
Introduction: Understanding this compound
2',4'-Dimethylacetophenone, also known as 4-acetyl-m-xylene, is an organic compound classified as an alkyl-phenyl ketone.[1] It consists of an acetophenone core with two methyl groups substituted at positions 2 and 4 of the benzene ring.[2] This substitution pattern dictates its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.[2][3] While it has established uses as a flavoring agent and in the fragrance industry due to its sweet, floral, and woody odor, its utility extends to more technical applications, including roles as a photoinitiator in polymerization processes and as a phytotoxic agent, highlighting its potential in agricultural and materials science.[2][4][5][6]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical research. The properties of this compound are well-documented, providing a reliable basis for its use in experimental design.
Physical and Chemical Properties
The compound is a colorless to pale yellow oily liquid under standard conditions.[2][4][7] Its key physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 89-74-7 | [5][8] |
| Molecular Formula | C₁₀H₁₂O | [5][8] |
| Molecular Weight | 148.20 g/mol | [8][9] |
| Appearance | Colorless to slightly yellow oily liquid | [4][10] |
| Density | 0.997 g/mL at 25 °C | [5] |
| Boiling Point | 117-118 °C at 18 mm Hg | [4][5] |
| Flash Point | 100 °C (212 °F) - closed cup | [5][9] |
| Refractive Index | 1.532 - 1.536 at 20 °C | [4][7] |
| Solubility | Insoluble in water; soluble in organic solvents and oils | [4][10] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is crucial for verifying the identity and purity of this compound. Below is a summary of its characteristic spectral data.
¹H NMR Spectroscopy: Proton NMR provides unambiguous information about the hydrogen environment in the molecule. The spectrum of this compound shows distinct signals for the three methyl groups and the aromatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.50 | d | 1H | Aromatic H (ortho to C=O) |
| ~7.10 | s | 1H | Aromatic H (ortho to two -CH₃) |
| ~7.05 | d | 1H | Aromatic H (meta to C=O) |
| ~2.55 | s | 3H | Acetyl group (-COCH₃) |
| ~2.45 | s | 3H | Methyl group (-CH₃) |
| ~2.30 | s | 3H | Methyl group (-CH₃) |
| (Solvent: CDCl₃; Reference: TMS. Note: Exact chemical shifts can vary slightly based on solvent and instrument.)[11][12] |
¹³C NMR Spectroscopy: Carbon NMR complements the proton data by detailing the carbon skeleton.
| Chemical Shift (δ) ppm | Assignment |
| ~200 | Carbonyl Carbon (C=O) |
| ~139-140 | Aromatic C (quaternary, substituted) |
| ~135-136 | Aromatic C (quaternary, substituted) |
| ~132-133 | Aromatic C-H |
| ~129-130 | Aromatic C-H |
| ~126-127 | Aromatic C-H |
| ~29-30 | Acetyl Methyl Carbon (-COCH₃) |
| ~21-22 | Aromatic Methyl Carbon (-CH₃) |
| ~19-20 | Aromatic Methyl Carbon (-CH₃) |
Mass Spectrometry (GC-MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
| m/z | Relative Intensity | Assignment |
| 148 | ~40% | Molecular Ion [M]⁺ |
| 133 | 100% | [M - CH₃]⁺ (Base Peak) |
| 105 | ~55% | [M - CH₃ - CO]⁺ or [C₆H₃(CH₃)₂]⁺ |
| 77 | ~22% | [C₆H₅]⁺ |
Synthesis Pathway: Friedel-Crafts Acylation
The most common and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of m-xylene with acetyl chloride or acetic anhydride.[10][13] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[14]
The choice of m-xylene as the starting material is critical. The two methyl groups are ortho, para-directing. Acylation at the position para to one methyl group and ortho to the other (the 4-position) is sterically favored and electronically activated, leading to the desired 2,4-isomer as the major product.
Reaction Mechanism
The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.
Caption: Mechanism of Friedel-Crafts Acylation.
Laboratory Synthesis Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
m-Xylene (anhydrous)
-
Acetyl chloride (or acetic anhydride)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous, reaction solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Reagent Charging: In an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add a solution of acetyl chloride (1.0 eq) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Addition of m-Xylene: Following the formation of the acylium ion complex, add m-xylene (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% NaHCO₃ solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure this compound.[15]
Caption: Synthesis and Purification Workflow.
Applications in Scientific Research
The utility of this compound extends beyond its role as a simple aromatic compound, finding applications in diverse areas of chemical and biological research.
-
Intermediate in Organic Synthesis: Its ketone functionality and substituted aromatic ring make it a valuable building block for more complex molecules.[2] The carbonyl group can undergo a wide range of reactions, including reduction to an alcohol, reductive amination to form amines, and aldol condensations. These transformations are fundamental in the synthesis of pharmaceutical intermediates and other fine chemicals. A study in Bioorganic & Medicinal Chemistry reported its use in the construction of a chemical library for discovering inhibitors of adult T-cell leukemia cell proliferation.[9]
-
Phytotoxic and Herbicidal Research: Recent studies have identified this compound as a phytotoxic compound.[6] Research published in the International Journal of Environmental Research and Public Health showed that it can inhibit the germination and growth of certain plant species.[6] This discovery opens avenues for its investigation as a potential bioagent in weed control, offering a simple chemical structure that could form the basis for new, more environmentally benign herbicides.[6]
-
Flavor and Fragrance Science: It is recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and has been used as a flavoring agent in food products.[4][16] Its unique scent profile also makes it useful in perfume compositions.[3][5] For drug development professionals, understanding these organoleptic properties can be relevant for the formulation of oral medications, where taste-masking is a significant challenge.
-
Analytical Chemistry: this compound serves as a useful research chemical in analytical applications. For instance, it has been used as a standard in gas chromatography to detect specific aromas in tobacco compounds.[3][5]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential for laboratory safety.
-
Hazards: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[17] It is harmful if swallowed or inhaled.[13]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[9][17]
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials. The recommended storage temperature is below +30°C.[5][18] It is classified as a combustible liquid.[9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS 89-74-7) is a well-characterized aromatic ketone with significant utility for researchers in organic synthesis, medicinal chemistry, and agricultural science. Its straightforward synthesis via Friedel-Crafts acylation, combined with its versatile reactivity, makes it an important molecular scaffold. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safety protocols, as detailed in this guide, is crucial for its effective and safe application in a research and development setting.
References
- 1. Showing Compound 2',4'-Dimethylacetophenone (FDB008866) - FooDB [foodb.ca]
- 2. CAS 89-74-7: 2′,4′-Dimethylacetophenone | CymitQuimica [cymitquimica.com]
- 3. 2',4'-Dimethylacetophenone | 89-74-7 [chemicalbook.com]
- 4. This compound | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2',4'-Dimethylacetophenone CAS#: 89-74-7 [m.chemicalbook.com]
- 6. Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2',4'-dimethyl acetophenone, 89-74-7 [thegoodscentscompany.com]
- 8. scbt.com [scbt.com]
- 9. 2′,4′-二甲基苯乙酮 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. 2',4'-Dimethylacetophenone(89-74-7) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. chembk.com [chembk.com]
- 14. beyondbenign.org [beyondbenign.org]
- 15. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 16. femaflavor.org [femaflavor.org]
- 17. synquestlabs.com [synquestlabs.com]
- 18. echemi.com [echemi.com]
synthesis of 2,4-Dimethylacetophenone from m-xylene
An In-depth Technical Guide to the Synthesis of 2,4-Dimethylacetophenone from m-Xylene
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable ketone used as an intermediate in organic synthesis and as a component in the fragrance industry.[1] The primary focus is on the electrophilic aromatic substitution via the Friedel-Crafts acylation of m-xylene. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, discusses process optimization, and outlines critical safety considerations. It is intended for an audience of researchers, chemists, and professionals in drug development and chemical manufacturing who require a robust and reproducible synthetic method.
Introduction and Strategic Importance
This compound (also known as 4-acetyl-m-xylene) is an aromatic ketone characterized by a colorless to pale yellow liquid appearance and a sweet, floral, and woody odor.[1][2][3] Its utility spans multiple domains, from being a key building block for more complex molecules in the pharmaceutical industry to its application as a fragrance agent in consumer products like soaps, detergents, and room sprays.[1][4]
The most direct and industrially scalable method for its preparation is the Friedel-Crafts acylation of m-xylene with an acylating agent such as acetyl chloride.[3][5] This reaction, first discovered by Charles Friedel and James Mason Crafts in 1877, remains a cornerstone of synthetic organic chemistry for attaching acyl substituents to an aromatic ring.[6] This guide offers an in-depth examination of this critical transformation.
The Underlying Chemistry: Friedel-Crafts Acylation Mechanism
The synthesis of this compound from m-xylene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[7] The core of this process involves the generation of a potent electrophile, the acylium ion, which then attacks the electron-rich m-xylene ring.
Generation of the Acylium Ion Electrophile
The reaction is initiated by the interaction between the acylating agent (acetyl chloride, CH₃COCl) and a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of acetyl chloride, polarizing the carbon-chlorine bond. This complex then cleaves to form a resonance-stabilized acylium ion (CH₃CO⁺) and the tetrachloroaluminate anion (AlCl₄⁻).[6][7] The acylium ion is the highly reactive electrophile that drives the substitution.
Electrophilic Attack and Regioselectivity
The m-xylene (1,3-dimethylbenzene) molecule possesses two methyl groups, which are activating and ortho-, para-directing substituents on the aromatic ring. This means they increase the nucleophilicity of the ring and direct the incoming electrophile to specific positions. The positions available for substitution are C2, C4, C5, and C6.
-
Positions 4 and 6: These positions are the most favored. They are ortho to one methyl group and para to the other, receiving strong electronic activation from both.
-
Position 2: This position is ortho to both methyl groups. While electronically activated, it is significantly sterically hindered, making it a less favorable site for attack.
-
Position 5: This position is meta to both methyl groups and is therefore the least electronically activated position.
Consequently, the Friedel-Crafts acylation of m-xylene proceeds with high regioselectivity, yielding almost exclusively the 2,4-disubstituted product.[8][9]
Re-aromatization
The attack of the m-xylene π-electron system on the acylium ion forms a carbocation intermediate known as an arenium ion or σ-complex.[7] Aromaticity is then restored when a base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acetyl group. This step regenerates the AlCl₃ catalyst and produces hydrogen chloride (HCl) as a byproduct.[10]
However, the product, this compound, is a ketone. The Lewis basic oxygen atom of the ketone's carbonyl group readily forms a stable complex with the Lewis acidic AlCl₃ catalyst. For this reason, a stoichiometric amount (at least one full equivalent) of the catalyst is required to drive the reaction to completion.[11][12] This complex is later decomposed during the aqueous work-up.
Mechanism Visualization
Caption: The three-step mechanism of Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound. All operations involving corrosive or volatile reagents must be performed in a certified chemical fume hood.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 14.7 g | 0.11 | Corrosive, water-sensitive. Handle quickly. |
| Acetyl Chloride | CH₃COCl | 78.50 | 7.8 mL (8.6 g) | 0.11 | Corrosive, lachrymator. |
| m-Xylene | C₈H₁₀ | 106.17 | 12.3 mL (10.6 g) | 0.10 | Flammable. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous grade. Suspected carcinogen. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~30 mL | - | For preparing 5% HCl solution. Corrosive. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | For saturated aqueous solution. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Drying agent. |
Equipment
-
250 mL three-neck round-bottom flask
-
125 mL pressure-equalizing addition funnel
-
Reflux condenser with a drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
500 mL separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Experimental Workflow
Caption: Step-by-step workflow for synthesis and purification.
Step-by-Step Procedure
-
Reaction Setup: Assemble the dry 250 mL three-neck round-bottom flask with a magnetic stir bar, the addition funnel, and the reflux condenser. Ensure all joints are properly sealed. Equip the condenser with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Catalyst Suspension: In the fume hood, carefully weigh 14.7 g (0.11 mol) of anhydrous aluminum chloride and add it to the reaction flask. Immediately add 50 mL of anhydrous dichloromethane. Begin stirring to create a suspension.
-
Reagent Addition: Add 7.8 mL (0.11 mol) of acetyl chloride to the addition funnel. Place the reaction flask in an ice-water bath and allow it to cool to 0-5 °C.
-
Acylium Ion Formation: Add the acetyl chloride dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C. The formation of the acylium ion complex is exothermic.[10]
-
Substrate Addition: After the acetyl chloride addition is complete, add 12.3 mL (0.10 mol) of m-xylene to the same addition funnel. Add the m-xylene dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: Once the m-xylene addition is finished, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quench: Prepare a beaker with approximately 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice-acid mixture. This highly exothermic step decomposes the aluminum chloride-ketone complex and should be performed with caution in the fume hood.[13]
-
Isolation: Transfer the entire mixture to a 500 mL separatory funnel. Add an additional 50 mL of DCM to the reaction flask to rinse any remaining residue and add this to the separatory funnel. Shake the funnel, venting frequently, and allow the layers to separate.
-
Washing: Drain the lower organic (DCM) layer. Extract the aqueous layer once more with 25 mL of DCM. Combine the organic extracts and wash them sequentially with:
-
50 mL of 5% HCl solution
-
50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution)
-
50 mL of brine (saturated NaCl solution)
-
-
Drying and Solvent Removal: Drain the washed organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane. A yellowish oily crude product should remain.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 117-118 °C at 18 mmHg.[2][4] The final product should be a clear, colorless to slightly yellow liquid.
Product Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-(2,4-dimethylphenyl)ethanone | [2] |
| CAS Number | 89-74-7 | [2][14] |
| Molecular Formula | C₁₀H₁₂O | [2][14] |
| Molecular Weight | 148.20 g/mol | [2][14] |
| Boiling Point | ~228 °C (atm), 117-118 °C @ 18 mmHg | [3][4] |
| Density | ~0.997 g/mL at 25 °C | [4] |
| Refractive Index | ~1.535 at 20 °C | [4] |
Spectroscopic Data
-
¹H NMR (CDCl₃): Expected signals include two singlets for the aromatic methyl groups (around δ 2.3-2.5 ppm), a singlet for the acetyl methyl group (around δ 2.5-2.6 ppm), and signals for the three aromatic protons in the range of δ 7.0-7.6 ppm.[15][16]
-
IR Spectroscopy: Key peaks will include a strong absorption for the C=O (ketone) stretch around 1680-1690 cm⁻¹, C-H stretches for aromatic and aliphatic protons, and C=C stretches for the aromatic ring.
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 148, and a prominent base peak at m/z = 133 corresponding to the loss of a methyl group ([M-15]⁺).[2]
Safety and Troubleshooting
Critical Safety Precautions
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. It can cause severe skin and respiratory burns. Always handle in a fume hood with appropriate PPE (gloves, safety goggles, lab coat).[10][13]
-
Acetyl Chloride (CH₃COCl): Corrosive, a lachrymator (causes tearing), and reacts with water. Must be handled in a fume hood.[13][17]
-
Dichloromethane (CH₂Cl₂): A suspected carcinogen and volatile solvent. Minimize inhalation and skin contact.[13]
-
Work-up: The quenching of the reaction is highly exothermic and releases HCl gas. Perform this step slowly and in a well-ventilated fume hood, preferably in an ice bath.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Moisture in reagents or glassware. | Ensure all glassware is oven-dried. Use anhydrous grade solvents and freshly opened, high-purity AlCl₃.[13] |
| Inactive catalyst. | Use a fresh, unopened container of anhydrous AlCl₃. | |
| Sub-optimal temperature control. | Maintain low temperature (0-10 °C) during reagent addition to prevent side reactions. | |
| Formation of Byproducts | Reaction temperature too high. | Adhere to strict temperature control throughout the addition steps. |
| Incorrect stoichiometry. | Use a slight excess of the Lewis acid and acylating agent relative to the aromatic substrate. | |
| Difficult Work-up | Emulsion formation during washing. | Add brine (saturated NaCl solution) to help break the emulsion. |
Conclusion
The Friedel-Crafts acylation of m-xylene is an efficient and highly regioselective method for the synthesis of this compound. A thorough understanding of the reaction mechanism, particularly the role of the Lewis acid catalyst and the directing effects of the alkyl substituents, is paramount for success. By adhering to strict anhydrous conditions, maintaining careful temperature control, and following a robust work-up and purification procedure, this synthesis can be reliably performed to yield a high-purity product suitable for further research and development applications.
References
- 1. CAS 89-74-7: 2′,4′-Dimethylacetophenone | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 2',4'-Dimethylacetophenone | 89-74-7 [chemicalbook.com]
- 5. capuchem.ca [capuchem.ca]
- 6. 傅-克酰基化反应 [sigmaaldrich.cn]
- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 8. Solved 13.37 Friedel-Crafts acylation of the individual | Chegg.com [chegg.com]
- 9. m.youtube.com [m.youtube.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Ethanone, 1-(2,4-dimethylphenyl)- [webbook.nist.gov]
- 15. 2',4'-Dimethylacetophenone(89-74-7) 1H NMR spectrum [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
A Spectroscopic Guide to 2,4-Dimethylacetophenone: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry
Introduction
In the landscape of chemical analysis and drug development, the unambiguous identification and structural elucidation of organic molecules are paramount. Spectroscopic techniques serve as the cornerstone of this endeavor, providing a detailed fingerprint of a molecule's architecture. This guide offers an in-depth technical exploration of the spectroscopic data for 2,4-Dimethylacetophenone (C₁₀H₁₂O), an aromatic ketone.[1][2] By dissecting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its key spectral features. This document moves beyond a simple data repository, delving into the causal relationships between the molecular structure of this compound and its spectroscopic output, thereby offering field-proven insights into spectral interpretation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) spectroscopy is a powerful technique for determining the number of different types of protons in a molecule and their connectivity. The spectrum of this compound in deuterated chloroform (CDCl₃) reveals a distinct set of signals, each corresponding to a unique proton environment.[3]
Experimental Protocol: ¹H NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then placed in an NMR tube and analyzed using a high-field NMR spectrometer (e.g., 300 or 500 MHz). The resulting free induction decay (FID) is Fourier transformed to produce the ¹H NMR spectrum.
Data and Interpretation
The ¹H NMR spectrum is characterized by signals in both the aromatic and aliphatic regions. The electron-donating nature of the two methyl groups and the electron-withdrawing effect of the acetyl group create a specific pattern of chemical shifts for the aromatic protons.
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| ~7.6 | 1H | Doublet | H-6 |
| ~7.0 | 1H | Doublet | H-5 |
| ~7.0 | 1H | Singlet | H-3 |
| 2.51 | 3H | Singlet | Acetyl CH₃ |
| 2.45 | 3H | Singlet | C-4 CH₃ |
| 2.35 | 3H | Singlet | C-2 CH₃ |
Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.
The downfield signal at approximately 7.6 ppm corresponds to the proton at position 6 (H-6), which is deshielded by the adjacent electron-withdrawing carbonyl group. The protons at positions 3 and 5 are found further upfield. The three singlet signals in the aliphatic region correspond to the three methyl groups. The acetyl methyl protons are the most deshielded of the three due to the proximity of the carbonyl group.
Caption: ¹H NMR assignments for this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.[4]
Experimental Protocol: ¹³C NMR Spectroscopy
Similar to ¹H NMR, a concentrated solution of the compound in a deuterated solvent is prepared. A ¹³C NMR spectrum is then acquired, often using broadband proton decoupling to simplify the spectrum to a series of single lines for each carbon.
Data and Interpretation
The ¹³C NMR spectrum of this compound shows ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~201 | C=O |
| ~142 | C-4 |
| ~138 | C-2 |
| ~135 | C-1 |
| ~132 | C-6 |
| ~129 | C-5 |
| ~126 | C-3 |
| ~29 | Acetyl CH₃ |
| ~21 | C-4 CH₃ |
| ~21 | C-2 CH₃ |
Note: The signals for the two aromatic methyl carbons may overlap.
The carbonyl carbon of the acetyl group appears significantly downfield (around 201 ppm) due to the strong deshielding effect of the oxygen atom. The quaternary aromatic carbons (C-1, C-2, and C-4) are also found at lower field compared to the protonated aromatic carbons. The methyl carbons appear in the upfield region of the spectrum.
Caption: ¹³C NMR assignments for this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the carbonyl group and the aromatic ring.[2][5]
Experimental Protocol: IR Spectroscopy
An IR spectrum can be obtained using various techniques. For a liquid sample like this compound, a common method is to place a thin film of the liquid between two salt plates (e.g., NaCl or KBr) and analyze it using an FTIR spectrometer.
Data and Interpretation
The key absorption bands in the IR spectrum of this compound are indicative of its molecular structure.
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3000-3100 | Medium | Aromatic C-H Stretch |
| ~2850-3000 | Medium | Aliphatic C-H Stretch |
| ~1685 | Strong | C=O (Aryl Ketone) Stretch |
| ~1610, ~1450 | Medium-Strong | Aromatic C=C Stretch |
The most prominent feature in the IR spectrum is the strong absorption band around 1685 cm⁻¹, which is characteristic of the C=O stretching vibration of an aryl ketone. The conjugation of the carbonyl group with the aromatic ring lowers the frequency compared to a simple aliphatic ketone. The absorptions in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions correspond to the C-H stretching vibrations of the aromatic ring and the methyl groups, respectively. The bands around 1610 and 1450 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring.
References
- 1. This compound | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanone, 1-(2,4-dimethylphenyl)- [webbook.nist.gov]
- 3. 2',4'-Dimethylacetophenone(89-74-7) 1H NMR spectrum [chemicalbook.com]
- 4. 2',4'-Dimethylacetophenone(89-74-7) 13C NMR spectrum [chemicalbook.com]
- 5. 2',4'-Dimethylacetophenone(89-74-7) IR Spectrum [chemicalbook.com]
The Multifaceted Biological Landscape of 2,4-Dimethylacetophenone and Its Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the biological activities of 2,4-dimethylacetophenone and its structurally diverse derivatives. While this compound itself is a well-characterized aromatic ketone, its true pharmacological potential is unlocked through chemical modifications that yield a rich library of compounds with significant antimicrobial, antifungal, antioxidant, anti-inflammatory, and cytotoxic properties. This document synthesizes current research to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships that govern the efficacy of these compounds, present key quantitative data, and provide detailed experimental protocols for their biological evaluation. The aim is to equip researchers with the foundational knowledge and practical methodologies required to explore this promising class of molecules for therapeutic applications.
Introduction to this compound: The Core Moiety
This compound, also known as 4-acetyl-m-xylene, is an aromatic ketone with the chemical formula C₁₀H₁₂O.[1][2] It presents as a colorless to slightly yellow oily liquid with a characteristic sweet, floral, and woody odor.[3] While its primary commercial application has been in the fragrance and flavor industries,[3] its chemical scaffold serves as a versatile starting point for the synthesis of a multitude of derivatives with potent biological activities.
Chemical and Physical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | [1][2] |
| Molecular Weight | 148.20 g/mol | [1][2] |
| CAS Number | 89-74-7 | [2] |
| Boiling Point | 117-118 °C at 18 mm Hg | [3] |
| Density | 0.997 g/mL at 25 °C | [3] |
| IUPAC Name | 1-(2,4-dimethylphenyl)ethanone | [1] |
The true pharmacological interest lies not in the parent molecule but in the diverse functionalities that can be introduced to its structure. The presence of a reactive acetyl group and an aromatic ring allows for a wide range of chemical modifications, leading to the generation of derivatives such as chalcones, Schiff bases, and semicarbazones, each exhibiting a unique biological profile.
Antimicrobial and Antifungal Activities: A Broad Spectrum of Action
Derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents. The introduction of specific pharmacophores can lead to compounds with potent activity against a range of pathogens, including multidrug-resistant strains.
Mechanism of Action
The antimicrobial and antifungal activity of acetophenone derivatives, particularly chalcones, is often attributed to the presence of an α,β-unsaturated keto function.[4] This reactive enone moiety can undergo conjugate addition with nucleophilic groups, such as the thiol groups of essential enzymes or proteins within the microbial cell, leading to their inactivation and subsequent cell death.
Key Derivatives and Their Efficacy
Chalcones: These derivatives, formed by the Claisen-Schmidt condensation of an acetophenone with an aldehyde, are a major class of bioactive compounds.[4] Their antimicrobial activity is influenced by the substitution pattern on both aromatic rings.
Schiff Bases: Formed by the condensation of the keto group of acetophenone derivatives with a primary amine, Schiff bases have shown significant antimicrobial properties.[5][6] The imine or azomethine group (-C=N-) is a crucial pharmacophore in these compounds.
Semicarbazones: These compounds, derived from the reaction of acetophenones with semicarbazide, also exhibit a wide spectrum of antibacterial and antifungal activities.[7]
Illustrative Data on Antimicrobial Activity:
| Derivative Class | Target Organism | Activity (MIC/Zone of Inhibition) | Reference |
| Chalcones | Staphylococcus aureus | MIC values can be as low as 471µg/ml for certain derivatives.[8] | [8][9] |
| Chalcones | Escherichia coli | Varies depending on substitution. | [10] |
| Schiff Bases | Aspergillus niger, Candida albicans | Good antifungal activity observed. | [11] |
| Schiff Bases | Various pathogenic bacteria and fungi | Significant antimicrobial activities reported.[5] | [5] |
Antioxidant Properties: Scavenging Free Radicals
Many derivatives of this compound, particularly those incorporating hydroxyl and methoxy groups, exhibit potent antioxidant activity. This is primarily due to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[7]
Mechanism of Action
The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7][12] In this assay, the antioxidant compound reduces the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. The presence of phenolic hydroxyl groups significantly enhances the radical scavenging activity.[12]
Structure-Activity Relationship
Studies have shown that the position and number of hydroxyl groups on the aromatic rings of chalcone and semicarbazone derivatives are critical for their antioxidant potential. For instance, the presence of a hydroxyl group on the acetophenone moiety and a methoxy group on the aldehydic moiety of a chalcone semicarbazone was found to result in the highest scavenger activity.[7]
Quantitative Antioxidant Activity Data (DPPH Assay):
| Compound | IC50 Value | Reference |
| 2,4-Dihydroxyacetophenone benzoylhydrazone | Potent radical scavenger | [12] |
| Butylated para hydroxyl benzylidene phenyl semicarbazone (7a) | 12.27 µM | [7] |
| Chalcone Semicarbazones (various substitutions) | Varies, with hydroxyl and methoxy groups enhancing activity. | [7][13] |
Anti-inflammatory Effects: Modulating Inflammatory Pathways
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Certain derivatives of acetophenone have demonstrated promising anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.
Mechanism of Action
The anti-inflammatory effects of these compounds can be attributed to their ability to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[14] Some derivatives have also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[15][16]
Noteworthy Anti-inflammatory Derivatives
Derivatives such as 3,5-diprenyl-4-hydroxyacetophenone have been shown to significantly reduce ear edema in animal models and inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages.[16] Another example is 2,4'-dihydroxybenzophenone, which has been shown to alleviate LPS-induced systemic inflammation.[15]
In Vitro Anti-inflammatory Activity:
| Compound | Target | IC50 Value/Inhibition | Reference |
| Pivalate-based Michael product (MAK01) | COX-1 | 314 µg/mL | [14] |
| Pivalate-based Michael product (MAK01) | COX-2 | 130 µg/mL | [14] |
| Pivalate-based Michael product (MAK01) | 5-LOX | 105 µg/mL | [14] |
| 3,5-diprenyl-4-hydroxyacetophenone | NO Production | 38.96% inhibition at 91.78 µM | [16] |
| 3,5-diprenyl-4-hydroxyacetophenone | TNF-α Production | 59.14% inhibition at 91.78 µM | [16] |
Cytotoxic Activity: Potential in Cancer Therapy
A growing body of evidence suggests that certain derivatives of this compound possess significant cytotoxic activity against various cancer cell lines, making them promising candidates for the development of new anticancer agents.[17][18]
Mechanism of Action
The cytotoxic effects of these compounds are often mediated through the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.[19] For example, some chalcone derivatives have been shown to depolarize the mitochondrial membrane and activate caspases, which are key events in the apoptotic cascade.[19]
Promising Anticancer Derivatives
Chalcones derived from acetophenones have shown significant inhibitory effects against breast cancer cell lines such as MCF-7, ZR-75-1, and MDA-MB-231.[18] The presence of a prenyl group on the A-ring and methoxy and hydroxyl substituents on the B-ring of chalcones appears to be crucial for their cytotoxicity.[18]
Cytotoxicity Against Human Cancer Cell Lines:
| Derivative | Cell Line | IC50 Value | Reference |
| Chalcone derivative 5 | AGS (gastric adenocarcinoma) | < 1.0 µg/mL | [19] |
| Chalcone derivative 7 | HL-60 (leukemia) | < 1.57 µg/mL | [19] |
| Chalcone 12 | MCF-7 (breast cancer) | 4.19 ± 1.04 µM | [18] |
| Chalcone 13 | MCF-7 (breast cancer) | 3.30 ± 0.92 µM | [18] |
| β-lapachone oxime 5 | HL-60 (leukemia) | 3.84 µM | [20] |
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments discussed in this guide.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated overnight. The culture is then diluted to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Compound Dilutions: A series of twofold dilutions of the test compound (e.g., a this compound derivative) is prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
DPPH Radical Scavenging Assay
This assay measures the antioxidant activity of a compound.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared and kept in the dark.
-
Preparation of Test Samples: The test compound is dissolved in a suitable solvent to prepare a series of concentrations. A known antioxidant, such as ascorbic acid, is used as a positive control.
-
Reaction: The test sample is mixed with the DPPH solution in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
MTT Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[18]
Conclusion and Future Directions
This compound, while modest in its own biological activity, serves as an invaluable scaffold for the synthesis of a vast array of derivatives with significant therapeutic potential. The research synthesized in this guide clearly demonstrates that by employing strategic chemical modifications, it is possible to generate compounds with potent and specific antimicrobial, antifungal, antioxidant, anti-inflammatory, and cytotoxic properties.
The future of research in this area lies in:
-
Rational Drug Design: Utilizing computational modeling and a deeper understanding of structure-activity relationships to design and synthesize novel derivatives with enhanced potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In Vivo Studies: Translating the promising in vitro findings into preclinical and clinical studies to evaluate the efficacy and safety of these compounds in animal models and eventually in humans.
This technical guide provides a solid foundation for these future endeavors. The versatility of the this compound core, combined with the wealth of synthetic possibilities, ensures that this class of compounds will remain a fertile ground for drug discovery and development for years to come.
References
- 1. This compound | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2′,4′-二甲基苯乙酮 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2',4'-Dimethylacetophenone CAS#: 89-74-7 [m.chemicalbook.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nveo.org [nveo.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Phytotoxic Effects of 2,4-Dimethylacetophenone
Introduction: Unveiling the Allelopathic Potential of a Natural Phenolic Compound
2,4-Dimethylacetophenone, an alkyl-phenylketone found in the essential oils of various plants, is emerging as a compound of significant interest in the field of allelopathy and natural herbicide development.[1][2] As a member of the acetophenone family of phenolic compounds, it participates in the complex chemical dialogues between plants.[3][4][5] These naturally occurring secondary metabolites are integral to plant defense mechanisms, often exhibiting phytotoxic properties that inhibit the growth of competing flora.[3][4][5] This guide offers a comprehensive technical overview of the phytotoxic effects of this compound, its proposed mechanisms of action, structure-activity relationships, and standardized protocols for its evaluation, tailored for researchers in plant science, agrochemistry, and drug development.
Chemical Profile: this compound
| Property | Value | Source |
| IUPAC Name | 1-(2,4-dimethylphenyl)ethan-1-one | [6] |
| CAS Number | 89-74-7 | [6][7][8][9][10] |
| Molecular Formula | C₁₀H₁₂O | [6][7][10] |
| Molecular Weight | 148.20 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid | [6][9][10] |
| Odor | Sweet, floral, woody | [7][9][10] |
| Boiling Point | 117-118 °C at 18 mm Hg | [7][8][9] |
| Density | ~0.997 g/mL at 25 °C | [7][8][9] |
| Solubility | Insoluble in water; soluble in organic solvents | [9][10] |
Part 1: Observed Phytotoxic Effects of this compound
Recent studies have systematically evaluated the phytotoxic activity of this compound, demonstrating its potent inhibitory effects on key stages of plant development, particularly germination and seedling growth.
Inhibition of Germination and Seedling Growth
The primary phytotoxic manifestations of this compound are the inhibition of seed germination and the suppression of early seedling growth. Bioassays utilizing model plant species such as lettuce (Lactuca sativa) and onion (Allium cepa) have provided quantitative insights into its efficacy.[1][2]
-
On Lactuca sativa (Dicot): this compound has been shown to strongly delay germination and reduce the size of the hypocotyl.[1][2] It also inhibits radicle growth, particularly at concentrations of 0.5 mM and above.[1]
-
On Allium cepa (Monocot): The inhibitory effects on Allium cepa are more pronounced on total germination and radicle length compared to hypocotyl size.[1][2]
It is noteworthy that monocotyledonous plants are often more resistant to allelochemicals than dicotyledons; however, this compound demonstrates significant activity against both types.[1]
Dose-Response and Hormetic Effects
The phytotoxicity of this compound is concentration-dependent.[1][2] High concentrations consistently result in significant inhibition of germination and growth parameters. Interestingly, like many allelochemicals, it can exhibit hormetic effects, where low concentrations may stimulate certain growth parameters. For instance, at a concentration of 0.1 mM, it has been observed to stimulate hypocotyl length in Lactuca sativa under certain conditions.[1]
Influence of Substrate
The substrate used in bioassays significantly influences the observed phytotoxic effects. In laboratory settings, experiments conducted on paper substrates often show different results compared to those conducted in soil.[1] For Lactuca sativa, the inhibitory effects of this compound were generally greater in soil.[1] Conversely, for Allium cepa, while germination was more inhibited in soil, seedling growth was stimulated.[1] This highlights the complexity of allelopathic interactions in a natural environment, where factors like microbial degradation and soil particle adsorption can modulate the activity of the compound.[3]
Part 2: Structure-Activity Relationship and Mechanism of Action
The efficacy of this compound as a phytotoxic agent is intrinsically linked to its chemical structure. Understanding this relationship is key to elucidating its mechanism of action and for the rational design of new, nature-inspired herbicides.
The Importance of Methyl Group Substitution
Among structurally similar compounds like propiophenone and 4'-methylacetophenone, 2',4'-dimethylacetophenone consistently emerges as the most phytotoxic.[1][2] This suggests that the presence of two methyl groups on the aromatic ring enhances its biological activity.[1] The position and number of these substitutions are critical factors affecting the efficacy of acetophenone derivatives.[1][2][11] This is a crucial insight for the development of more potent herbicidal compounds.
Proposed Mechanisms of Phytotoxicity
While the precise molecular targets of this compound have not been fully elucidated, its action can be inferred from the known mechanisms of other phenolic allelochemicals.[3] These compounds are known to induce a multi-pronged attack on plant physiology.
-
Disruption of Photosynthesis and Respiration: Phenolic compounds can reduce chlorophyll content and inhibit photosynthetic rates.[3] They are also known to weaken oxygen absorption, thereby impairing cellular respiration.[3]
-
Enzyme Inhibition: A primary mode of action for many phytotoxins is the alteration of enzyme function.[3] Phenolic compounds can inhibit key enzymes such as ATPases, peroxidases, and phosphorylases, disrupting energy metabolism and cellular homeostasis.[3]
-
Hormonal Imbalance: Allelochemicals can interfere with the synthesis and signaling of plant hormones like indoleacetic acid and gibberellins, leading to abnormal growth and development.[3]
The following diagram illustrates the probable multi-target mechanism of action for phenolic phytotoxins like this compound.
Caption: Proposed multi-target phytotoxic mechanism of this compound.
Part 3: Experimental Protocols for Phytotoxicity Assessment
To ensure the generation of reliable and reproducible data, standardized bioassays are essential.[12][13] The following protocols are based on established methods for evaluating the phytotoxicity of allelochemicals.[13][14][15]
Seed Germination and Seedling Growth Bioassay
This bioassay is a fundamental method for determining the effect of a test compound on germination and early growth.[14] Lactuca sativa is an excellent model for such studies due to its rapid germination and sensitivity to chemical agents.[16][17]
Materials:
-
Certified seeds of Lactuca sativa (lettuce) or Allium cepa (onion)
-
This compound (analytical grade)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile filter paper (e.g., Whatman No. 1)
-
Sterile distilled water
-
Solvent (e.g., acetone or ethanol, if necessary for dissolving the compound)
-
Incubator with controlled temperature and light
-
Ruler or digital calipers
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent if it is not readily soluble in water.
-
Perform serial dilutions with sterile distilled water to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0 mM).
-
Prepare a control solution containing only sterile distilled water and, if used, the same concentration of the solvent as in the test solutions.
-
-
Assay Setup:
-
Aseptically place two layers of sterile filter paper into each sterile Petri dish.
-
Moisten the filter paper with 5 mL of the respective test solution or control solution.
-
Place a predetermined number of seeds (e.g., 20-25) evenly spaced on the filter paper.
-
Seal each Petri dish with parafilm to prevent evaporation.
-
Prepare at least three to four replicates for each concentration and the control.
-
-
Incubation:
-
Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25 ± 1°C with a 12h/12h light/dark photoperiod).[12]
-
-
Data Collection:
-
After a set period (e.g., 72 hours or until germination ceases in the control group), count the number of germinated seeds. A seed is considered germinated when the radicle has emerged.
-
Measure the radicle length and hypocotyl/plumule length of each germinated seedling.
-
-
Calculations:
-
Germination Percentage (GP): (Number of germinated seeds / Total number of seeds) x 100
-
Inhibition Percentage: ((Control value - Treatment value) / Control value) x 100
-
Calculate the mean and standard deviation for all measured parameters.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value where applicable.[2]
-
The following diagram outlines the general workflow for this bioassay.
Caption: General workflow for a phytotoxicity seed germination bioassay.
Conclusion and Future Directions
This compound has demonstrated significant phytotoxic properties, positioning it as a promising candidate for the development of natural herbicides.[1] Its activity is strongly influenced by its chemical structure, particularly the dimethyl substitution on the phenyl ring. While its precise molecular targets are yet to be identified, its mechanism likely involves a multifaceted disruption of essential physiological processes, characteristic of phenolic allelochemicals.
Future research should focus on:
-
Elucidating the specific molecular targets through transcriptomic and proteomic studies.
-
Investigating its efficacy on a broader range of weed and crop species to determine its selectivity.
-
Conducting field trials to assess its performance under agricultural conditions, considering its behavior in different soil types.
-
Synthesizing and testing analogues to further optimize its herbicidal activity based on the structure-activity relationship.
By continuing to explore the phytotoxic potential of compounds like this compound, the scientific community can pave the way for a new generation of effective and more environmentally benign weed management solutions.
References
- 1. Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenolics and Plant Allelopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenolic Compounds in the Plant Development and Defense: An Overview [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. CAS 89-74-7: 2′,4′-Dimethylacetophenone | CymitQuimica [cymitquimica.com]
- 7. 2',4'-Dimethylacetophenone CAS#: 89-74-7 [m.chemicalbook.com]
- 8. 2',4'-Dimethylacetophenone | 89-74-7 [chemicalbook.com]
- 9. This compound | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fdm-makers.com [fdm-makers.com]
- 13. researchgate.net [researchgate.net]
- 14. Seed germination: An alternative to animal model to teach bioassay principles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zoology.ubc.ca [zoology.ubc.ca]
- 16. Toxic effects of environmental pollutants: Comparative investigation using Allium cepa L. and Lactuca sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Strategic Role of 2,4-Dimethylacetophenone in the Synthesis of Biologically Active Chalcones: A Technical Guide
Preamble: Beyond the Precursor – A Strategic Entry Point into Chalcone Diversity
In the vast landscape of medicinal chemistry, chalcones (1,3-diphenyl-2-propen-1-ones) represent a privileged scaffold, a foundational structure from which a multitude of biologically active molecules can be derived.[1][2] Their synthesis, most commonly achieved through the Claisen-Schmidt condensation, is a testament to the elegance and efficiency of classic organic reactions.[3] This guide moves beyond a generic overview to focus on a specific, strategically important precursor: 2,4-dimethylacetophenone. The deliberate choice of this ketone is not arbitrary; the methyl groups on the aromatic ring, seemingly simple substitutions, profoundly influence the electronic and steric properties of the resulting chalcones, thereby tuning their pharmacological profiles. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the rationale behind experimental choices, providing validated protocols, and exploring the therapeutic potential of the resulting chalcone derivatives.
I. The Claisen-Schmidt Condensation: A Mechanistic Perspective with this compound
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[4] The reaction proceeds via an aldol condensation followed by a dehydration step to furnish the characteristic α,β-unsaturated ketone of the chalcone framework.[4]
The Crucial Role of the Enolate
The reaction initiates with the deprotonation of the α-carbon of this compound by a base, typically hydroxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the chalcone.
Diagram 1: Generalized Claisen-Schmidt Condensation Mechanism
Caption: Base-catalyzed formation of a chalcone from this compound.
II. Experimental Protocol: Synthesis of a Representative Chalcone from this compound
The following is a detailed, step-by-step methodology for the synthesis of a chalcone derived from this compound. This protocol is adapted from a reliable procedure for a closely related analogue and is broadly applicable to a range of aromatic aldehydes.[5]
Materials and Reagents:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the chosen aromatic aldehyde in a suitable volume of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Reaction Initiation: Cool the flask in an ice bath. While stirring vigorously, slowly add a 10-40% aqueous solution of sodium hydroxide dropwise. The reaction is often exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC. The formation of a yellow precipitate is a common indicator of product formation.[6]
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold water to remove any inorganic impurities.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure product.
Diagram 2: Experimental Workflow for Chalcone Synthesis
Caption: A systematic workflow for the synthesis and purification of chalcones.
III. Characterization of this compound-Derived Chalcones
Thorough characterization is essential to confirm the structure and purity of the synthesized chalcones. The following spectroscopic techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a chalcone is highly characteristic. The vinyl protons (H-α and H-β) of the α,β-unsaturated carbonyl system typically appear as doublets in the downfield region (δ 7.2–8.4 ppm). A large coupling constant (J ≈ 15–16 Hz) between these protons confirms the trans (E) configuration of the double bond.[2] The aromatic protons will appear as multiplets in their expected regions, and the methyl protons of the 2,4-dimethylphenyl group will be visible as singlets.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon (C=O) in the range of δ 188-197 ppm. The signals for the vinyl carbons and the aromatic carbons can also be assigned based on their chemical shifts and substitution patterns.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key absorptions for chalcones include:
-
A strong C=O stretching band for the α,β-unsaturated ketone, typically observed around 1630-1660 cm⁻¹.
-
A C=C stretching band for the alkene, usually found near 1605 cm⁻¹.[2]
-
C-H stretching and bending vibrations for the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized chalcone, confirming its elemental composition.
| Spectroscopic Data for a Representative Chalcone: (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one [5] | |
| ¹H NMR (400.3 MHz, CDCl₃) | δ 7.60−7.55 (2H, m), 7.48 (1H, d, J = 16.0 Hz), 7.42−7.38 (3H, m), 7.30 (1H, s), 7.22−7.16 (2H, m), 7.14 (1H, d, J = 16.0 Hz), 2.40 (3H, s), 2.37 (3H, s) |
| ¹³C NMR (100.7 MHz, CDCl₃) | δ 196.9, 145.8, 139.2, 135.2, 134.8, 133.8, 131.3, 130.7, 129.1, 128.7, 128.5, 126.9, 21.0, 19.9 |
| IR (ATR/cm⁻¹) | 3061 (νCH), 2926 (νCH), 1666 (νC=O), 1597 (νC=C) |
Note: This data is for a closely related isomer and serves as a reference for the expected spectral features of chalcones derived from dimethylacetophenones.
IV. Biological Significance and Drug Development Potential
Chalcones derived from this compound are of significant interest to drug development professionals due to the broad and potent biological activities exhibited by the chalcone scaffold. The presence and position of the methyl groups can enhance lipophilicity and influence binding to biological targets.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of chalcone derivatives against a wide range of human cancer cell lines, including breast, lung, prostate, and colorectal cancers.[1] The cytotoxic effects of chalcones are often mediated through the induction of apoptosis. For instance, certain synthetic chalcones have shown high cytotoxicity in various cell lines with IC₅₀ concentrations of less than 20 µg/mL.[1] The anticancer potential of chalcones is a promising area of research, with some derivatives showing greater potency than existing chemotherapeutic agents.[7]
| Representative Anticancer Activity of Chalcone Derivatives | |
| Compound | Cell Line |
| 2-hydroxychalcone | MDA-MB-231 (Breast) |
| Xanthohumol | MDA-MB-231 (Breast) |
| Compound 25 (diaryl ether chalcone) | MCF-7 (Breast) |
| Compound 63 (polyhydroxychalcone) | HeLa (Cervical) |
Antimicrobial Activity
Chalcones have also emerged as promising antimicrobial agents, exhibiting activity against both bacteria and fungi.[2] Some heterocyclic chalcone analogues have demonstrated strong activity against both susceptible and resistant strains of Staphylococcus aureus.[2] The minimum inhibitory concentrations (MICs) of some chalcone derivatives are comparable to or even better than those of commercial antibiotics.[8] For example, certain trifluoromethyl-substituted chalcones have shown MIC values in the range of 7.81–250 µg/mL against common pathogenic bacteria.[8]
V. Conclusion and Future Directions
This compound serves as a strategic and versatile starting material for the synthesis of a diverse library of chalcones. The Claisen-Schmidt condensation provides a robust and efficient route to these valuable compounds. The resulting chalcones, with their tunable electronic and steric properties, exhibit a wide array of promising biological activities, particularly in the realms of anticancer and antimicrobial research. This guide provides the foundational knowledge and practical protocols for researchers to explore the synthesis and therapeutic potential of this important class of molecules. Future research should focus on the synthesis of novel chalcone derivatives from this compound and the systematic evaluation of their structure-activity relationships to identify lead compounds for further drug development.
VI. References
-
Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Anticancer Activity of Natural and Synthetic Chalcones. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Synthesis of Chalcones with Anticancer Activities. (n.d.). PMC. Retrieved from --INVALID-LINK--
-
IC50 values and selectivity index of chalcone (1-4) against cancer cells. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. (2024). ACG Publications.
-
Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). National Institutes of Health. Retrieved from --INVALID-LINK--
-
(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
SYNTHESIS OF CHALCONES. (n.d.). Journal of Emerging Technologies and Innovative Research. Retrieved from --INVALID-LINK--
-
Synthesis and Antimicrobial Activity of Some Chalcone Derivatives. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Chalcone Synthesis Reaction from Benzaldehyde and Acetophenone. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. (n.d.). JOCPR. Retrieved from --INVALID-LINK--
-
Synthesis and Antimicrobial Activity of Chalcones. (n.d.). JOCPR. Retrieved from --INVALID-LINK--
-
Synthesis and Characterization of some substituted chalcones. (2025). ResearchGate.
-
Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. (n.d.). Magritek. Retrieved from --INVALID-LINK--
-
Application Notes and Protocols: 4-Fluorobenzaldehyde in Claisen-Schmidt Condensation Reactions. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (n.d.). PMC. Retrieved from --INVALID-LINK--
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. Retrieved from --INVALID-LINK--
-
Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. (2020). Magritek. Retrieved from --INVALID-LINK--
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
A Researcher's Guide to Sourcing and Utilizing 2,4-Dimethylacetophenone in Drug Discovery and Development
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2,4-Dimethylacetophenone, a versatile chemical intermediate. This document will navigate the landscape of commercial suppliers, delve into critical quality control parameters, outline safe handling and storage protocols, and explore its diverse applications in modern research. The information presented herein is curated to empower researchers to make informed decisions when sourcing and employing this compound in their experimental workflows.
Introduction to this compound: A Versatile Building Block
This compound (CAS No. 89-74-7) is an aromatic ketone that serves as a valuable building block in organic synthesis.[1] Its chemical structure, featuring a benzene ring substituted with two methyl groups and an acetyl group, provides a scaffold for the synthesis of a wide array of more complex molecules. This has led to its application in various fields, including the development of novel pharmaceuticals and agrochemicals. For instance, it has been investigated for its potential phytotoxic properties, suggesting its utility in the development of new herbicides.[2] Furthermore, its presence has been identified in natural products such as cinnamon bark and tea, indicating its relevance in flavor and fragrance chemistry.[3]
Commercial Suppliers of this compound for Research
The selection of a reliable supplier is a critical first step in any research endeavor. The purity, consistency, and documentation provided by the supplier can significantly impact experimental outcomes. Below is a comparative table of prominent commercial suppliers of this compound catering to the research and development community.
| Supplier | Product Name | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich | 2′,4′-Dimethylacetophenone | 96% | Not specified, but a range of research quantities is typical. | Provides detailed safety and property information. |
| Thermo Scientific Chemicals | 2',4'-Dimethylacetophenone, 95% | ≥94.0% (GC) | 10 g, 50 g, 250 g | Offers detailed specifications, including refractive index and appearance.[4] |
| TCI America | 2',4'-Dimethylacetophenone | Not specified | 25mL | Also known as 4-Acetyl-m-xylene.[5] |
| MedChemExpress | 2',4'-Dimethylacetophenone | ≥98.0% (NMR) | Not specified | Provides a Certificate of Analysis with NMR-verified purity.[6][7] |
| BOC Sciences | 2',4'-Dimethylacetophenone | Not specified | Not specified | Positions itself as a supplier for all stages of drug discovery.[] |
| Simson Pharma Limited | This compound | High quality | Not specified | Accompanied by a Certificate of Analysis. |
| Synquest Labs | 2',4'-Dimethylacetophenone | Not specified | Not specified | Provides detailed handling and storage information in their SDS.[9] |
| XIAMEN EQUATION CHEMICAL CO.,LTD | This compound Industrial Grade | Not specified | Bulk quantities | A China-based manufactory with a focus on industrial supply.[10] |
Quality Control and Purity Assessment: A Cornerstone of Reproducible Research
Ensuring the purity of starting materials is paramount for the validity and reproducibility of experimental results. For this compound, the primary analytical techniques for quality control are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of this compound. A typical Certificate of Analysis from a reputable supplier like MedChemExpress will indicate that the ¹H NMR spectrum is consistent with the expected structure and will provide a purity value derived from this analysis.[6][7]
Illustrative ¹H NMR Data Interpretation:
-
Aromatic Protons: Signals in the aromatic region (typically ~7.0-7.8 ppm) corresponding to the protons on the dimethyl-substituted benzene ring. The splitting patterns will be indicative of their relative positions.
-
Acetyl Protons: A singlet at approximately 2.5 ppm corresponding to the three protons of the acetyl group's methyl.
-
Methyl Protons: Two singlets in the region of 2.2-2.4 ppm corresponding to the two methyl groups on the benzene ring.
The absence of significant unassigned signals is a key indicator of high purity.
Gas Chromatography (GC)
Gas Chromatography is another essential technique for determining the purity of volatile compounds like this compound. Thermo Scientific Chemicals, for example, specifies a minimum purity of 94.0% as determined by GC.[4] This method separates the compound from any volatile impurities, and the relative peak areas provide a quantitative measure of purity.
Typical GC Protocol for Purity Analysis:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector and Detector Temperature: Typically set around 250°C.
-
Oven Temperature Program: A temperature gradient is employed to ensure the separation of components with different boiling points. A typical program might start at 100°C, hold for 2 minutes, and then ramp up to 250°C at a rate of 10°C/minute.
-
Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.
-
Data Analysis: The resulting chromatogram is analyzed to determine the area percentage of the main peak corresponding to this compound.
Safe Handling, Storage, and Disposal
Proper handling and storage of this compound are crucial for laboratory safety and maintaining the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, it is essential to wear appropriate personal protective equipment, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Storage Conditions
This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[] It is recommended to store it below +30°C.[3][10][11] For long-term storage in its pure form, temperatures of -20°C can extend its shelf life to up to 3 years.[6]
Incompatibilities and Hazards
This compound is a combustible liquid and should be kept away from ignition sources. It is incompatible with strong oxidizing agents. While not classified as acutely toxic, it can cause skin and eye irritation.[12]
Accidental Release and Disposal
In case of a spill, absorb the material with an inert, non-combustible absorbent and dispose of it in a suitable, labeled container for chemical waste.[9] All disposal should be in accordance with local, state, and federal regulations.
Research Applications and Experimental Workflows
This compound's utility in research is primarily as a synthetic intermediate. Its chemical structure allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules with potential biological activity.
Synthesis of Novel Bioactive Molecules
One of the key applications of this compound is in the synthesis of novel compounds for biological screening. For example, it can be a precursor for the synthesis of chalcones, a class of compounds known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Workflow for the Synthesis of a Chalcone Derivative:
Caption: Workflow for the synthesis and biological evaluation of a chalcone derivative starting from this compound.
Investigation of Phytotoxic Effects
Recent research has highlighted the potential of this compound as a phytotoxic agent, suggesting its utility as a lead compound for the development of new herbicides.[2] A typical experimental workflow to assess its phytotoxicity is outlined below.
Workflow for Phytotoxicity Bioassay:
Caption: Experimental workflow for assessing the phytotoxic effects of this compound.
Conclusion
This compound is a readily available and versatile chemical intermediate with significant potential in various research and development applications, particularly in the synthesis of novel bioactive compounds. By carefully selecting a reputable supplier, performing rigorous quality control, adhering to safe handling practices, and employing well-designed experimental workflows, researchers can effectively leverage this compound to advance their scientific discoveries.
References
- 1. This compound | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2',4'-Dimethylacetophenone CAS#: 89-74-7 [m.chemicalbook.com]
- 4. 2',4'-Dimethylacetophenone, 95% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. calpaclab.com [calpaclab.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. echemi.com [echemi.com]
- 11. 2',4'-Dimethylacetophenone | 89-74-7 [chemicalbook.com]
- 12. Page loading... [wap.guidechem.com]
Navigating the Nuances of 2,4-Dimethylacetophenone: A Technical Guide to Laboratory Safety and Handling
For the discerning researcher, scientist, and drug development professional, the mastery of chemical handling is not merely a procedural necessity but the bedrock of scientific integrity and innovation. This guide provides an in-depth technical exploration of the safe and effective handling of 2,4-Dimethylacetophenone (CAS 89-74-7), an aromatic ketone with diverse applications in organic synthesis. Moving beyond a mere recitation of safety data, we will delve into the causality behind recommended protocols, offering field-proven insights to empower your laboratory practices.
Understanding the Chemical Profile of this compound
A comprehensive understanding of a chemical's properties is the first principle of safe handling. This compound is a colorless to pale yellow liquid with a characteristic sweet, floral, and woody odor.[1][2] Its utility as an intermediate in organic synthesis, particularly in reactions like Friedel-Crafts acylation, underscores the importance of a nuanced approach to its laboratory use.[1]
Physicochemical and Toxicological Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [3] |
| Molecular Weight | 148.20 g/mol | [3][4] |
| Boiling Point | 117-118 °C @ 18 mm Hg | [2] |
| Flash Point | 100 °C (212 °F) - closed cup | [4] |
| Density | 0.997 g/mL at 25 °C | [2] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [2] |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5] |
| Toxicity | While specific LD50 and LC50 data are not readily available in the aggregated search results, it is classified as harmful and an irritant. |
Hazard Identification and Risk Mitigation: A Proactive Stance
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[5] A proactive risk mitigation strategy involves a thorough understanding of these hazards and the implementation of robust control measures.
The "Why" Behind Personal Protective Equipment (PPE)
The selection of PPE is not a matter of rote compliance but a direct response to the specific chemical threats posed by this compound.
-
Eye Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles. Standard safety glasses with side shields offer a minimum level of protection, but for any transfer or reaction involving this liquid, the enhanced seal of goggles is critical to prevent splashes.[6]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves provide adequate protection against incidental contact.[7][8] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to wash hands thoroughly after removal.
-
Body Protection: A standard laboratory coat should be worn to protect against splashes. For larger quantities or in procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
In the Laboratory: From Receipt to Disposal
A self-validating system of protocols ensures that safety is an integral part of the experimental workflow, not an afterthought.
Prudent Storage and Handling
Proper storage is fundamental to maintaining the integrity of this compound and preventing hazardous situations.
-
Segregation is Key: Store this compound in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[9][10][11] It should be segregated from incompatible materials, particularly strong oxidizing agents, strong bases, and strong reducing agents, to prevent potentially violent reactions.[12]
-
Container Integrity: Keep the container tightly closed when not in use to prevent the release of vapors.[9]
Experimental Workflow: A Case Study in Friedel-Crafts Acylation
The synthesis of aromatic ketones is a common application for compounds like this compound. The following is a generalized, step-by-step methodology for a Friedel-Crafts acylation, highlighting the critical safety considerations at each stage. This protocol is based on the acylation of an aromatic substrate with an acyl chloride, a reaction class where this compound can be a product.[13][14]
Objective: To illustrate the safe handling of an aromatic ketone within a common synthetic procedure.
Materials:
-
Aromatic substrate (e.g., m-xylene)
-
Acylating agent (e.g., acetyl chloride)
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride)
-
Anhydrous solvent (e.g., dichloromethane)
-
Quenching solution (ice and concentrated HCl)
-
Extraction solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Experimental Protocol:
-
Reaction Setup (in a chemical fume hood):
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube. The use of a fume hood is non-negotiable due to the release of HCl gas during the reaction.
-
Charge the flask with the anhydrous aluminum chloride and anhydrous dichloromethane. Anhydrous conditions are critical as aluminum chloride reacts violently with water.[13]
-
-
Addition of Reagents:
-
Cool the flask in an ice bath to control the exothermic reaction between the Lewis acid and the acylating agent.
-
Slowly add a solution of acetyl chloride in dichloromethane from the dropping funnel. Acetyl chloride is corrosive and a lachrymator, demanding careful handling within the fume hood.[15]
-
After the initial complex formation, slowly add the aromatic substrate (m-xylene) solution.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Quenching:
-
CRITICAL STEP: Quench the reaction by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. Never add water or the ice/acid mixture directly to the reaction flask , as this will cause a violent exothermic reaction and the release of HCl gas.[13][16] This step should be performed in a large beaker within the fume hood.
-
-
Extraction and Purification:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by vacuum distillation or column chromatography.
-
Workflow Visualization:
Emergency Preparedness: A Plan for the Unexpected
Even with the most meticulous planning, the potential for accidents exists. A well-rehearsed emergency plan is a critical component of laboratory safety.
Spill Response
The appropriate response to a spill of this compound depends on its scale.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including respiratory protection if vapors are significant.
-
Confine the spill using an inert absorbent material such as vermiculite or sand.
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Close the laboratory doors to contain the spill.
-
Contact your institution's emergency response team.
-
Spill Response Decision Tree:
First Aid Measures
Immediate and appropriate first aid can significantly mitigate the consequences of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[15]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal and Decontamination
Proper disposal of this compound and associated waste is an environmental and regulatory responsibility.
-
Waste Collection: Collect all waste containing this compound, including unused material and contaminated items (e.g., gloves, absorbent pads), in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
Glassware Decontamination: Glassware that has been in contact with this compound should be rinsed with an appropriate organic solvent (e.g., acetone) into a designated waste container. This should be followed by a thorough washing with laboratory detergent and water.[1][7]
References
- 1. Cleaning Glassware | Chem Lab [chemlab.truman.edu]
- 2. beyondbenign.org [beyondbenign.org]
- 3. This compound | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synquestlabs.com [synquestlabs.com]
- 6. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. How To [chem.rochester.edu]
- 8. fishersci.at [fishersci.at]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. websites.umich.edu [websites.umich.edu]
- 14. US2647861A - Purification of ketones by distillation - Google Patents [patents.google.com]
- 15. wcu.edu [wcu.edu]
- 16. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
The Ubiquitous Yet Understated Presence of 2,4-Dimethylacetophenone in Nature: A Technical Guide
Abstract
2,4-Dimethylacetophenone, a substituted aromatic ketone, is a naturally occurring volatile organic compound found across a diverse range of botanical and food sources. While not as extensively studied as other acetophenone derivatives, its presence contributes to the characteristic aroma and flavor profiles of various consumables and plays a significant role in plant chemical ecology. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural occurrence, biosynthesis, analytical methodologies for detection, and the ecological significance of this compound. This document synthesizes current scientific knowledge to offer field-proven insights and detailed experimental protocols, fostering a deeper understanding of this intriguing molecule.
Introduction: The Chemical Identity of this compound
This compound (CAS No. 89-74-7), also known as 4-acetyl-m-xylene, is an organic compound with the chemical formula C₁₀H₁₂O.[1] It belongs to the class of alkyl-phenylketones, characterized by a ketone group attached to a benzene ring substituted with two methyl groups at positions 2 and 4.[2] This compound typically presents as a colorless to slightly yellow oily liquid and is recognized for its sweet, floral, and woody aroma, often described as mimosa-like in dilution.[1][3] Its organoleptic properties have led to its use as a flavoring agent in the food and fragrance industries, where it is recognized as safe for consumption at current intake levels by regulatory bodies such as the FDA and JECFA.[1]
Beyond its sensory attributes, this compound is an intriguing subject of study due to its presence in a variety of natural systems and its potential biological activities. This guide will delve into the known natural reservoirs of this compound, the biochemical pathways responsible for its synthesis in plants, the analytical techniques for its isolation and quantification, and its role in the intricate web of ecological interactions.
Natural Occurrence: A Widespread Distribution
This compound has been identified as a volatile or semi-volatile constituent in a surprising variety of natural sources, ranging from popular beverages to aromatic plants and processed foods. Its detection in these matrices underscores its contribution to their distinctive sensory characteristics.
Botanical Sources
The presence of this compound is well-documented in the plant kingdom, where it likely plays a role in defense and communication.
-
Camellia sinensis (Tea Plant): this compound has been detected in various types of tea, including black, green, herbal, and red teas.[2] Its presence contributes to the complex aroma profile of these widely consumed beverages. While its concentration can vary depending on the tea variety, processing methods, and growing conditions, it is a recognized component of the tea volatilome.
-
Cistus ladanifer (Labdanum): The essential oil of Cistus ladanifer, a plant native to the Mediterranean region, is a known source of this compound.[4] This compound, along with other phenolic constituents, is believed to contribute to the plant's allelopathic properties.
-
Cinnamon Bark: Reports indicate the presence of this compound in cinnamon bark, adding to the complex mixture of aromatic compounds that define its characteristic scent and flavor.
-
Nasturtium officinale (Watercress): This aquatic plant, known for its peppery taste, also contains this compound as a volatile component.[5]
Other Natural Sources
Beyond the plant kingdom, this compound has been identified in other natural and processed products.
-
Wine: As a product of fermentation and aging, wine develops a complex bouquet of volatile compounds, which can include this compound. Its presence is likely influenced by the grape variety, fermentation process, and aging conditions.
-
Dried Bonito (Katsuobushi): This traditional Japanese preserved food, made from skipjack tuna, has a unique and savory aroma profile. Gas chromatography-mass spectrometry (GC-MS) analysis of the volatile flavor components of dried bonito has identified this compound as one of its constituents.[4]
The following table summarizes the known natural occurrences of this compound. It is important to note that quantitative data remains limited for many of these sources, representing an area for future research.
| Natural Source | Common Name | Matrix | Reference(s) |
| Camellia sinensis | Tea | Leaves, Processed Tea | [2] |
| Cistus ladanifer | Labdanum | Essential Oil | [4] |
| Cinnamomum verum | Cinnamon | Bark | |
| Nasturtium officinale | Watercress | Leaves | [5] |
| Vitis vinifera | Wine | Fermented Beverage | |
| Katsuwonus pelamis | Dried Bonito | Processed Fish | [4] |
Biosynthesis in Plants: From Primary Metabolism to a Specialized Ketone
The biosynthesis of this compound in plants is a fascinating example of how primary metabolites are channeled into the production of specialized secondary metabolites. The core pathway originates from the shikimate pathway, a central route in plants for the production of aromatic amino acids.
The key precursor for acetophenone derivatives is the amino acid L-phenylalanine . The biosynthetic journey can be conceptualized in the following stages:
-
Initiation via the Phenylpropanoid Pathway: The first committed step is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine ammonia-lyase (PAL) .[6] This pivotal enzyme links primary and secondary metabolism.
-
Side-Chain Shortening through a β-Oxidative Pathway: Following the formation of trans-cinnamic acid, the three-carbon side chain undergoes a shortening process, analogous to fatty acid degradation, to yield the acetyl group of the acetophenone core. This β-oxidative pathway is a critical phase in the biosynthesis.[7]
-
Methylation: The final step to produce this compound involves the methylation of the acetophenone backbone at the 2 and 4 positions of the aromatic ring. The specific enzymes responsible for this dimethylation are yet to be fully characterized and represent an active area of research in plant biochemistry.
Caption: Biosynthetic pathway of this compound from the Shikimate Pathway.
Analytical Methodology: Isolation and Quantification
The accurate identification and quantification of this compound in complex natural matrices require robust analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound. Headspace solid-phase microextraction (HS-SPME) is a particularly effective sample preparation technique for extracting these compounds from the matrix.
Experimental Workflow
The general workflow for the analysis of this compound from a plant or food matrix involves sample preparation, extraction, GC-MS analysis, and data processing.
Caption: General analytical workflow for this compound.
Detailed Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in Tea Leaves
This protocol provides a step-by-step methodology for the extraction and analysis of this compound from dried tea leaves.
Materials and Reagents:
-
Dried tea leaves (Camellia sinensis)
-
This compound analytical standard
-
Deionized water
-
Sodium chloride (NaCl)
-
HS-SPME vials (20 mL) with PTFE/silicone septa
-
SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Grind the dried tea leaves into a fine powder using a cryogenic grinder to preserve volatile compounds.
-
Accurately weigh 1.0 g of the powdered tea sample into a 20 mL HS-SPME vial.
-
Add 5 mL of deionized water and 1.0 g of NaCl to the vial. The salt increases the ionic strength of the aqueous phase, promoting the partitioning of volatile compounds into the headspace.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
Place the vial in a heating block or water bath set to 60°C.
-
Equilibrate the sample for 15 minutes at 60°C with agitation.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption.
-
Injector Temperature: 250°C (splitless mode for 2 minutes).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 5°C/min.
-
Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic analytical standard. The NIST library can be used for tentative identification.
-
Quantification: Prepare a calibration curve using standard solutions of this compound. Quantification can be performed using an internal standard method for improved accuracy.
-
Ecological Significance: A Molecule with a Message
The presence of this compound in plants is not coincidental; it serves distinct ecological functions, primarily related to plant defense and inter-species communication.
Phytotoxic and Allelopathic Activity
Research has demonstrated that this compound exhibits phytotoxic properties, meaning it can inhibit the growth of other plants.[4] This allelopathic activity is a crucial competitive strategy for plants like Cistus ladanifer, allowing them to suppress the growth of neighboring plants and secure resources such as water, nutrients, and sunlight. Studies have shown that this compound can inhibit seed germination and seedling growth of various plant species.[4] The phytotoxicity is often dose-dependent, with higher concentrations leading to greater inhibition.
Role as a Semiochemical
As a volatile organic compound, this compound has the potential to act as a semiochemical, a chemical messenger that mediates interactions between organisms. While direct evidence of its role as an insect attractant or repellent is still emerging, its presence in floral scents and plant volatiles suggests a potential involvement in pollinator attraction or herbivore deterrence. The study of acetophenones in plant defense mechanisms indicates that they can act as repellents against insects and other herbivores.[7] Further research is needed to elucidate the specific role of this compound in these complex ecological interactions.
Conclusion and Future Perspectives
This compound is a naturally occurring compound with a broader distribution and greater ecological significance than previously appreciated. Its presence in common consumables like tea and its role in the chemical ecology of plants highlight the importance of continued research into this molecule.
Future investigations should focus on several key areas:
-
Quantitative Analysis: There is a clear need for more extensive quantitative studies to determine the concentration of this compound in its various natural sources. This data will be invaluable for understanding its contribution to flavor and aroma, as well as for assessing dietary intake.
-
Biosynthesis Elucidation: While the general biosynthetic pathway is understood, the specific enzymes responsible for the methylation steps leading to this compound remain to be identified. Unraveling the complete enzymatic cascade will provide a deeper understanding of plant secondary metabolism.
-
Ecological Interactions: Further research is required to fully understand the role of this compound as a semiochemical. Investigating its effects on insect behavior, both as a potential attractant for pollinators and a repellent for herbivores, will provide crucial insights into its ecological function.
By addressing these research gaps, the scientific community can gain a more complete picture of the natural occurrence and multifaceted roles of this compound, paving the way for potential applications in the food, fragrance, and agricultural industries.
References
- 1. This compound | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. 2',4'-dimethyl acetophenone, 89-74-7 [thegoodscentscompany.com]
- 4. Volatile Flavor Components of Dried Bonito (Katsuobushi). I. On Basic, Acidic and Weak Acidic Fractions | Semantic Scholar [semanticscholar.org]
- 5. Nutritional composition of watercress — The Watercress Company [thewatercresscompany.com]
- 6. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Two Main Biosynthesis Pathways Involved in the Synthesis of the Floral Aroma of the Nacional Cocoa Variety [frontiersin.org]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Chalcones via Claisen-Schmidt Condensation Using 2,4-Dimethylacetophenone
Introduction: The Significance of Chalcones
Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one scaffold.[1] This structural motif is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The Claisen-Schmidt condensation, a reliable base-catalyzed crossed aldol condensation, stands as the most common and versatile method for their synthesis.[4][5] It involves the reaction of an aromatic ketone (with α-hydrogens) with an aromatic aldehyde that lacks α-hydrogens.[6][7]
This application note provides a comprehensive, field-proven protocol for the synthesis of a chalcone derivative using 2,4-Dimethylacetophenone and a representative aromatic aldehyde (Benzaldehyde). It is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a step-by-step methodology, and purification guidelines.
Reaction Principle and Mechanism
The Claisen-Schmidt condensation proceeds via a base-catalyzed mechanism.[4] The core principle involves the formation of a reactive enolate from the ketone, which then acts as a nucleophile.[8]
The mechanism unfolds in three key stages:
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the acetophenone derivative (this compound).[8][9] This deprotonation forms a resonance-stabilized enolate ion. The presence of two methyl groups on the aromatic ring of the acetophenone does not sterically hinder this crucial step.
-
Nucleophilic Attack: The newly formed enolate ion attacks the electrophilic carbonyl carbon of the aromatic aldehyde (Benzaldehyde). Since benzaldehyde lacks α-hydrogens, it cannot self-condense, which simplifies the product outcome.[6] This step results in the formation of a β-hydroxy ketone intermediate.[8]
-
Dehydration: The β-hydroxy ketone intermediate readily undergoes dehydration (loss of a water molecule) under the basic reaction conditions to yield the final α,β-unsaturated ketone product, the chalcone.[6][8] This final product is highly conjugated, which provides the thermodynamic driving force for the reaction.
Detailed Experimental Protocol
This protocol details the synthesis of (E)-1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one.
Materials and Reagents
Proper reagent handling and quality are paramount for reaction success. Ensure all reagents are of appropriate purity and consult their respective Safety Data Sheets (SDS) before use.[10][11][12]
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass / Volume | Role |
| This compound | 148.20 | 10.0 | 1.48 g | Ketone |
| Benzaldehyde | 106.12 | 10.0 | 1.05 mL (1.06 g) | Aldehyde |
| Sodium Hydroxide (NaOH) | 40.00 | ~25 | 1.0 g | Catalyst |
| Ethanol (95%) | 46.07 | - | 20 mL | Solvent |
| Deionized Water | 18.02 | - | 10 mL + wash | Solvent/Wash |
| Hydrochloric Acid (HCl) | 36.46 | - | As needed (1 M) | Neutralization |
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.48 g (10.0 mmol) of this compound and 1.05 mL (10.0 mmol) of Benzaldehyde in 20 mL of 95% ethanol. Stir the mixture at room temperature until a homogenous solution is formed.
-
Catalyst Preparation: In a separate beaker, dissolve 1.0 g of sodium hydroxide pellets in 10 mL of deionized water. Stir until fully dissolved and allow the solution to cool to room temperature. Causality: The dissolution of NaOH is highly exothermic; pre-dissolving and cooling prevents an uncontrolled temperature spike in the main reaction.
-
Reaction Initiation: Slowly add the aqueous NaOH solution dropwise to the stirred ethanolic solution of the ketone and aldehyde over 5-10 minutes.[3] A distinct color change and the formation of a precipitate are typically observed, indicating the onset of the reaction.[5]
-
Reaction Progression: Vigorously stir the reaction mixture at room temperature for 4-6 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.[2][13]
-
Workup and Isolation: After the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.[14][15] Neutralize the mixture by slowly adding 1 M HCl until the pH is approximately 7. Collect the crude solid product by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the collected solid on the filter paper with copious amounts of cold deionized water to remove inorganic salts and residual NaOH.[2] Follow with a wash using a small amount of ice-cold ethanol to remove unreacted starting materials.[14][16]
-
Drying: Allow the product to air-dry on the funnel for 15-20 minutes, then transfer the crude solid to a watch glass and dry to a constant weight, preferably in a desiccator.
Purification and Characterization
While the crude product is often of sufficient purity, recrystallization is recommended to obtain a high-purity chalcone suitable for further analysis and application.[2]
Purification by Recrystallization
Ethanol (95%) is a commonly effective solvent for the recrystallization of chalcones.[14][16]
-
Dissolution: Place the crude chalcone product in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.[16] Causality: Using the minimum amount of hot solvent is critical for maximizing the yield upon cooling.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[16] Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.[13][16]
-
Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold 95% ethanol.[16]
-
Drying: Dry the purified crystals to a constant weight.
Characterization
The identity and purity of the synthesized chalcone should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| Melting Point | Assess purity | A sharp, defined melting range. |
| FTIR Spectroscopy | Functional group identification | Key peaks: ~1650 cm⁻¹ (conjugated C=O stretch), ~1600 cm⁻¹ (C=C stretch).[1] |
| ¹H-NMR Spectroscopy | Structural elucidation | Signals corresponding to aromatic protons, vinylic protons (α,β to carbonyl), and methyl groups. |
| ¹³C-NMR Spectroscopy | Structural confirmation | Signals for carbonyl carbon, aromatic carbons, and vinylic carbons.[17] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: A flowchart illustrating the step-by-step process of chalcone synthesis.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (such as nitrile) when handling chemicals.[10][18]
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe skin and eye burns.[12][19][20][21][22] Handle with extreme care in a well-ventilated area or fume hood. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[22]
-
Organic Solvents (Ethanol): Flammable. Keep away from open flames and ignition sources.
-
Aldehydes and Ketones: Can be irritants.[11][23] Avoid inhalation and skin contact.[10]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- 1. scispace.com [scispace.com]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. praxilabs.com [praxilabs.com]
- 7. byjus.com [byjus.com]
- 8. magritek.com [magritek.com]
- 9. researchgate.net [researchgate.net]
- 10. store.parsonspestcontrol.com [store.parsonspestcontrol.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. rsc.org [rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Claisen-Schmidt Condensation [cs.gordon.edu]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. nj.gov [nj.gov]
- 21. Sodium Hydroxide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 22. CCOHS: Sodium Hydroxide [ccohs.ca]
- 23. synquestlabs.com [synquestlabs.com]
Synthesis of Bioactive Chalcones from 2,4-Dimethylacetophenone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of bioactive chalcones utilizing 2,4-dimethylacetophenone as a key starting material. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific principles, empowering researchers to adeptly synthesize and explore this promising class of molecules.
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is a well-established pharmacophore, bestowing upon chalcone derivatives a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The strategic use of this compound as the A-ring precursor allows for the introduction of methyl groups, which can influence the lipophilicity and metabolic stability of the final compounds, potentially enhancing their therapeutic index.
I. The Synthetic Rationale: Claisen-Schmidt Condensation
The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aromatic ketone and an aromatic aldehyde.[4][5] This reaction is particularly effective for chalcone synthesis as the aromatic aldehyde lacks α-hydrogens, preventing self-condensation.[4]
The reaction mechanism, initiated by a base (e.g., NaOH or KOH), involves the deprotonation of the α-carbon of the this compound to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the substituted benzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. The presence of the conjugated system is responsible for the characteristic chromophore of chalcones.
II. Experimental Protocol: Synthesis of a Representative Chalcone
This protocol details the synthesis of (E)-1-(2,4-dimethylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, a representative chalcone derived from this compound.
Materials and Reagents:
-
This compound
-
4-Chlorobenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Deionized water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Ethyl acetate (for TLC)
-
n-Hexane (for TLC)
-
Standard laboratory glassware (round-bottom flask, beaker, Büchner funnel, etc.)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.48 g) and 4-chlorobenzaldehyde (10 mmol, 1.41 g) in 30 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Addition: While stirring, slowly add 10 mL of a 20% aqueous solution of sodium hydroxide (NaOH) dropwise to the reaction mixture. A change in color and the formation of a precipitate may be observed.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 8:2 v/v). The chalcone product will appear as a new, less polar spot compared to the starting materials.
-
Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water.
-
Neutralization: Acidify the mixture by slowly adding 10% hydrochloric acid (HCl) with constant stirring until the solution is neutral to litmus paper. This will precipitate the crude chalcone.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove any inorganic impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).
-
Purification: Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the pure product.
-
Characterization: Confirm the structure and purity of the synthesized chalcone using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[6][7][8]
III. Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of bioactive chalcones.
IV. Bioactivity of Chalcone Derivatives
Chalcones derived from substituted acetophenones have demonstrated significant potential in drug discovery, exhibiting a range of biological activities. The substitution pattern on both the A and B aromatic rings plays a crucial role in modulating their potency and selectivity.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of chalcones, with many derivatives showing potent cytotoxicity against various cancer cell lines.[9][10] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[11]
Table 1: Anticancer Activity of Representative Chalcone Derivatives
| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-1-(2,4-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | MCF-7 (Breast) | 3.44 ± 0.19 | [10] |
| (E)-1-(2,4-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | HepG2 (Liver) | 4.64 ± 0.23 | [10] |
| 2',4'-dihydroxy-3'-methoxychalcone | HeLa (Cervical) | 7.3 ± 0.4 | [12] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa (Cervical) | 3.204 | [9] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | 3.849 | [9] |
Antimicrobial Activity
Chalcones also exhibit promising antimicrobial activity against a range of pathogenic bacteria and fungi.[13] The α,β-unsaturated ketone moiety is believed to be crucial for this activity, likely acting as a Michael acceptor and reacting with nucleophilic groups in microbial enzymes and proteins.[14]
Table 2: Antimicrobial Activity of Representative Chalcone Derivatives
| Chalcone Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiazolyl-chalcone derivative | S. aureus (MSSA) | 61.25 | [3] |
| Thiazolyl-chalcone derivative | S. aureus (MRSA) | 125 | [3] |
| Fluoro- and trifluoromethyl-substituted chalcones | S. aureus | 7.81 - 15.6 | [15] |
| Polyoxygenated chalcone | P. syringae | 2.5 | |
| Hydroxylated chalcones | S. aureus | 50 |
V. Structure-Activity Relationship (SAR) Insights
The biological activity of chalcones is intricately linked to their chemical structure. The following diagram illustrates key structural features that influence the anticancer activity of chalcones.
Caption: Key structural features influencing chalcone bioactivity.
VI. Conclusion
The synthesis of chalcones from this compound via the Claisen-Schmidt condensation offers a versatile and efficient route to a diverse library of potentially bioactive molecules. The protocols and insights provided in this application note serve as a robust foundation for researchers in medicinal chemistry and drug development to explore this promising chemical space. Further derivatization and biological screening of chalcones based on the 2,4-dimethylphenyl scaffold are warranted to uncover novel therapeutic agents.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. periodicos.ufms.br [periodicos.ufms.br]
- 7. basjsci.edu.iq [basjsci.edu.iq]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. acgpubs.org [acgpubs.org]
The Versatile Role of 2,4-Dimethylacetophenone in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: Unlocking the Synthetic Potential of 2,4-Dimethylacetophenone
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound, a readily available aromatic ketone, serves as a valuable and versatile building block in the synthesis of a diverse array of heterocyclic compounds.[][2] Its utility stems from the reactivity of both the acetyl group and the activated aromatic ring, providing multiple avenues for cyclization and functionalization. The methyl groups on the phenyl ring also influence the electronic and steric environment, which can be exploited to direct reaction pathways and modulate the properties of the final heterocyclic products.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic scaffolds, including pyrazoles, pyrimidines, and quinolines. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile precursor in their synthetic endeavors. The heterocyclic compounds derived from these methods are of significant interest due to their wide-ranging pharmacological activities, forming the core of many therapeutic agents.[3][4]
I. Synthesis of Pyrazole Derivatives
Pyrazoles are a class of five-membered nitrogen-containing heterocycles that are prominent scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[5][6] A highly efficient method for the synthesis of pyrazoles from acetophenones involves a two-step process: formation of an intermediate enaminone followed by cyclization with hydrazine.[7]
Causality Behind the Experimental Design
The initial condensation of this compound with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), is a crucial step. The enolizable acetyl group of the acetophenone attacks the electrophilic carbon of the DMF-DMA, leading to the formation of a highly reactive enaminone intermediate. This intermediate is then primed for cyclocondensation with hydrazine. The hydrazine acts as a dinucleophile, with one nitrogen atom attacking the carbonyl carbon and the other attacking the β-carbon of the enaminone, followed by elimination of dimethylamine and water to yield the stable pyrazole ring. This stepwise approach allows for controlled formation of the pyrazole core and can be adapted for various substituted acetophenones and hydrazines.[7]
Experimental Workflow: Two-Step Pyrazole Synthesis
Caption: Workflow for the two-step synthesis of pyrazoles.
Protocol 1: Synthesis of 1-(2,4-dimethylphenyl)-1H-pyrazole
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Toluene
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Enaminone Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (10 mmol) in toluene (50 mL).
-
Add DMF-DMA (12 mmol, 1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enaminone intermediate. This intermediate can be used in the next step without further purification.
-
-
Pyrazole Cyclization:
-
Dissolve the crude enaminone in ethanol (50 mL).
-
Add hydrazine hydrate (15 mmol, 1.5 equivalents) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 3-5 hours. Monitor the reaction by TLC until the enaminone spot disappears.
-
Cool the reaction mixture to room temperature. The pyrazole product may precipitate out of solution.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure pyrazole derivative.
-
Data Summary:
| Starting Material | Reagents | Product | Yield (%) |
| This compound | 1. DMF-DMA, Toluene, reflux2. Hydrazine hydrate, EtOH, reflux | 1-(2,4-dimethylphenyl)-1H-pyrazole | 85-95 |
II. Synthesis of Pyrimidine Derivatives
Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are prevalent in a wide range of biologically active molecules and pharmaceuticals.[8][9][10][11] One common strategy for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or guanidine derivative.[8]
Causality Behind the Experimental Design
This compound can be a precursor to a 1,3-bifunctional three-carbon fragment required for pyrimidine synthesis.[8] A common approach is to first synthesize a chalcone by the Claisen-Schmidt condensation of this compound with an appropriate aldehyde.[12][13] The resulting α,β-unsaturated ketone (chalcone) then serves as the three-carbon component that reacts with a nitrogen-containing species like guanidine or urea. The reaction proceeds through a Michael addition of the nitrogen nucleophile to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring.
Experimental Workflow: Chalcone-Mediated Pyrimidine Synthesis
Caption: Workflow for chalcone-mediated pyrimidine synthesis.
Protocol 2: Synthesis of a 2-Amino-4-(2,4-dimethylphenyl)-6-arylpyrimidine
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Guanidine hydrochloride
-
Sodium hydroxide
-
Ethanol
Procedure:
-
Chalcone Synthesis:
-
In a flask, dissolve this compound (10 mmol) and the substituted aromatic aldehyde (10 mmol) in ethanol (30 mL).
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (20 mmol in 10 mL water) with constant stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours. The formation of a solid precipitate indicates product formation.
-
Collect the chalcone product by filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Dry the product and recrystallize from ethanol if necessary.
-
-
Pyrimidine Formation:
-
In a round-bottom flask, combine the synthesized chalcone (5 mmol), guanidine hydrochloride (7.5 mmol, 1.5 equivalents), and sodium hydroxide (10 mmol, 2 equivalents) in ethanol (40 mL).
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The pyrimidine product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2-aminopyrimidine derivative.
-
Data Summary:
| Starting Material | Reagents | Product | Yield (%) |
| This compound & Benzaldehyde | 1. NaOH, EtOH2. Guanidine HCl, NaOH, EtOH, reflux | 2-Amino-4-(2,4-dimethylphenyl)-6-phenylpyrimidine | 70-85 |
III. Synthesis of Quinoline Derivatives
Quinolines are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyridine ring. The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of therapeutic applications.[3][14][15][16] The Friedländer annulation is a classic and straightforward method for synthesizing substituted quinolines, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
Causality Behind the Experimental Design
While this compound itself is not a direct precursor in the classical Friedländer synthesis, it can be utilized in modified procedures or multicomponent reactions. For instance, in a one-pot reaction, this compound can react with a 2-aminoaryl ketone under specific catalytic conditions.[17] The reaction likely proceeds through an initial aldol-type condensation between the enolate of this compound and the carbonyl of the 2-aminoaryl ketone, followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the newly formed carbonyl, and subsequent dehydration to yield the quinoline ring. The choice of catalyst (e.g., a Lewis acid or a heterogeneous catalyst like a zeolite) is crucial for promoting the condensation and cyclization steps efficiently.[17]
Experimental Workflow: One-Pot Quinoline Synthesis
Caption: One-pot synthesis of quinolines from this compound.
Protocol 3: Zeolite-Catalyzed Synthesis of a 2,4-Disubstituted Quinoline
Materials:
-
This compound
-
2-Aminobenzophenone
-
Hβ Zeolite (catalyst)
Procedure:
-
In a reaction vessel, thoroughly mix this compound (10 mmol), 2-aminobenzophenone (10 mmol), and Hβ zeolite (10% w/w of the reactants).
-
Heat the solvent-free reaction mixture at 120-140 °C for 4-8 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a suitable organic solvent (e.g., ethyl acetate) to dissolve the organic components.
-
Filter the mixture to recover the heterogeneous zeolite catalyst. The catalyst can be washed with the solvent, dried, and reused.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure 2,4-disubstituted quinoline.
Data Summary:
| Starting Materials | Catalyst | Product | Yield (%) |
| This compound & 2-Aminobenzophenone | Hβ Zeolite | 2-(2,4-Dimethylphenyl)-4-phenylquinoline | 75-90 |
IV. Conclusion
This compound has demonstrated its significant utility as a versatile and cost-effective starting material for the synthesis of a variety of important heterocyclic compounds. The protocols detailed in this guide for the synthesis of pyrazoles, pyrimidines, and quinolines highlight the adaptability of this precursor to different reaction conditions and synthetic strategies, including multi-component reactions and green chemistry approaches using heterogeneous catalysts. The underlying principles of enolization, condensation, and cyclization are key to understanding and optimizing these transformations. By providing a deeper understanding of the causality behind the experimental choices and offering robust protocols, this guide aims to empower researchers in the fields of organic synthesis and drug discovery to effectively utilize this compound in the creation of novel and potentially bioactive molecules.
References
- 2. 2',4'-Dimethylacetophenone, 95% | Fisher Scientific [fishersci.ca]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. A Review on the Medicinal Significance of Heterocyclic Compounds [ijraset.com]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. galchimia.com [galchimia.com]
- 8. bu.edu.eg [bu.edu.eg]
- 9. pubs.vensel.org [pubs.vensel.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Quinoline synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. sioc.ac.cn [sioc.ac.cn]
- 17. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: A Researcher's Guide to the Friedel-Crafts Acylation of m-Xylene with Acetyl Chloride
Abstract: The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] This reaction is fundamental to the synthesis of aromatic ketones, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. This guide offers an in-depth exploration of the Friedel-Crafts acylation of m-xylene with acetyl chloride to produce 2,4-dimethylacetophenone. We will dissect the underlying mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical parameters and safety considerations necessary for a successful and reproducible synthesis.
Theoretical Framework: Mechanism and Rationale
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[2] The reaction between m-xylene and acetyl chloride is facilitated by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which serves to generate a highly reactive electrophile.
1.1. The Role of the Lewis Acid Catalyst
Anhydrous aluminum chloride is a potent Lewis acid due to the electron-deficient nature of the aluminum atom.[3][4] Its primary function is to activate the acetyl chloride, transforming it into a much stronger electrophile. This is achieved through the coordination of AlCl₃ with the chlorine atom of the acetyl chloride. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[5][6]
It is critical to note that AlCl₃ must be used in stoichiometric amounts, rather than catalytic quantities. The resulting ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃.[7] This complex deactivates the product towards further acylation and effectively sequesters the Lewis acid. An aqueous workup is required to hydrolyze this complex and liberate the final ketone product.[7][8]
1.2. Reaction Mechanism: Acylium Ion Formation and Electrophilic Attack
The mechanism proceeds via two primary stages:
-
Generation of the Acylium Ion: The Lewis acid (AlCl₃) abstracts the chloride from acetyl chloride, forming the electrophilic acylium ion. This ion is stabilized by resonance, with the positive charge shared between the carbonyl carbon and oxygen.[9]
-
Electrophilic Aromatic Substitution: The electron-rich π system of the m-xylene ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base (such as AlCl₄⁻) then deprotonates the arenium ion, restoring aromaticity and yielding the final product, this compound.[5][6]
1.3. Regioselectivity
In m-xylene, both methyl groups are activating, ortho-, para-directing substituents. The incoming acyl group will preferentially add to the positions that are most activated and sterically accessible. The primary product formed is This compound , where acylation has occurred at the C4 position, which is para to one methyl group and ortho to the other. A smaller amount of the 2,6-isomer may also be formed.
Caption: Friedel-Crafts Acylation Mechanism.
Safety Precautions and Reagent Handling
Extreme caution must be exercised throughout this procedure. A properly functioning chemical fume hood is mandatory.
-
Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. It is an irritant and can cause severe burns. Handle quickly in a dry environment, minimizing exposure to atmospheric moisture.[2]
-
Acetyl Chloride (CH₃COCl): Highly flammable, corrosive, and a lachrymator.[10] It reacts violently with water and alcohols to produce corrosive HCl and acetic acid fumes.[11] It must be handled under an inert atmosphere if possible and stored away from ignition sources.[12][13]
-
m-Xylene: Flammable liquid and harmful if inhaled or absorbed through the skin.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton).[10]
Detailed Experimental Protocol
This protocol is designed for a 0.050 molar scale reaction. All glassware must be thoroughly dried in an oven and assembled while hot, or flame-dried under a stream of dry nitrogen, and then allowed to cool to room temperature under a dry atmosphere (e.g., CaCl₂ drying tube or nitrogen inlet).
3.1. Reagent and Equipment Data
| Reagent | Formula | MW ( g/mol ) | Amount (mol) | Amount (g) | Amount (mL) | Density (g/mL) | Equivalents |
| m-Xylene | C₈H₁₀ | 106.17 | 0.050 | 5.31 | 6.1 | 0.86 | 1.0 |
| Acetyl Chloride | C₂H₃ClO | 78.49 | 0.055 | 4.32 | 3.9 | 1.104 | 1.1 |
| Aluminum Chloride | AlCl₃ | 133.34 | 0.055 | 7.33 | - | - | 1.1 |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | ~40 | 1.33 | - |
3.2. Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
3.3. Step-by-Step Procedure
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a 125 mL pressure-equalizing addition funnel. Ensure all joints are properly greased and sealed.
-
Reagent Charging: In the fume hood, carefully weigh 7.33 g (0.055 mol) of anhydrous aluminum chloride and add it to the reaction flask. Immediately add 20 mL of anhydrous dichloromethane (DCM). Begin stirring the suspension and cool the flask to 0°C using an ice/water bath.
-
Preparation of Solutions:
-
In the addition funnel, prepare a solution of 3.9 mL (4.32 g, 0.055 mol) of acetyl chloride in 10 mL of anhydrous DCM.
-
In a separate dry beaker, prepare a solution of 6.1 mL (5.31 g, 0.050 mol) of m-xylene in 10 mL of anhydrous DCM.
-
-
Reaction Execution:
-
Begin the dropwise addition of the acetyl chloride solution from the addition funnel to the stirred AlCl₃ suspension. Maintain a slow addition rate over approximately 15 minutes to control the exothermic reaction and prevent excessive boiling of the DCM.[2][8]
-
After the acetyl chloride addition is complete, add the m-xylene solution dropwise from the same addition funnel over another 15 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 20-30 minutes to ensure the reaction goes to completion. The mixture will likely become a dark orange or brown color.[8]
-
-
Work-up and Isolation:
-
Prepare a beaker containing approximately 50 g of crushed ice and 20 mL of concentrated hydrochloric acid.
-
CAREFULLY AND SLOWLY , pour the reaction mixture into the ice/HCl beaker with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood. The purpose of this step is to quench the reaction and hydrolyze the aluminum chloride-ketone complex.[2][8]
-
Transfer the entire mixture to a separatory funnel. Allow the layers to separate. The bottom layer will be the organic (DCM) phase.[8]
-
Drain the lower organic layer into a clean Erlenmeyer flask. Extract the remaining aqueous layer with an additional 20 mL of DCM.
-
Combine the organic layers. Wash the combined organic phase sequentially with:
-
50 mL of deionized water.
-
50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid; be cautious of gas evolution).
-
50 mL of brine (saturated NaCl solution) to aid in drying.
-
-
-
Purification and Characterization:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent by gravity filtration and remove the DCM solvent using a rotary evaporator.[2]
-
The crude product, a yellowish oil, can be purified by vacuum distillation. The boiling point of this compound is approximately 226°C at atmospheric pressure, but will be significantly lower under vacuum.
-
Characterize the final product using ¹H NMR and IR spectroscopy to confirm its identity and purity.
-
Product Characterization
The expected product is 1-(2,4-dimethylphenyl)ethanone, also known as this compound.
-
Appearance: Colorless to pale yellow liquid.
-
Molecular Formula: C₁₀H₁₂O
-
Molecular Weight: 148.20 g/mol [14]
-
¹H NMR Spectroscopy (CDCl₃, chemical shifts δ in ppm): The spectrum should show distinct signals corresponding to the three different types of protons.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of a conjugated carbonyl (C=O) stretch should be visible around 1680-1690 cm⁻¹.
References
- 1. benchchem.com [benchchem.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. geneseo.edu [geneseo.edu]
- 11. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 12. fishersci.com [fishersci.com]
- 13. chemos.de [chemos.de]
- 14. This compound | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2',4'-Dimethylacetophenone(89-74-7) 1H NMR spectrum [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Characterization of 2,4-Dimethylacetophenone
Introduction: The Significance of 2,4-Dimethylacetophenone in Research and Development
This compound, an aromatic ketone, is a compound of interest in various scientific and industrial fields, including fragrance, flavor, and pharmaceutical research.[1][2] Its characteristic sweet, floral, and woody aroma makes it a valuable ingredient in perfumery and a flavoring agent in food products.[1][2] In the realm of drug development, its substituted acetophenone scaffold serves as a building block for the synthesis of novel therapeutic agents. The precise and accurate characterization of this compound is paramount to ensure its quality, purity, and consistency in these applications.
This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound. We will delve into the fundamental principles and practical applications of key analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies presented herein are designed to be robust and reliable, providing researchers, scientists, and drug development professionals with the necessary tools for confident characterization of this important molecule.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to the development of appropriate analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [3][4] |
| Molecular Weight | 148.20 g/mol | [1] |
| Appearance | Colorless to slightly yellow oily liquid | [1] |
| Odor | Sweet, floral, woody, minty | [1] |
| Boiling Point | 117-118 °C at 18 mmHg | [1] |
| Density | 0.997 g/mL at 25 °C | [5] |
| Refractive Index | 1.535 at 20 °C | [5] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [1] |
Gas Chromatography-Mass Spectrometry (GC-MS): A Definitive Identification and Quantification Tool
Principle: GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, volatile compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for definitive identification.
Recommended GC-MS Protocol
This protocol is a recommended starting point for the analysis of this compound and may require optimization for specific instrumentation and sample matrices.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., methanol, ethyl acetate, or dichloromethane) to create a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
For the analysis of this compound in a complex matrix, a suitable extraction technique such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte and remove interfering components.
b. Instrumental Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 6890 or equivalent |
| Injector | Split/Splitless, 250 °C, Split ratio 20:1 |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS System | Agilent 5973 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-300 amu |
| Solvent Delay | 3 minutes |
c. Data Analysis and Interpretation:
The retention time of this compound under the specified conditions should be reproducible. Identification is confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The major fragment ions for this compound are expected at m/z 133, 105, and 148.[1] Quantification is achieved by constructing a calibration curve from the peak areas of the calibration standards.
Expected GC-MS Data for this compound
| Parameter | Expected Value |
| Kovats Retention Index (non-polar column) | ~1230 |
| Major Mass Fragments (m/z) | 133 (base peak), 105, 148 (molecular ion), 77, 91 |
Workflow for GC-MS Analysis of this compound
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC): Versatility in Quantification
Principle: HPLC is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of a wide array of compounds. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. By adjusting the composition of the mobile phase and the nature of the stationary phase, separations can be optimized for compounds with varying polarities and chemical properties.
Recommended HPLC Protocol
This reverse-phase HPLC method is a suggested starting point and may require optimization for specific sample types and analytical goals.
a. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC system.
b. Instrumental Parameters:
| Parameter | Recommended Setting |
| HPLC System | Waters Acquity UPLC or equivalent |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 40% B, 2-10 min: 40-90% B, 10-12 min: 90% B, 12-12.1 min: 90-40% B, 12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis or Photodiode Array (PDA) at 254 nm |
| Injection Volume | 10 µL |
c. Data Analysis and Interpretation:
The retention time of this compound should be consistent across injections. The UV spectrum obtained from a PDA detector can aid in peak identification. Quantification is performed by generating a calibration curve from the peak areas of the standards.
Workflow for HPLC Analysis of this compound
Caption: Workflow for HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Structure
Principle: NMR spectroscopy is an unparalleled technique for the elucidation of molecular structure. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom. For organic molecules, ¹H and ¹³C NMR are the most common, revealing the number of different types of protons and carbons, their connectivity, and their spatial relationships.
¹H and ¹³C NMR Protocol
a. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Ensure the sample is completely dissolved and the solution is homogeneous.
b. Instrumental Parameters:
| Parameter | Recommended Setting |
| NMR Spectrometer | Bruker Avance 400 MHz or equivalent |
| Nuclei | ¹H and ¹³C |
| Solvent | CDCl₃ |
| Temperature | 298 K |
c. Data Analysis and Interpretation:
The ¹H NMR spectrum will show distinct signals for the aromatic protons and the methyl protons. The chemical shift, integration, and multiplicity (splitting pattern) of each signal provide crucial structural information. The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
Expected NMR Spectral Data for this compound in CDCl₃
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.60 | d | 1H | Ar-H (ortho to C=O) |
| 7.03 | d | 1H | Ar-H (meta to C=O) |
| 7.01 | s | 1H | Ar-H (para to C=O) |
| 2.53 | s | 3H | -C(=O)CH ₃ |
| 2.51 | s | 3H | Ar-CH ₃ (ortho) |
| 2.33 | s | 3H | Ar-CH ₃ (para) |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 201.5 | C =O |
| 141.8 | Ar-C (para to C=O) |
| 138.2 | Ar-C (ortho to C=O) |
| 135.2 | Ar-C (ipso to C=O) |
| 132.1 | Ar-C H (ortho to C=O) |
| 129.0 | Ar-C H (meta to C=O) |
| 126.2 | Ar-C H (para to C=O) |
| 29.8 | -C(=O)C H₃ |
| 21.5 | Ar-C H₃ (para) |
| 21.2 | Ar-C H₃ (ortho) |
Workflow for NMR Analysis of this compound
Caption: Workflow for NMR analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Principle: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule. When a sample is irradiated with infrared light, its chemical bonds vibrate at specific frequencies. The resulting infrared spectrum is a plot of absorbance or transmittance versus frequency (in wavenumbers, cm⁻¹), where the absorption bands correspond to the vibrational modes of the functional groups.
FTIR Protocol for Liquid Samples
a. Sample Preparation:
For a neat liquid sample like this compound, the simplest method is to place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.
b. Instrumental Parameters:
| Parameter | Recommended Setting |
| FTIR Spectrometer | PerkinElmer Spectrum Two or equivalent |
| Accessory | Salt plates (NaCl) or ATR |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
c. Data Analysis and Interpretation:
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Methyl (-CH₃) |
| ~1680 | C=O stretch | Ketone |
| ~1610, 1570, 1480 | C=C stretch | Aromatic ring |
| ~1450, 1360 | C-H bend | Methyl (-CH₃) |
| ~820 | C-H out-of-plane bend | 1,2,4-trisubstituted benzene |
Workflow for FTIR Analysis of this compound
Caption: Workflow for FTIR analysis of this compound.
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive characterization of this compound requires a multi-faceted analytical approach. GC-MS provides definitive identification and quantification of volatile components. HPLC offers a robust method for routine purity assessment. NMR spectroscopy serves as the gold standard for structural elucidation, and FTIR spectroscopy allows for the rapid identification of key functional groups. By employing the protocols and understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize this compound, ensuring its quality and suitability for its intended application. The self-validating nature of these combined techniques provides a high degree of confidence in the analytical results.
References
- 1. This compound | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2',4'-dimethyl acetophenone, 89-74-7 [thegoodscentscompany.com]
- 3. 2',4'-Dimethylacetophenone(89-74-7) 13C NMR spectrum [chemicalbook.com]
- 4. 2',4'-Dimethylacetophenone(89-74-7) 1H NMR spectrum [chemicalbook.com]
- 5. 2 ,4 -Dimethylacetophenone 96 89-74-7 [sigmaaldrich.com]
Application Notes and Protocols for the Development of Antimicrobial Agents from 2,4-Dimethylacetophenone Derivatives
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Acetophenone and its derivatives have emerged as a promising class of compounds, with a significant body of research highlighting their broad-spectrum antibacterial and antifungal activities. Their relatively simple synthesis, amenability to structural modification, and diverse biological effects make them an attractive scaffold for medicinal chemistry campaigns.[1] This guide provides a comprehensive overview of the methodologies and protocols for the development of antimicrobial agents derived from 2,4-Dimethylacetophenone, a readily available and versatile starting material.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed exploration of the synthesis of this compound derivatives, primarily focusing on the synthesis of chalcones and their subsequent conversion to pyrazoles. Furthermore, it outlines robust protocols for the in vitro and in vivo evaluation of their antimicrobial efficacy, delves into their potential mechanisms of action, and discusses the critical structure-activity relationships that govern their biological activity.
Part 1: Synthesis of this compound Derivatives
The primary route to diversify the this compound scaffold for antimicrobial activity is through the synthesis of chalcones and their subsequent cyclization to form pyrazoles.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones, which are α,β-unsaturated ketones.[2][3] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone, in this case, this compound. The general reaction scheme is depicted below:
Caption: General scheme for Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of a Chalcone Derivative from this compound
This protocol is a general guideline and may require optimization for specific substituted benzaldehydes.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired substituted benzaldehyde (1.0 equivalent) in ethanol.
-
While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (2.0-3.0 equivalents).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with a 10% HCl solution to precipitate the crude product.
-
Filter the precipitate and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the purified chalcone derivative using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Synthesis of Pyrazole Derivatives from Chalcones
Chalcones serve as excellent precursors for the synthesis of various heterocyclic compounds, including pyrazoles. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are known to exhibit a wide range of biological activities. The synthesis is typically achieved by the condensation of a chalcone with hydrazine or a substituted hydrazine.
Caption: Synthesis of pyrazole derivatives from chalcones.
Experimental Protocol: Synthesis of a Pyrazole Derivative
Materials:
-
Chalcone derivative (from section 1.1)
-
Hydrazine hydrate (or a substituted hydrazine)
-
Ethanol or Glacial Acetic Acid
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone derivative (1.0 equivalent) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
The crude pyrazole can be purified by recrystallization from a suitable solvent.
-
Characterize the purified pyrazole derivative using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Part 2: In Vitro Antimicrobial Evaluation
A systematic in vitro evaluation is crucial to determine the antimicrobial potential of the synthesized this compound derivatives. This typically involves a tiered screening approach.
Primary Screening: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.
Experimental Protocol: Broth Microdilution MIC Assay
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Resazurin or p-iodonitrotetrazolium violet (INT) for viability indication
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in the 96-well plates using the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a growth control (broth and inoculum only), a sterility control (broth only), and a positive control (broth, inoculum, and a standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that shows no visible growth. This can be assessed visually or by adding a viability indicator like resazurin and measuring the absorbance.
Illustrative Quantitative Data:
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) |
| DM-CH-01 | Chalcone | Staphylococcus aureus | 8 |
| DM-CH-02 | Chalcone | Escherichia coli | 32 |
| DM-PZ-01 | Pyrazole | Staphylococcus aureus | 4 |
| DM-PZ-02 | Pyrazole | Escherichia coli | 16 |
| Ciprofloxacin | (Control) | Staphylococcus aureus | 1 |
| Ciprofloxacin | (Control) | Escherichia coli | 0.5 |
Note: The above data is illustrative and represents hypothetical but plausible results for this class of compounds.
Secondary Assays: Elucidating the Nature of Antimicrobial Activity
Once promising compounds with low MIC values are identified, further assays are necessary to characterize their antimicrobial effects.
-
Minimum Bactericidal Concentration (MBC) Assay: To determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). This is done by subculturing the contents of the wells from the MIC assay that show no visible growth onto agar plates.
-
Time-Kill Assays: To assess the rate at which a compound kills a microbial population over time.
-
Anti-Biofilm Assays: To evaluate the ability of the compounds to inhibit biofilm formation or eradicate established biofilms, which are critical in chronic infections.
Part 3: Mechanism of Action Studies
Understanding how a novel antimicrobial agent works is crucial for its development. For acetophenone and chalcone derivatives, several mechanisms have been proposed.
Caption: Potential antimicrobial mechanisms of chalcone derivatives.
Experimental Protocols for Mechanism of Action Studies:
-
Membrane Permeability Assays: Using fluorescent dyes like propidium iodide and SYTOX Green to assess damage to the bacterial cell membrane.
-
Enzyme Inhibition Assays: In vitro assays using purified bacterial enzymes (e.g., DNA gyrase, MurA) to determine if the compounds directly inhibit their activity.
-
ROS Detection Assays: Employing fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure the intracellular production of reactive oxygen species.
-
Efflux Pump Inhibition Assays: Using substrates of efflux pumps, such as ethidium bromide, to determine if the compounds can block their activity, potentially reversing resistance to other antibiotics.[5]
Part 4: Structure-Activity Relationship (SAR) Studies
SAR studies are essential for optimizing the antimicrobial potency and selectivity of the lead compounds. By systematically modifying the structure of the this compound derivatives and evaluating their antimicrobial activity, key structural features that contribute to their efficacy can be identified.
Key Considerations for SAR:
-
Substituents on the Benzaldehyde Ring: The nature (electron-donating or electron-withdrawing) and position of substituents on the benzaldehyde ring of the chalcone can significantly impact activity.[6]
-
Hydrophobicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the bacterial cell membrane.[7]
-
Heterocyclic Core: Comparing the activity of chalcones with their corresponding pyrazole derivatives can reveal the importance of the heterocyclic ring system.
Part 5: In Vivo Efficacy and Preclinical Development
Promising candidates from in vitro studies must be evaluated in animal models of infection to assess their in vivo efficacy and safety.
Workflow for In Vivo Evaluation:
Caption: Workflow for in vivo evaluation of antimicrobial candidates.
Considerations for In Vivo Studies:
-
Animal Models: Murine models of systemic infection (septicemia) or localized infections (e.g., thigh infection) are commonly used.
-
Parameters to Measure: Efficacy is typically assessed by measuring the reduction in bacterial load in target organs (e.g., blood, spleen, liver) and improvement in survival rates.
-
Pharmacokinetics and Toxicology: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the toxicity profile of the compounds, is critical for their further development.
Conclusion
The development of new antimicrobial agents from this compound derivatives represents a promising avenue of research. The synthetic accessibility of chalcones and pyrazoles, coupled with their potent and multifaceted antimicrobial activities, makes them a valuable scaffold for drug discovery. The protocols and methodologies outlined in this guide provide a comprehensive framework for the synthesis, in vitro and in vivo evaluation, and mechanistic elucidation of these compounds. A systematic and multidisciplinary approach, integrating medicinal chemistry, microbiology, and pharmacology, will be essential to unlock the full therapeutic potential of this promising class of antimicrobial agents.
References
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen Schmidt condensation reaction: Significance and symbolism [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. nijophasr.net [nijophasr.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, biological evaluation, mechanism of action and quantitative structure-activity relationship studies of chalcones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Harnessing 2,4-Dimethylacetophenone in Modern Medicinal Chemistry
In the landscape of drug discovery and development, the strategic selection of starting materials is paramount. 2,4-Dimethylacetophenone, a readily available aromatic ketone, has emerged as a valuable and versatile building block for the synthesis of a diverse array of biologically active molecules. Its substituted phenyl ring provides a foundational scaffold that can be elaborated into complex heterocyclic and carbocyclic systems, offering a rich playground for medicinal chemists to explore novel therapeutic agents. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and insights into the rationale behind synthetic strategies.
Physicochemical Properties and Strategic Advantages
This compound, with the chemical formula C₁₀H₁₂O, is a colorless to slightly yellow oily liquid.[1] Its structure, featuring a ketone functional group and a dimethyl-substituted phenyl ring, offers several strategic advantages in medicinal chemistry. The methyl groups can influence the molecule's lipophilicity and metabolic stability, while the ketone provides a reactive handle for a multitude of chemical transformations.
| Property | Value | Source |
| Molecular Weight | 148.20 g/mol | [1] |
| Boiling Point | 117-118 °C at 18 mmHg | [2] |
| Density | 0.997 g/mL at 25 °C | [3] |
| Refractive Index | 1.535 (n20/D) | [3] |
| Solubility | Insoluble in water; soluble in organic solvents and oils | [1] |
The presence of the dimethyl substitution pattern on the aromatic ring can also play a crucial role in directing the binding of derivative compounds to biological targets, potentially enhancing potency and selectivity.
Core Synthetic Pathways: From a Simple Ketone to Complex Heterocycles
The true utility of this compound in medicinal chemistry lies in its ability to serve as a precursor to a variety of important molecular scaffolds. The following sections detail key synthetic transformations and provide step-by-step protocols for the synthesis of chalcones and pyrazoles, two classes of compounds with significant and diverse pharmacological activities.
Claisen-Schmidt Condensation: The Gateway to Chalcones
Chalcones, characterized by an α,β-unsaturated ketone core, are precursors to flavonoids and isoflavonoids and exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, involving the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.
References
Application Note: High-Performance Thin-Layer Chromatography for Real-Time Monitoring of Reactions Involving 2,4-Dimethylacetophenone
An Application Note for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for utilizing Thin-Layer Chromatography (TLC) as a rapid, efficient, and reliable method for monitoring the progress of chemical reactions involving 2,4-Dimethylacetophenone. We will delve into the fundamental principles of TLC, establish optimized protocols for resolving this compound from its reaction products, and provide expert insights into data interpretation and troubleshooting. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers in organic synthesis and drug development. A model reaction, the sodium borohydride reduction of this compound, is used to illustrate the practical application of these methods.
Introduction: The Strategic Role of TLC in Reaction Monitoring
In the landscape of organic synthesis, the ability to accurately gauge the progress of a reaction is paramount. It dictates when a reaction is complete, informs decisions about workup procedures, and helps in identifying the formation of byproducts. While sophisticated techniques like HPLC and GC-MS provide quantitative data, Thin-Layer Chromatography (TLC) remains an indispensable tool for its speed, simplicity, and low cost.[1] It offers a qualitative snapshot of the reaction mixture, allowing chemists to quickly determine the presence of starting materials, intermediates, and products.[2][3]
The principle of TLC is based on the differential partitioning of compounds between a stationary phase (typically polar silica gel) and a liquid mobile phase.[4] Compounds are separated based on their relative affinities for these two phases; polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf).[5] Conversely, non-polar compounds have a greater affinity for the mobile phase and travel further, yielding a higher Rf.
This compound is an aromatic ketone, a common building block in organic synthesis.[6][7] Its reactions, such as reductions, oxidations, or carbon-carbon bond-forming reactions, invariably lead to products with different polarities.[7] This polarity shift is the cornerstone of effective TLC monitoring. For instance, the reduction of the ketone functional group in this compound to a secondary alcohol introduces a hydroxyl group, significantly increasing the product's polarity compared to the starting material.[8] This application note will provide the detailed methodology to exploit this principle for robust reaction analysis.
Foundational Knowledge: System Selection and Optimization
The success of TLC analysis hinges on the judicious selection of the stationary and mobile phases. For a typical reaction involving this compound, these choices are driven by the polarity of the analyte and its expected products.
The Stationary Phase: The Bedrock of Separation
For the separation of moderately polar compounds like aromatic ketones and alcohols, silica gel is the stationary phase of choice.[3] Commercially available TLC plates pre-coated with silica gel 60 F254 are the standard. The "F254" designation indicates the inclusion of a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm light.[3][9] Given that this compound contains an aromatic ring, it is strongly UV-active, making this type of plate ideal.[1][10]
The Mobile Phase: The Engine of Separation
The mobile phase, or eluent, must be optimized to achieve clear separation between the spots of interest. The goal is to find a solvent system where the starting material and product have distinct Rf values, ideally between 0.2 and 0.8 for accurate measurement.[11]
For separating this compound (a ketone) from its more polar alcohol product, a binary mixture of a non-polar solvent and a moderately polar solvent is effective.[2] A common and highly effective system is a mixture of hexanes and ethyl acetate (EtOAc) .
-
Hexanes: A non-polar solvent that encourages the movement of less polar compounds.
-
Ethyl Acetate: A more polar solvent that competes with the analytes for binding sites on the silica, thus moving more polar compounds up the plate.
Causality in Solvent Selection: The ratio of these solvents is critical. A higher proportion of hexanes (e.g., 9:1 hexanes:EtOAc) will result in lower Rf values for all components, while a higher proportion of ethyl acetate (e.g., 3:1 hexanes:EtOAc) will increase all Rf values. The optimal ratio must be determined empirically but a good starting point for this class of compounds is 7:3 hexanes:ethyl acetate .[12]
Core Protocol: Monitoring the Reduction of this compound
To illustrate the methodology, we will use the reduction of this compound to 1-(2,4-dimethylphenyl)ethanol using sodium borohydride (NaBH₄) as a model system.[13]
Table 1: Physicochemical Properties of Reaction Components
| Compound | Structure | Molecular Weight ( g/mol ) | Expected Polarity |
| This compound (Starting Material) | O=C(C)c1ccc(C)cc1C | 148.20[14] | Moderate |
| 1-(2,4-dimethylphenyl)ethanol (Product) | CC(O)c1ccc(C)cc1C | 150.22 | High |
Materials and Reagents
-
Silica Gel 60 F254 TLC plates
-
TLC developing chamber with lid
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Forceps
-
Pencil
-
Ruler
-
Mobile Phase: 7:3 mixture of hexanes and ethyl acetate
-
Visualization Stain (optional): 2,4-Dinitrophenylhydrazine (DNPH) stain for ketones or a p-Anisaldehyde stain for general use.
Experimental Workflow Diagram
The overall process for performing TLC analysis is systematic and straightforward, as outlined below.
Caption: General workflow for Thin-Layer Chromatography analysis.
Step-by-Step Protocol
-
Chamber Preparation: Pour the 7:3 hexanes:EtOAc mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper against the inside wall, partially submerged in the solvent, to aid in saturating the chamber with vapor. Close the lid and let it equilibrate for 5-10 minutes.[5]
-
Plate Preparation: Using a pencil (never a pen, as ink will run), gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[1] Mark three distinct lanes on this line for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Reaction Sampling: To obtain a sample, dip a capillary spotter directly into the reaction flask.[15] Dilute this aliquot in a small vial with a volatile solvent like ethyl acetate if the reaction mixture is highly concentrated.
-
Spotting the Plate:
-
Lane 1 (SM): Spot a dilute solution of pure this compound.
-
Lane 2 (Co): First, apply a spot of the SM solution. Then, on top of the same spot, apply a spot of the reaction mixture. This co-spot lane is crucial for confirming the identity of the starting material in the reaction lane.[16]
-
Lane 3 (RM): Spot the diluted reaction mixture.
-
Expert Tip: Aim for small, concentrated spots (1-2 mm in diameter). Allow the solvent to fully evaporate between applications if multiple spots are needed to achieve sufficient concentration.[17]
-
-
Development: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.[18] Close the lid and allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during development.[4]
-
Drying and Marking: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber. Immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
Primary (Non-destructive): Place the dried plate under a UV lamp (254 nm). UV-active compounds, like the starting material and product, will appear as dark spots against the fluorescent green background.[19] Lightly circle the spots with a pencil.
-
Secondary (Destructive): If further confirmation is needed or if spots are faint, use a chemical stain. For this reaction, a p-Anisaldehyde stain followed by gentle heating will visualize both the ketone and the alcohol, often in different colors.[9] A DNPH stain is highly specific and will produce a yellow/orange spot only for the ketone (starting material).[20][21]
-
-
Analysis and Interpretation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot.[22]
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [23]
-
Visualizing Reaction Progress Over Time
The power of TLC lies in its ability to track the transformation of reactants to products.
The DOT language is not well-suited for depicting the subtle changes in spot intensity and position over time within a single diagram. A visual representation is described below.
Conceptual Diagram of Reaction Progress:
-
At Time = 0:
-
SM Lane: A single dark spot corresponding to this compound.
-
Co Lane: A single, slightly larger spot at the same Rf as the SM lane.
-
RM Lane: A single dark spot identical in position and intensity to the SM lane.
-
-
At Intermediate Time:
-
RM Lane: The original SM spot is now fainter. A new, more polar (lower Rf) spot corresponding to the alcohol product has appeared.
-
Co Lane: Two distinct spots are visible: the original SM spot and the new product spot. This confirms the new spot is not the starting material.
-
-
At Reaction Completion:
-
RM Lane: The starting material spot has completely disappeared. Only the lower Rf product spot is visible and is now at its maximum intensity.
-
Co Lane: Shows the SM reference spot and the product spot from the reaction mixture, clearly demonstrating the conversion.
-
Table 2: Expected TLC Results
| Compound | Mobile Phase | Expected Rf | Visualization (UV 254 nm) |
| This compound | 7:3 Hexanes:EtOAc | ~0.6 - 0.7 | Dark spot |
| 1-(2,4-dimethylphenyl)ethanol | 7:3 Hexanes:EtOAc | ~0.2 - 0.3 | Dark spot |
Note: Rf values are estimates and can vary based on exact conditions like temperature, chamber saturation, and plate quality.[5]
Troubleshooting Common TLC Issues
A trustworthy protocol must account for potential failures. Below are common issues and their solutions, ensuring a self-validating system.[18][24]
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Streaking/Elongated Spots | Sample is too concentrated (overloaded).[17] | Dilute the sample solution and re-spot. |
| Mobile phase is too polar for an acidic/basic compound. | Add a trace amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization.[24] | |
| Spots Remain at Baseline | Mobile phase is not polar enough.[24] | Increase the proportion of the polar solvent (e.g., increase ethyl acetate). |
| Spots Run with Solvent Front | Mobile phase is too polar.[24] | Decrease the proportion of the polar solvent (e.g., decrease ethyl acetate). |
| No Spots Visible | Sample is too dilute.[18] | Concentrate the sample or spot multiple times in the same location, drying between applications.[24] |
| Compound is not UV-active. | Use a chemical stain (e.g., p-anisaldehyde or potassium permanganate) for visualization.[1] | |
| Solvent level in chamber was above the origin line. | Ensure the origin line is above the solvent level when placing the plate in the chamber.[18] | |
| Uneven Solvent Front | The plate is touching the side of the chamber or filter paper. | Reposition the plate so it stands freely in the chamber. |
| The chamber was not properly sealed or saturated. | Ensure the lid is tight and allow adequate time for saturation before development. |
Conclusion
Thin-Layer Chromatography is a powerful, first-line analytical technique for monitoring reactions involving this compound. By understanding the principles of separation and by systematically selecting and optimizing the chromatographic system, researchers can gain rapid and reliable insights into the progress of their synthetic transformations. The protocols detailed in this note, particularly the use of reference standards and co-spotting, provide a robust and self-validating method to ensure the integrity of experimental observations. Adherence to these guidelines will empower scientists to make informed decisions, improving reaction outcomes and accelerating research and development timelines.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 4. Khan Academy [khanacademy.org]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. This compound | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 89-74-7: 2′,4′-Dimethylacetophenone | CymitQuimica [cymitquimica.com]
- 8. homework.study.com [homework.study.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. theory.labster.com [theory.labster.com]
- 11. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 12. app.studyraid.com [app.studyraid.com]
- 13. rsc.org [rsc.org]
- 14. 2 ,4 -Dimethylacetophenone 96 89-74-7 [sigmaaldrich.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. quora.com [quora.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. faculty.fiu.edu [faculty.fiu.edu]
- 21. scribd.com [scribd.com]
- 22. Khan Academy [khanacademy.org]
- 23. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 24. silicycle.com [silicycle.com]
Application Notes and Protocols: Enhancing the Biological Activity of 2,4-Dimethylacetophenone Through Derivatization
Introduction: Unlocking the Therapeutic Potential of a Simple Ketone
2,4-Dimethylacetophenone, a readily available aromatic ketone, serves as a versatile scaffold in synthetic chemistry. While its intrinsic biological activity is modest, its structure presents multiple avenues for chemical modification to unlock a wide spectrum of pharmacological properties. The presence of a reactive acetyl group and an activatable aromatic ring makes it an ideal starting material for the synthesis of novel bioactive compounds. This guide provides a comprehensive overview of two powerful derivatization strategies—the synthesis of chalcones and Schiff bases—to significantly enhance the therapeutic potential of this compound.
This document is intended for researchers, scientists, and drug development professionals. It offers not just step-by-step protocols but also the scientific rationale behind the experimental choices, insights into structure-activity relationships (SAR), and detailed methodologies for evaluating the biological efficacy of the synthesized derivatives.
Strategic Derivatization: From a Simple Ketone to Bioactive Leads
The core principle behind the derivatization of this compound is the introduction of pharmacophores—specific moieties responsible for a biological or pharmacological interaction. By strategically adding these groups, we can transform a relatively simple molecule into a potent agent with potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]
This guide will focus on two of the most effective and widely employed derivatization approaches:
-
Chalcone Synthesis via Claisen-Schmidt Condensation: This reaction forms a 1,3-diaryl-2-propen-1-one backbone, a privileged scaffold in medicinal chemistry known for its diverse biological activities.[2][3][4][6][7][8][9][10][11]
-
Schiff Base Formation: The condensation of the ketone with primary amines yields Schiff bases, which are recognized for their broad spectrum of pharmacological effects, including notable antimicrobial and anticancer properties.[1][5][12][13][14]
Figure 1: Key derivatization strategies for this compound.
Part 1: Synthesis of Chalcone Derivatives
Chalcones are synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde. The resulting α,β-unsaturated ketone system is a key pharmacophore responsible for a wide array of biological activities. The reactivity of this enone moiety towards biological nucleophiles is often cited as a primary mechanism of action.
Protocol 1: General Procedure for Claisen-Schmidt Condensation
This protocol is a robust starting point for the synthesis of a variety of chalcone derivatives from this compound.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Ice bath
-
Büchner funnel and filter paper
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the chosen substituted aromatic aldehyde in 30 mL of 95% ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add 10 mL of a 40% aqueous NaOH solution dropwise. A change in color and the formation of a precipitate are often observed.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice (~100 g).
-
Neutralization: Slowly add 10% HCl to the mixture with constant stirring until it is acidic to litmus paper. This will precipitate the crude chalcone product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone derivative.
-
Drying and Characterization: Dry the purified crystals in a desiccator. Characterize the final product by determining its melting point and using spectroscopic techniques (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Expected Yields and Structure-Activity Relationship Insights
The yield of the Claisen-Schmidt condensation is generally good, often ranging from 70-90%, depending on the specific aldehyde used. The nature of the substituent on the aromatic aldehyde significantly influences the biological activity of the resulting chalcone.
| Derivative (Substituent on Aldehyde) | Representative Yield (%) | Key Biological Activity |
| Unsubstituted (H) | 85-90% | Broad-spectrum antimicrobial, moderate anticancer |
| 4-Chloro (4-Cl) | 80-85% | Enhanced anticancer and antibacterial activity |
| 4-Methoxy (4-OCH₃) | 75-80% | Potent antioxidant and anti-inflammatory properties |
| 4-Nitro (4-NO₂) | 70-75% | Strong anticancer and antimicrobial activity |
Note: Yields are representative and can vary based on reaction conditions.
Expertise & Experience: The electron-withdrawing or donating nature of the substituent on the benzaldehyde ring plays a crucial role in the bioactivity of the chalcone. Electron-withdrawing groups like chloro and nitro often enhance anticancer and antimicrobial activities, potentially by increasing the electrophilicity of the β-carbon of the enone system, making it more susceptible to nucleophilic attack by biological macromolecules. Conversely, electron-donating groups like methoxy can enhance antioxidant properties by stabilizing radical species.
Part 2: Synthesis of Schiff Base Derivatives
Schiff bases are formed by the condensation of a ketone with a primary amine. The resulting imine or azomethine group (-C=N-) is a key pharmacophore that imparts a wide range of biological activities, including potent antimicrobial and anticancer effects.
Protocol 2: General Procedure for Schiff Base Synthesis
This protocol describes a general method for synthesizing Schiff base derivatives of this compound.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, 4-aminophenol, sulfanilamide)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware
-
Reflux condenser
-
Magnetic stirrer and hotplate
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the selected primary amine in 40 mL of absolute ethanol.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours with constant stirring. Monitor the reaction progress using TLC.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure Schiff base.
-
Drying and Characterization: Dry the purified product and characterize it by its melting point and spectroscopic analysis.
Structure-Activity Relationship Insights for Schiff Bases
The biological activity of Schiff bases is highly dependent on the nature of the substituent on the primary amine.
| Derivative (Substituent on Amine) | Expected Biological Activity |
| Aniline | General antimicrobial and anticancer activity |
| 4-Aminophenol | Enhanced antioxidant and anti-inflammatory activity due to the phenolic hydroxyl group |
| Sulfanilamide | Potent antibacterial activity, leveraging the known antimicrobial properties of sulfonamides |
Expertise & Experience: The incorporation of a sulfonamide moiety, as in the case of using sulfanilamide, is a classic example of a "hybrid molecule" approach in drug design. This strategy combines two known pharmacophores to create a new molecule with potentially synergistic or enhanced biological activity.
Part 3: Protocols for Biological Activity Evaluation
The following are standardized protocols for assessing the biological activity of the synthesized this compound derivatives.
Figure 2: Workflow for the biological evaluation of synthesized derivatives.
Protocol 3: Anticancer Activity - MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Representative Anticancer Activity Data:
| Compound Type | Derivative Substituent | Cell Line | IC₅₀ (µM) | Reference |
| Chalcone | 2',4'-dihydroxy-3',5'-dimethyl | SH-SY5Y | 5.20 | [15] |
| Chalcone | 2',4'-dihydroxy-3',5'-dimethyl | A-549 | 9.99 | [15] |
| Chalcone | 2,4,6-trimethoxy | Hela | 3.20 | [4][6] |
| Chalcone | 2,4,6-trimethoxy | MCF-7 | 3.85 | [4][6] |
Protocol 4: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Nutrient broth and agar (for bacteria) or Sabouraud dextrose broth and agar (for fungi)
-
Sterile 96-well microplates
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth in a 96-well microplate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Representative Antimicrobial Activity Data:
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Chalcone | Staphylococcus aureus | 19.5 - 125 | [10] |
| Chalcone | Candida albicans | 15.6 - 32.3 | [10] |
| Schiff Base | Staphylococcus aureus | 12.5 | [1] |
| Schiff Base | Aspergillus niger | 12.5 | [1] |
Protocol 5: Anti-inflammatory Activity - COX Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Assay buffer
-
Detection reagent (e.g., a fluorescent probe)
-
96-well microplates
-
Fluorometric plate reader
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the COX enzyme, and the test compound at various concentrations.
-
Incubation: Incubate the plate for a short period to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Signal Detection: Measure the fluorescence signal over time using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Representative Anti-inflammatory Activity Data:
| Compound Type | Enzyme | IC₅₀ (µM) | Reference |
| Imidazolone Derivative | COX-2 | 0.08 | [16] |
| Pyrrolidinone Derivative | COX-2 | 130 | [17] |
Conclusion and Future Perspectives
The derivatization of this compound into chalcones and Schiff bases represents a highly effective strategy for the development of novel compounds with significant biological potential. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, purify, and evaluate these derivatives for their antimicrobial, anticancer, and anti-inflammatory activities. The structure-activity relationship insights further empower the rational design of more potent and selective therapeutic agents. Future work should focus on optimizing the lead compounds identified through these derivatization strategies to improve their pharmacokinetic and pharmacodynamic profiles, paving the way for their potential clinical application.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nveo.org [nveo.org]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial, antifungal, and antiviral activities of chalcone-bearing tetrahydropyranyl and 2,4-dihydroxyl moieties [ouci.dntb.gov.ua]
- 11. scielo.br [scielo.br]
- 12. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization and Antimicrobial Activity of Schiff Base (E)-N-(4-(2-Hydroxybenzylideneamino) Phenylsulfonyl) Acetamide Metal Complexes [scirp.org]
- 14. iosrjournals.org [iosrjournals.org]
- 15. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05445G [pubs.rsc.org]
- 16. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Solvent Effects on the Synthesis of Chalcones from 2,4-Dimethylacetophenone
Introduction: The Significance of Chalcones and the Versatility of the Claisen-Schmidt Condensation
Chalcones, chemically defined as 1,3-diaryl-2-propen-1-ones, represent a vital class of organic compounds within the flavonoid family.[1][2][3][4] Their core structure, consisting of two aromatic rings joined by an α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry.[3][5] This structural motif is responsible for a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][6]
The most direct and widely adopted method for synthesizing these valuable compounds is the Claisen-Schmidt condensation.[2][7][8][9][10][11] This base-catalyzed reaction involves the condensation of a substituted acetophenone with an aromatic aldehyde.[4][5][9] In the context of this guide, we focus on 2,4-Dimethylacetophenone as the ketone component. The reaction mechanism is initiated by a base abstracting an acidic α-proton from the acetophenone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde, leading to a β-hydroxy ketone intermediate that readily dehydrates to yield the final chalcone.[5][11][12] While the reaction appears straightforward, the choice of solvent is a critical parameter that profoundly influences reaction efficiency, yield, and even the reaction pathway itself.
The Decisive Role of the Solvent System
The solvent in a Claisen-Schmidt condensation is not merely an inert medium but an active participant that governs the reaction's outcome. Its role is multifaceted, impacting the solubility of reactants, the stability of key intermediates, and the overall reaction kinetics. Understanding these solvent effects is paramount for optimizing the synthesis of chalcones from this compound.
Protic Solvents: The Conventional Workhorse
Protic solvents, particularly alcohols like ethanol and methanol, are the most traditionally employed media for this condensation.[8][13] Ethanol is frequently the solvent of choice due to its ability to dissolve the aromatic ketone, the aromatic aldehyde, and the base catalyst (e.g., NaOH, KOH).[8] The resulting chalcone product often has lower solubility in the alcoholic medium, causing it to precipitate out of the solution as it forms. This precipitation effectively shifts the reaction equilibrium forward, in accordance with Le Châtelier's principle, leading to higher yields.[2][14]
However, the protic nature of these solvents means they can form hydrogen bonds with the nucleophilic enolate intermediate. This solvation shell can sterically hinder the enolate's approach to the aldehyde and slightly reduce its nucleophilicity, potentially slowing the reaction rate.
Aprotic Solvents: A Niche Application
While less common for base-catalyzed condensations, aprotic solvents can be considered. The absence of hydrogen bonding in aprotic media can, in theory, lead to a more "naked" and reactive enolate. However, the poor solubility of ionic bases like NaOH or KOH in many aprotic solvents presents a significant practical challenge.
Green Solvents: A Sustainable Shift
In alignment with the principles of green chemistry, significant efforts have been made to replace traditional organic solvents with more environmentally benign alternatives.[7][15][16]
-
Water and Micellar Catalysis: Water is the ultimate green solvent, but the poor aqueous solubility of the organic reactants is a major hurdle.[8][13] This can be overcome through micellar catalysis, where a surfactant such as cetyltrimethylammonium bromide (CTAB) or sodium dodecyl sulfate (SDS) is added to the water.[8][13] The surfactant molecules self-assemble into micelles, creating a nonpolar microenvironment within their core that can solubilize the acetophenone and aldehyde, thereby facilitating the reaction at the micelle-water interface.[8]
-
Solvent-Free Synthesis (Grindstone Chemistry): One of the most effective green chemistry techniques is the elimination of the solvent altogether.[2][17][18] In this "grindstone chemistry" approach, the solid reactants (this compound and the chosen aldehyde) are ground together with a solid base catalyst (e.g., a pellet of NaOH or KOH).[2][19] The mechanical force generates localized heat and increases the surface area of the reactants, often leading to rapid, high-yielding reactions with a significantly simplified work-up.[2][10][18]
Data Presentation: A Comparative Overview of Solvent Systems
To aid in experimental design, the following table summarizes the key characteristics of different solvent systems for the synthesis of chalcones from this compound.
| Solvent System | Advantages | Disadvantages | Best Suited For |
| Ethanol / NaOH (or KOH) | - Good solubility for reactants. - Product often precipitates, driving the reaction. - Well-established and reliable method.[2][8] | - Use of volatile organic solvent. - Reaction times can be long (12-24h).[5][20] | - Initial optimizations and reliable, scalable synthesis. |
| Aqueous Micellar (e.g., Water/CTAB) | - Environmentally benign (uses water). - Can improve yields and reaction rates.[8] | - Requires a surfactant. - Work-up may involve separating the product from the surfactant. | - Green chemistry applications where reactant solubility in water is low. |
| Solvent-Free (Grinding) | - Aligns with green chemistry principles (no solvent). - Often rapid reaction times (5-15 min). - Simplified work-up and high purity of crude product.[2] | - May not be suitable for all substrates. - Scalability can be a concern with manual grinding. | - Rapid synthesis, process intensification, and environmentally conscious experiments. |
Visualization of Key Processes
Reaction Mechanism
The following diagram illustrates the fundamental steps of the base-catalyzed Claisen-Schmidt condensation.
Caption: Base-catalyzed mechanism for chalcone synthesis.
Experimental Workflow
The general laboratory procedure for synthesizing and characterizing chalcones is outlined below.
Caption: Workflow from synthesis to characterization.
Detailed Experimental Protocols
Safety Precautions: Before beginning any experimental work, it is crucial to adhere to standard laboratory safety procedures.[21] Always wear a lab coat, safety goggles, and chemical-resistant gloves.[21] Handle all chemicals in a well-ventilated fume hood. Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are corrosive and must be handled with extreme care to avoid contact with skin and eyes.[21] Chalcones can be fine powders; avoid inhalation of dust.[21][22] Dispose of all chemical waste in accordance with institutional and local regulations.[21]
Protocol 1: Conventional Synthesis of (E)-1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one in Ethanol
This protocol describes a reliable, solution-phase synthesis using a conventional solvent.
Materials and Reagents:
-
This compound
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Standard laboratory glassware, magnetic stirrer, TLC plates, Büchner funnel
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.48 g) and Benzaldehyde (10 mmol, 1.06 g) in 20 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.[5]
-
Catalyst Addition: While stirring, slowly add 10 mL of a 10% aqueous NaOH solution dropwise to the reaction mixture. A color change to yellow or orange is typically observed.
-
Reaction: Continue to stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate). The chalcone product will appear as a new, less polar spot than the starting materials. The reaction is typically complete within 12-24 hours.[5][20]
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing approximately 100 g of crushed ice.[5][20]
-
Acidification: While stirring, slowly acidify the mixture by adding 10% HCl until the solution is acidic to litmus paper (pH ~2-3). This will neutralize the remaining NaOH and cause the crude chalcone to precipitate as a solid.[5][20]
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove inorganic salts.[20]
-
Purification: Dry the crude product. Further purify the chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain pale yellow crystals.
Protocol 2: Green Synthesis of (E)-1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one via Solvent-Free Grinding
This protocol outlines an efficient and environmentally friendly solvent-free approach.
Materials and Reagents:
-
This compound
-
Benzaldehyde
-
Sodium Hydroxide (NaOH), solid pellet
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Porcelain mortar and pestle
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Preparation: Place this compound (e.g., 5 mmol, 0.74 g), Benzaldehyde (5 mmol, 0.53 g), and one pellet of solid NaOH into a clean, dry porcelain mortar.[2]
-
Reaction (Grinding): Grind the mixture vigorously with the pestle for 5-10 minutes. The mixture will typically become a paste or a colored solid as the reaction proceeds.[2] The progress can be monitored by taking a small sample, dissolving it in ethanol, and running a TLC.
-
Work-up: After the grinding period, add about 20 mL of cold 10% hydrochloric acid to the mortar to neutralize the base and precipitate the product.[5]
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold distilled water, and dry. The crude product is often of high purity but can be further purified by recrystallization from ethanol if necessary.[2][5]
Characterization of the Final Product
The synthesized chalcone should be characterized to confirm its identity and purity.
Table 2: Expected Spectroscopic Data for (E)-1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one
| Technique | Expected Observations | References |
| Melting Point | A sharp melting point is indicative of high purity. | [20] |
| FTIR (cm⁻¹) | ~3050 (Aromatic C-H stretch), ~1650-1685 (Conjugated C=O stretch), ~1610 (C=C alkene stretch), ~1580 (Aromatic C=C stretch). | [23][24][25] |
| ¹H NMR (ppm) | Vinylic protons (Hα and Hβ) appear as doublets with a coupling constant (J) of ~15-16 Hz, confirming the trans configuration. Aromatic protons will appear in the range of 7-8 ppm. Methyl protons will appear as singlets around 2.3-2.5 ppm. | [26] |
| ¹³C NMR (ppm) | The carbonyl carbon typically appears between δ 186-197. The α- and β-carbons of the enone system give characteristic signals around δ 116-128 and δ 137-146, respectively. | [26] |
Conclusion and Field Insights
The choice of solvent is a powerful tool for controlling the Claisen-Schmidt condensation. For the synthesis of chalcones from this compound, the conventional ethanol/NaOH system provides a robust and reliable method suitable for most laboratory settings. However, for researchers focused on sustainable practices, efficiency, and rapid synthesis, the solvent-free grinding method offers a compelling alternative that often delivers high yields in a fraction of the time with a reduced environmental footprint. The selection of the optimal protocol will depend on the specific goals of the synthesis, available equipment, and desired scale. Careful monitoring and characterization are essential to validate the outcome of the chosen method.
References
- 1. [PDF] Synthesis and Spectroscopic Investigation of Some New Chalcones and their transformation to pyrazoline derivatives | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. abacademies.org [abacademies.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. benchchem.com [benchchem.com]
- 6. japsonline.com [japsonline.com]
- 7. Recent Progress in Environmentally-Friendly Methods for Chalcone ...: Ingenta Connect [ingentaconnect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. Claisen condensation - Wikipedia [en.wikipedia.org]
- 13. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjpn.org [rjpn.org]
- 16. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- 23. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. dergi.fabad.org.tr [dergi.fabad.org.tr]
Troubleshooting & Optimization
minimizing byproduct formation in the synthesis of 2,4-Dimethylacetophenone
Technical Support Center: Synthesis of 2,4-Dimethylacetophenone
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the formation of byproducts, during the Friedel-Crafts acylation of m-xylene. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Part A: Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I fix this?
A1: Low yields in Friedel-Crafts acylation are a frequent issue, often stemming from a few critical factors. The most common culprits are catalyst deactivation, incomplete reaction, and product loss during the workup phase.
-
Cause 1: Catalyst Inactivity due to Moisture The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in the reagents, solvent, or glassware will hydrolyze AlCl₃, rendering it inactive and halting the reaction.
-
Solution: Implement rigorous anhydrous techniques. All glassware must be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) and cooled in a desiccator. Use anhydrous grade solvents and ensure reagents are fresh and stored properly.[2]
-
-
Cause 2: Incomplete Reaction Suboptimal reaction conditions can prevent the reaction from proceeding to completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (m-xylene) is consumed. If the reaction stalls, a gradual and controlled increase in temperature may be necessary. However, be cautious, as higher temperatures can also promote byproduct formation.[2]
-
-
Cause 3: Product Loss During Aqueous Workup The ketone product forms a stable complex with the AlCl₃ catalyst.[3][4] This complex must be hydrolyzed to liberate the this compound. An improper workup can lead to significant product loss in the aqueous layer or as an emulsion.
-
Solution: The reaction must be carefully quenched by slowly pouring the mixture onto a slurry of crushed ice and concentrated hydrochloric acid.[1] This exothermic process should be done in an ice bath with vigorous stirring to ensure the complete decomposition of the aluminum chloride-ketone complex.
-
Q2: My GC-MS analysis shows a significant peak for an isomeric byproduct. How can I improve the regioselectivity for the 2,4-isomer?
A2: This is the most critical challenge in this synthesis. The methyl groups of m-xylene are ortho- and para-directing, leading to potential acylation at the C2, C4, and C6 positions. While the C4 position is electronically and sterically favored, the formation of the 2,6-dimethylacetophenone isomer is a common competing pathway.[5]
-
Cause 1: High Reaction Temperature Higher temperatures often provide enough energy to overcome the activation barrier for the formation of the sterically hindered, kinetic product (2,6-isomer).
-
Solution: Maintain a low reaction temperature. Running the reaction at 0°C or even lower can significantly favor the formation of the thermodynamically more stable 2,4-isomer.[2] Use an ice-salt or dry ice-acetone bath for precise temperature control.
-
-
Cause 2: Lewis Acid Choice and Stoichiometry The nature and amount of the Lewis acid catalyst play a crucial role in directing the electrophile.
-
Solution: While AlCl₃ is common, consider using a milder Lewis acid like ferric chloride (FeCl₃) or a solid acid catalyst such as an iron-modified HY zeolite, which has been shown to afford high yields and selectivity for the 2,4-isomer.[6][7] Additionally, ensure you are using at least a full stoichiometric equivalent of the Lewis acid, as it complexes with both the acylating agent and the ketone product.[3]
-
-
Cause 3: Order of Reagent Addition The way the reactants are mixed can influence the formation of the active electrophile and its subsequent reaction.
-
Solution: Employ the "Perrier addition" method.[4] In this technique, you first form a complex between the acylating agent (e.g., acetyl chloride) and the Lewis acid. This pre-formed complex is then added slowly to the m-xylene solution at a controlled low temperature. This can improve regioselectivity by maintaining a low concentration of the active electrophile.
-
Part B: Frequently Asked Questions (FAQs)
-
Q: What is the optimal catalyst for maximizing 2,4-isomer selectivity? A: While AlCl₃ is the traditional choice, modern solid acid catalysts often provide superior selectivity and are environmentally benign. Iron oxide supported on HY zeolite (Fe₂O₃/HY) has demonstrated excellent performance, affording yields of this compound up to 94.1% under optimized conditions.[6][7] These catalysts are also easily separated and can be reused.
-
Q: How can I effectively purify the crude product to remove isomers? A: The boiling points of this compound and its 2,6-isomer are very close, making simple distillation challenging. Fractional vacuum distillation with a high-efficiency column (e.g., a Vigreux or packed column) is the most effective method. Collect narrow fractions and analyze them by GC-MS to identify the purest fractions of the desired 2,4-isomer.
-
Q: Can I use acetic anhydride instead of acetyl chloride as the acylating agent? A: Yes, acetic anhydride is a viable alternative to acetyl chloride.[8] The primary difference is that using acetic anhydride produces acetic acid as a byproduct instead of HCl gas. This can be advantageous for safety and equipment longevity. However, the reaction may require slightly different stoichiometry or conditions, as two moles of AlCl₃ are typically needed per mole of anhydride.
-
Q: Why is a stoichiometric amount of AlCl₃ required, rather than a catalytic amount? A: In Friedel-Crafts acylation, the Lewis acid catalyst (AlCl₃) forms a strong complex with the carbonyl oxygen of the ketone product.[3][4] This complex is a Lewis acid-base adduct and is quite stable under the reaction conditions. Because the catalyst is effectively sequestered by the product, it cannot participate in activating more acylating agent. Therefore, at least one equivalent of the "catalyst" must be used for every equivalent of the ketone produced.[9]
Data & Protocols
Table 1: Influence of Lewis Acid Catalyst on m-Xylene Acylation
| Catalyst | Acylating Agent | Temperature (°C) | Yield of 2,4-Isomer (%) | Selectivity (2,4- vs 2,6-) | Reference |
| AlCl₃ | Acetyl Chloride | 0 - 5 | ~85% | Good to Moderate | [10],[5] |
| FeCl₃ | Acetyl Chloride | 25 | ~80% | Moderate | [6] |
| Fe₂O₃/HY Zeolite | Benzoyl Chloride | 130 | 94.1% | Excellent | [6][7] |
| ZnCl₂ | Acetic Acid | 150-160 | Moderate | Good | [11] |
Note: Data is compiled and representative of typical outcomes reported in the literature. Actual results will vary with specific experimental conditions.
Experimental Protocol 1: Optimized Synthesis of this compound
Materials:
-
m-Xylene (anhydrous)
-
Acetyl chloride (freshly distilled)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas bubbler (to vent HCl byproduct gas safely into a basic solution).
-
Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (1.1 equivalents).
-
Add anhydrous DCM to the flask, and cool the resulting slurry to 0°C in an ice bath.
-
Add acetyl chloride (1.0 equivalent) dropwise to the AlCl₃ slurry via the dropping funnel over 15 minutes. Allow the mixture to stir for an additional 20 minutes at 0°C to pre-form the acylium ion complex.
-
In a separate flask, prepare a solution of anhydrous m-xylene (1.05 equivalents) in anhydrous DCM.
-
Add the m-xylene solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours. Monitor the reaction progress by TLC or by taking small aliquots for GC analysis.
-
Once the reaction is complete, carefully quench it by slowly pouring the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by fractional vacuum distillation to obtain pure this compound.[8]
Experimental Protocol 2: GC-MS Analysis
Objective: To separate and identify this compound from isomeric byproducts.
-
GC System: Agilent GC-MS or equivalent.
-
Column: A non-polar capillary column, such as a DB-5 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic isomers.[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]
-
Injector: Split/splitless injector at 250°C. Use splitless mode for dilute samples.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.[12]
-
-
MS Detector:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-250 m/z.
-
Identification: Compare mass spectra and retention times to a certified reference standard of this compound.[13] The expected molecular ion peak is at m/z 148, with a major fragment at m/z 133 ([M-15]⁺, loss of a methyl group).[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. 2',4'-Dimethylacetophenone | BoroPharm Inc. [boropharm.com]
- 14. This compound | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting common issues in Claisen-Schmidt condensation reactions
Technical Support Center: Claisen-Schmidt Condensation Reactions
Welcome to the Technical Support Center for Claisen-Schmidt Condensation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of chalcones and other α,β-unsaturated ketones. Here, we merge fundamental mechanistic principles with practical, field-tested solutions to empower you to optimize your reaction outcomes.
I. Understanding the Claisen-Schmidt Condensation: A Quick Primer
The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone bearing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[1][2] This crossed aldol condensation is fundamental for the synthesis of chalcones, which are valuable intermediates in medicinal chemistry and materials science.[3][4][5] The reaction is typically base-catalyzed, but acid-catalyzed variations also exist.[3][6]
The selectivity of the Claisen-Schmidt reaction hinges on the fact that aromatic aldehydes, such as benzaldehyde, do not have α-hydrogens and therefore cannot form an enolate.[6] This makes them exclusively act as the electrophile, which is then attacked by the enolate of the ketone or aliphatic aldehyde partner.[6]
Reaction Mechanism Overview
The base-catalyzed mechanism proceeds through the following key steps:
-
Enolate Formation: A base abstracts an acidic α-proton from the enolizable ketone to form a nucleophilic enolate ion.[7][8]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[8]
-
Aldol Addition Product: A tetrahedral alkoxide intermediate is formed, which is then protonated to yield a β-hydroxy carbonyl compound (the aldol adduct).[7]
-
Dehydration: This adduct readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone, driven by the formation of a stable conjugated system.[7]
II. Frequently Asked Questions (FAQs)
This section addresses common questions and provides quick, actionable solutions.
Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?
Low or no yield can stem from several factors, from reagent quality to suboptimal reaction conditions.[9][10] Key areas to investigate include:
-
Improper Catalyst Choice or Concentration: The choice and amount of base are critical. Strong bases like NaOH and KOH are common, but their concentration must be optimized for your specific substrates.[9][10]
-
Poor Reagent Quality: Impurities in the aldehyde (e.g., carboxylic acid from oxidation) or ketone can inhibit the reaction.[10] It is advisable to distill liquid aldehydes before use if their purity is questionable.
-
Incorrect Stoichiometry: The molar ratio of aldehyde to ketone is a crucial parameter.[9] For mono-condensation, a slight excess of the ketone can sometimes improve the consumption of the aldehyde.[9][10]
-
Suboptimal Temperature: While many Claisen-Schmidt reactions proceed at room temperature, some may require gentle heating to initiate or improve the rate.[11] Conversely, excessively high temperatures can promote side reactions.[9]
Q2: I am observing the formation of multiple products and byproducts. How can I improve the selectivity?
The formation of multiple products is a common issue.[9] Here are the likely culprits and their solutions:
-
Self-Condensation of the Ketone: If the ketone is highly enolizable, it can react with itself.[9][12] To minimize this, slowly add the aldehyde to a mixture of the ketone and catalyst.[9] Using a milder base or lower reaction temperature can also help.[9]
-
Cannizzaro Reaction: With aldehydes that lack α-hydrogens, a strong base can promote a disproportionation reaction (Cannizzaro reaction) to yield an alcohol and a carboxylic acid.[6][9] This can be minimized by using a milder base or lower temperatures.[6]
-
Michael Addition: The enolate can add to the newly formed chalcone product in a Michael addition.[9] Using a slight excess of the aldehyde or running the reaction at a lower temperature can mitigate this.[9]
Q3: My purified product is an oil or a gummy solid instead of crystals. What should I do?
This issue, often termed "oiling out," occurs when the compound's melting point is lower than the solvent's boiling point or the solution is highly supersaturated with impurities.[13][14]
-
Trituration: Stir the oily product with a cold non-solvent like hexane or diethyl ether. This can induce crystallization of your product while dissolving impurities.[13]
-
Solvent System Optimization for Recrystallization: The ideal solvent for recrystallization is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[13] If a single solvent doesn't work, a mixed-solvent system (a "good" solvent and a "poor" solvent) can be effective.[13]
-
Induce Nucleation: Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[13][14] Adding a seed crystal of the pure compound, if available, is also highly effective.[14]
Q4: How do I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[11][12] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. The reaction is generally considered complete when the limiting reactant spot disappears.[12] For more detailed kinetic analysis and to observe reaction intermediates, benchtop NMR spectroscopy can be a powerful tool.[15][16]
III. In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving persistent issues.
Guide 1: Optimizing Reaction Conditions for Low Yield
If you are consistently obtaining low yields, a systematic optimization of reaction parameters is necessary.
Troubleshooting Workflow for Low Yields
Caption: A systematic approach to troubleshooting low yields in Claisen-Schmidt condensations.
1. Catalyst Selection and Concentration: The choice of base is critical. While strong bases like NaOH and KOH are common, some substrates may require milder catalysts to prevent side reactions.[11] Heterogeneous catalysts like hydrotalcites have also been shown to give high yields and selectivities.[17]
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Base | NaOH, KOH | Inexpensive, readily available, often fast reactions. | Can promote side reactions (Cannizzaro, Michael addition).[6][9] |
| Heterogeneous Base | Hydrotalcites, Zeolites | Easily separable, potentially reusable, can improve selectivity.[17] | May have lower activity, requiring longer reaction times or higher temperatures. |
| Homogeneous Acid | HCl, H₂SO₄ | Can be effective for specific substrates. | May lead to polymerization or other side reactions. |
| Heterogeneous Acid | Mesoporous silica (MCM-41, SBA-15) | Mild conditions, high selectivity, environmentally friendly.[10] | Catalyst preparation can be complex. |
2. Solvent Effects: The polarity of the solvent can significantly influence the reaction outcome.[11] Ethanol is a commonly used solvent.[11] However, solvent-free conditions, such as grinding the reactants together with a solid catalyst, can improve yields and align with green chemistry principles.[1][11][18]
3. Temperature Control: Many Claisen-Schmidt reactions proceed well at room temperature.[10] However, some systems may require gentle heating (e.g., 40-50 °C) to improve the reaction rate.[11] Conversely, if side reactions are prevalent, cooling the reaction mixture in an ice bath may be necessary to improve selectivity.[11]
Guide 2: Managing Side Reactions and Byproducts
A logical approach to identifying and mitigating side reactions is crucial for obtaining a pure product.
Decision Tree for Byproduct Analysis
Caption: A decision-making workflow for troubleshooting common side reactions.
Guide 3: Purification Challenges
Even with an optimized reaction, purification can be a significant hurdle.
1. Recrystallization: This is often the first choice for purifying solid chalcones.
-
Solvent Selection: A systematic approach to testing the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane) at room and elevated temperatures is key to finding the best solvent or solvent pair.[13]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[14] Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[14]
2. Column Chromatography: This is a highly effective method for separating complex mixtures.[13]
-
Stationary Phase: Silica gel is the most common stationary phase. Alumina can be an alternative for certain compounds.[13]
-
Mobile Phase (Eluent): A gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is a good starting point.[13] The optimal solvent system should be determined by TLC analysis first.
-
Co-elution Issues: If your chalcone and a starting material have very similar Rf values on TLC, try a different solvent system (e.g., dichloromethane/hexane) or consider using a different stationary phase.[13]
Purification Workflow
Caption: A general workflow for the purification of synthetic chalcones.
IV. Experimental Protocols
These protocols provide a starting point for your experiments. Always perform a small-scale trial before scaling up.
Protocol 1: General Procedure for Base-Catalyzed Claisen-Schmidt Condensation in Ethanol[11]
-
Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in absolute ethanol.
-
Reagent Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise.
-
Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.
-
Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath to induce the precipitation of the chalcone product.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Solvent-Free Synthesis by Grinding[11][18]
-
Preparation: In a mortar, combine the ketone (1 eq) and the aromatic aldehyde (1-2 eq, depending on the desired product).
-
Reaction: Grind the mixture with a pestle for 5-10 minutes at room temperature. The reaction mixture will typically form a paste or solid.
-
Isolation and Purification: The resulting solid is often of high purity. To purify further, add cold water to the mixture, filter the solid, and wash it thoroughly with water to remove the catalyst. The product can then be recrystallized from a suitable solvent like 95% ethanol.
V. References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Claisen-Schmidt Chalcone Synthesis. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Troubleshooting low yields in the Claisen-Schmidt condensation of cinnamaldehyde. Retrieved from --INVALID-LINK--
-
Magritek. (2020). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Optimizing Claisen-Schmidt Condensation. Retrieved from --INVALID-LINK--
-
Magritek. (2020). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from --INVALID-LINK--
-
PraxiLabs. (n.d.). Claisen Schimdt Reaction (Mixed Aldol Condensation). Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Purification of Synthetic Chalcones. Retrieved from --INVALID-LINK--
-
Climent, M. J., Corma, A., & Primo, J. (1995). Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. Journal of Catalysis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of solvent on the Claisen-Schmidt reaction. Retrieved from --INVALID-LINK--
-
askIITians. (2025). Explain the mechanism of claisen-schmidt reaction. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023). What should be Solvent and Catalyst Ratio in Claisen-Schmidt Condensation Reaction?. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes: A Step-by-Step Guide to Chalcone Purification by Recrystallization. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). minimizing byproduct formation in chalcone synthesis with 2-acetylnaphthalene. Retrieved from --INVALID-LINK--
-
Unknown Source. (n.d.). Claisen-Schmidt Condensation. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from --INVALID-LINK--
-
Quora. (2019). Why is the base preferable over acid catalyst in Claisen-Schmidt condensation?. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). Can anyone give advice to purify synthesized chalcone from 5-bromo-2-hydroxyacetophenone and veratraldehyde?. Retrieved from --INVALID-LINK--
-
Le-Vinh, B., et al. (2014). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. Chemistry Central Journal. Retrieved from --INVALID-LINK--
-
Wang, Y., et al. (2022). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. RSC Advances. Retrieved from --INVALID-LINK--
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Scientific Reports. Retrieved from --INVALID-LINK--
-
Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Solvent effects in the Claisen-Schmidt reaction a of p-nitro- benzaldehyde with acetone catalyzed by compounds 1 or 1a. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. Retrieved from --INVALID-LINK--
-
Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Retrieved from --INVALID-LINK--
-
Alcaide, B., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules. Retrieved from --INVALID-LINK--
-
Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from --INVALID-LINK--
-
Mahapatra, D. K., Asati, V., & Bharti, S. K. (2015). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Current Traditional Medicine. Retrieved from --INVALID-LINK--
-
Science.gov. (n.d.). claisen condensation reaction: Topics. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from --INVALID-LINK--
-
Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews. Retrieved from --INVALID-LINK--
-
Chegg. (2020). Question: What would have been the likely effect on the yield of the Claisen-Schmidt condensation.... Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Chalcone. Retrieved from --INVALID-LINK--
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. praxilabs.com [praxilabs.com]
- 8. Explain the mechanism of claisen-schmidt reaction. - askIITians [askiitians.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. magritek.com [magritek.com]
- 16. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek [magritek.com]
- 17. Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest | Semantic Scholar [semanticscholar.org]
- 18. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction time and temperature for chalcone synthesis
Welcome to the Technical Support Center for Chalcone Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of optimizing reaction time and temperature in chalcone synthesis via the Claisen-Schmidt condensation. Here, we move beyond rote protocols to explain the underlying principles that govern this crucial reaction, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues in a direct question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction is not proceeding to completion, or the yield is extremely low. What are the primary causes related to time and temperature?
A1: Low conversion is a common hurdle in chalcone synthesis and can often be traced back to suboptimal reaction kinetics. The Claisen-Schmidt condensation, while robust, is a reversible aldol reaction, and achieving a high yield depends on pushing the equilibrium towards the dehydrated chalcone product.[1][2]
-
Insufficient Reaction Time: Aldol condensations require time to reach equilibrium.[1] Prematurely stopping the reaction will naturally result in a low yield with significant starting material present.
-
Solution: The most reliable way to determine the optimal reaction time is to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] Spot the reaction mixture alongside your starting acetophenone and benzaldehyde. The reaction is complete when the spot corresponding to the limiting reactant disappears.[1] Reaction times can vary from a few hours to overnight, depending on the reactivity of your substrates.[1]
-
-
Inappropriate Temperature: Temperature is a double-edged sword in this synthesis.
-
Room Temperature (20-25 °C): Many chalcone syntheses proceed efficiently at ambient temperature, which helps minimize side reactions.[4][5] However, if your reactants are sterically hindered or electronically deactivated, room temperature may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.[6]
-
Elevated Temperatures (40-65 °C): Increasing the temperature can significantly accelerate the reaction rate.[1][4] However, exceeding 65 °C can be detrimental, often leading to side reactions and decomposition of the product, which manifests as a darkened reaction mixture and lower yields.[1]
-
Solution: If the reaction is sluggish at room temperature, consider gentle heating to 40-50 °C while closely monitoring via TLC.[2][4] A systematic approach involves running small-scale trials at different temperatures to identify the optimum for your specific substrates.[4]
-
Q2: The reaction mixture has turned dark brown or black, and I've isolated a gummy, oily precipitate instead of crystals. What went wrong?
A2: A dark, tarry reaction mixture is a strong indicator of side reactions and product degradation, often exacerbated by excessive heat and prolonged reaction times.[1]
-
High Temperature: As noted, temperatures above 65 °C can promote a cascade of undesired reactions.[1]
-
Cannizzaro Reaction: This is a common side reaction, especially with aldehydes that lack α-hydrogens, like benzaldehyde. In the presence of a strong base, the aldehyde can disproportionate into a primary alcohol and a carboxylic acid.[2][7] This process is accelerated at higher temperatures.[1][8]
-
Solution: To minimize the Cannizzaro reaction, maintain a lower reaction temperature.[2] Another effective strategy is to add the ketone slowly to a mixture of the aldehyde and the base; this ensures the ketone's enolate is readily available to react with the aldehyde, outcompeting the disproportionation pathway.[2][7]
-
-
Self-Condensation of Ketone: The acetophenone can react with itself in an aldol condensation.[2]
-
Solution: This can be suppressed by ensuring the benzaldehyde is available to react with the enolate as it forms. The slow addition of the ketone, as mentioned above, is also effective here.[2]
-
-
Michael Addition: The enolate of the starting ketone can perform a 1,4-conjugate addition to the newly formed chalcone product.[2][9]
-
Solution: This can be minimized by using a slight excess of the aldehyde or performing the reaction at a lower temperature to reduce the rate of this secondary reaction.[2]
-
Logical Workflow for Troubleshooting Low Yield
The following diagram outlines a decision-making process for addressing low-yield issues in chalcone synthesis.
Caption: Decision tree for troubleshooting low-yield chalcone synthesis.
Frequently Asked Questions (FAQs)
Q1: Is there a single optimal reaction time for chalcone synthesis?
A1: No, there is no universal optimal reaction time. It is highly dependent on the specific substrates, catalyst, temperature, and reaction method.[1] For instance, solvent-free grinding methods can be complete in as little as 10-50 minutes, while conventional stirring in ethanol at room temperature might take several hours to overnight.[1][10][11] The best practice is always to monitor the reaction's progress by TLC to empirically determine the point of completion.[3]
Q2: What is the ideal temperature range for chalcone synthesis?
A2: The ideal temperature strikes a balance between reaction rate and selectivity.
-
Room Temperature (20-25 °C): This is often sufficient and is the preferred starting point as it minimizes the risk of side reactions.[5]
-
Elevated Temperatures (40-65 °C): This range can be beneficial for less reactive or sterically hindered substrates to increase the reaction rate.[1][4] It is generally advised not to exceed 65 °C for standard reflux conditions to avoid decreased yields from side reactions.[1]
-
Solvent-Free/Grinding: These reactions are typically performed at ambient temperature.[1][10]
-
Specific Substrates: For some polyhydroxy chalcones, optimal temperatures have been reported to be higher, such as 70 °C or 80 °C, highlighting the need for substrate-specific optimization.[4][12]
Q3: How does the reaction method affect the optimal time and temperature?
A3: The chosen method has a profound impact.
-
Conventional Stirring/Reflux: This is the most common method, often performed in a solvent like ethanol.[10] Reaction times can range from hours to days.[1] Temperature can be varied from room temperature to the reflux temperature of the solvent (e.g., ethanol ~78°C, though lower temperatures are often better).[10]
-
Solvent-Free Grinding: This green chemistry approach involves grinding the solid reactants with a solid base.[9][11] It is often much faster (minutes to an hour) and is performed at ambient temperature, with the mechanical energy of grinding facilitating the reaction.[10][13]
-
Ultrasound-Assisted Synthesis: Ultrasound can accelerate the reaction, with optimal conditions for some substrates reported at 70-80 °C for 6-8 hours.[12]
Data Summary: Reaction Conditions
The following table provides a comparative summary of various reaction conditions reported in the literature, serving as a starting point for your optimization experiments.
| Method | Catalyst | Temperature (°C) | Reaction Time | Solvent | Typical Yield (%) | Reference(s) |
| Conventional Stirring | NaOH | Room Temp | 2-3 hours | Ethanol | 58-89 | [1] |
| Reflux | KOH | 90 °C | 5 hours | Ethanol | ~9 (variable) | |
| Grinding (Solvent-Free) | NaOH/KOH (solid) | Ambient | 10-50 minutes | None | 32-80+ | [1][10][11] |
| Ultrasound | KOH | 70 - 80 °C | 6 - 8 hours | Methanol/Water | ~40-60 | [1][12] |
Experimental Protocols
Protocol 1: Conventional Synthesis in Ethanol (General Procedure)
This protocol is a standard method for chalcone synthesis in a laboratory setting.[5]
-
Reactant Preparation: In a round-bottom flask, dissolve one equivalent of the substituted acetophenone and one equivalent of the substituted benzaldehyde in an appropriate volume of ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction: Allow the reaction to stir at the desired temperature (start with room temperature).
-
Monitoring: Monitor the reaction's progress periodically by TLC (e.g., every 30-60 minutes).[3] A common eluent system is a mixture of hexane and ethyl acetate.[3] The reaction is complete when the spot for the limiting starting material is no longer visible. The product may precipitate from the solution during the reaction.
-
Workup: Once the reaction is complete, pour the mixture into a beaker of cold water or crushed ice. Acidify with dilute HCl to neutralize the excess base and precipitate the crude chalcone.[5]
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent, typically ethanol.[5]
Protocol 2: Solvent-Free Synthesis by Grinding
This green and often high-yielding method is an excellent alternative to solvent-based procedures.[7][11]
-
Preparation: In a porcelain mortar, combine the acetophenone derivative (1.0 eq.), the benzaldehyde derivative (1.0 eq.), and solid sodium hydroxide or potassium hydroxide (1.0 eq.).[2][11]
-
Grinding: Grind the mixture vigorously with a pestle. The solid mixture will often become a paste and may change color as the reaction proceeds.[2][14] Continue grinding for 10-50 minutes.
-
Isolation: Add cold deionized water to the mortar and continue to mix to break up the solid mass.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with water to remove the base, and dry.[14] The product is often of high purity but can be recrystallized from ethanol if necessary.[2]
Reaction Mechanism Visualization
The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol mechanism followed by dehydration.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. rsc.org [rsc.org]
- 12. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. books.rsc.org [books.rsc.org]
Technical Support Center: Purification of 2,4-Dimethylacetophenone
Welcome to the technical support guide for the purification of 2,4-Dimethylacetophenone (2,4-DMA). This resource is designed for researchers, chemists, and process development professionals who encounter challenges in obtaining high-purity 2,4-DMA. As a seasoned application scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your laboratory work. The primary challenge in purifying 2,4-DMA, often synthesized via Friedel-Crafts acylation of m-xylene, is the removal of structurally similar isomers, which have very close physical properties.[1][2]
This guide is structured into two main sections: Frequently Asked Questions (FAQs) for quick, accessible answers to common queries, and in-depth Troubleshooting Guides for tackling specific, complex purification problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude 2,4-DMA from Friedel-Crafts acylation of m-xylene typically contains:
-
Isomeric Byproducts: The most challenging impurities are the positional isomers, primarily 2,5-Dimethylacetophenone and, to a lesser extent, 3,4-Dimethylacetophenone. These arise from the acylation at different positions on the m-xylene ring.[2]
-
Unreacted Starting Materials: Residual m-xylene.
-
Reagents and Solvents: Leftover acylating agents (e.g., acetyl chloride, acetic anhydride) and reaction solvents.
-
Catalyst Residues: Hydrolyzed Lewis acid catalyst (e.g., aluminum chloride).[3]
Q2: Why is simple distillation often ineffective for purifying 2,4-DMA?
A2: Simple distillation separates compounds based on differences in their boiling points. It is generally effective only when the boiling point difference between the components is greater than 25-70°C.[4][5][6] The primary isomeric impurity, 2,5-Dimethylacetophenone, has a boiling point extremely close to that of 2,4-DMA, making separation by simple distillation practically impossible.
Q3: Which analytical techniques are best for assessing the purity of 2,4-DMA?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique.[7][8]
-
Gas Chromatography (GC) provides excellent separation of volatile compounds like DMA isomers, allowing for accurate quantification of purity.[9]
-
Mass Spectrometry (MS) provides structural information, confirming the identity of the main peak as 2,4-DMA and helping to identify impurity peaks based on their fragmentation patterns.[8][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is also invaluable for structural confirmation and can be used for purity assessment, though it may be harder to quantify low-level isomeric impurities compared to GC.[11]
Q4: Can I use crystallization to purify 2,4-DMA?
A4: While 2,4-DMA is a liquid at room temperature (Melting Point: ~ -1°C), purification via crystallization of a derivative or by forming a temporary solid adduct is a potential but less common strategy. Another approach is bisulfite extraction, where reactive ketones can be transformed into charged bisulfite adducts that are separable from other organic components.[11][12][13] This is particularly useful for removing ketone impurities from a non-ketone product, or vice-versa.
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter.
Guide 1: Poor Separation of Isomers (2,4-DMA vs. 2,5-DMA)
Problem: Your GC analysis shows two or more closely eluting peaks, indicating a mixture of 2,4-DMA and 2,5-DMA, even after an initial distillation.
Root Cause Analysis: The fundamental challenge lies in the minimal difference in the physical properties of these isomers, particularly their boiling points. Effective separation requires a technique that can exploit these small differences through multiple equilibrium stages.
| Compound | Boiling Point (at 760 mmHg) | Rationale for Difficulty |
| This compound | ~228 °C (117-118 °C at 18 mmHg)[14][15] | The boiling points are too close for effective separation with a simple distillation setup.[16] |
| 2,5-Dimethylacetophenone | ~230-231 °C[17] | This small difference requires a high-efficiency separation method. |
Solution: Fractional Vacuum Distillation
Fractional distillation provides a much greater surface area (via column packing or a specific design like a Vigreux column) for repeated vaporization-condensation cycles.[4][5] Each cycle, known as a "theoretical plate," enriches the vapor phase with the more volatile component (the one with the slightly lower boiling point).[4][6] Performing this under vacuum lowers the boiling points, which helps prevent thermal degradation of the product.[1]
Protocol 1: High-Efficiency Fractional Vacuum Distillation
Objective: To separate this compound from its close-boiling isomer, 2,5-Dimethylacetophenone.
Methodology:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round bottom flask, a packed fractionating column (e.g., filled with Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all joints are impeccably sealed with appropriate vacuum grease.
-
Connect the apparatus to a vacuum pump with a vacuum gauge and a cold trap.
-
-
Charging the Flask:
-
Fill the distillation flask no more than two-thirds full with the crude 2,4-DMA mixture.
-
Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
-
Initiating Distillation:
-
Begin stirring and slowly apply vacuum, aiming for a stable pressure where the desired compound will boil at a manageable temperature (e.g., 10-20 mmHg).[1]
-
Gradually heat the flask using a heating mantle.
-
-
Equilibration and Fraction Collection:
-
As the mixture boils, observe the vapor rising slowly through the packed column.
-
Maintain a slow and steady distillation rate. A high rate will prevent the necessary liquid-vapor equilibria from being established in the column, ruining the separation.[1]
-
Collect a small initial "forerun" fraction, which may contain residual solvents or more volatile impurities.
-
Monitor the temperature at the distillation head. It should remain stable during the collection of the pure 2,4-DMA fraction.
-
A sharp rise in temperature indicates that the higher-boiling isomer (2,5-DMA) is beginning to distill. At this point, switch the receiving flask to collect this separate fraction.
-
-
Analysis:
-
Analyze all collected fractions by GC-MS to confirm the purity and determine the success of the separation.
-
Workflow for Isomer Separation
Caption: Workflow for separating isomeric impurities via fractional distillation.
Guide 2: Product is Contaminated with Starting Materials or Catalyst
Problem: Your purified product still contains significant amounts of m-xylene or has a distinct color (yellow/brown), suggesting residual catalyst or degradation products.
Root Cause Analysis: This issue stems from an incomplete initial workup. The Lewis acid catalyst (e.g., AlCl₃) must be thoroughly quenched and removed, and lower-boiling components like m-xylene must be separated before final high-purity distillation. Discoloration can be caused by thermal degradation during distillation if acidic impurities are present.[1]
Solution: Multi-Step Purification Approach
A robust purification strategy involves a sequence of steps, each targeting a different class of impurity.
Protocol 2: Comprehensive Multi-Step Purification
Objective: To remove catalyst residues, unreacted starting materials, and color bodies before final purification.
Methodology:
-
Aqueous Workup (Catalyst Removal):
-
After the reaction is complete, cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the mixture by adding it to ice-cold dilute HCl. This hydrolyzes the aluminum chloride catalyst and brings it into the aqueous phase.
-
Transfer the mixture to a separatory funnel. Extract the organic layer with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with:
-
Dilute HCl (to remove any remaining catalyst).
-
Saturated sodium bicarbonate solution (to neutralize any residual acid).[1]
-
Brine (to reduce the amount of dissolved water).
-
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator.
-
-
Simple Distillation (Bulk Impurity Removal):
-
Perform a simple distillation on the crude product from Step 1.
-
This step will efficiently remove any low-boiling components, primarily the unreacted m-xylene (Boiling Point: ~139 °C).
-
Collect the fraction that boils at the expected temperature of the dimethylacetophenone isomers.
-
-
Final Purification (Isomer Separation):
-
Subject the product from Step 2 to the high-efficiency fractional vacuum distillation as described in Protocol 1 . This final step is now much more effective as the bulk of non-isomeric impurities have been removed.
-
Decision Tree for Purification Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DE102007032451B4 - Process for the preparation of aromatic ketones - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification [chem.rochester.edu]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. A Friedel-Crafts Alkylation Of P-Xylene | ipl.org [ipl.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2',4'-Dimethylacetophenone | 89-74-7 [chemicalbook.com]
- 15. This compound | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
- 17. 2',5'-Dimethylacetophenone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
dealing with regioisomers in the acylation of m-xylene
A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Regioisomeric Challenges
Welcome to the Technical Support Center dedicated to the acylation of m-xylene. As a Senior Application Scientist, I've designed this guide to provide in-depth technical assistance and practical solutions for the common challenges associated with controlling regioselectivity in this crucial Friedel-Crafts reaction. This resource is structured to address specific issues you may encounter in the lab, offering not just protocols, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Here, we address some of the fundamental questions regarding the acylation of m-xylene.
Q1: Why does the acylation of m-xylene produce regioisomers?
The acylation of m-xylene is an electrophilic aromatic substitution reaction. The two methyl groups on the m-xylene ring are ortho, para-directing and activating. This means they direct the incoming acyl group to specific positions on the ring. In the case of m-xylene, there are three possible positions for electrophilic attack that lead to different regioisomers: position 2 (ortho to both methyl groups), position 4 (ortho to one methyl group and para to the other), and position 5 (meta to both methyl groups, but ortho to one). The primary products are typically 2,4-dimethylacetophenone and 2,6-dimethylacetophenone, with the former usually being the major product due to a combination of electronic and steric effects.
Q2: What are the primary regioisomers formed during the acylation of m-xylene with acetyl chloride?
The two primary regioisomers formed are 2',4'-dimethylacetophenone and 2',6'-dimethylacetophenone. A third, minor isomer, 3',5'-dimethylacetophenone, can also be formed, but typically in much smaller amounts due to the directing effects of the methyl groups.
-
2',4'-Dimethylacetophenone: The acyl group is attached at the 4-position, which is para to the methyl group at position 1 and ortho to the methyl group at position 3. This is often the major product.
-
2',6'-Dimethylacetophenone: The acyl group is attached at the 2-position, which is ortho to both methyl groups. Steric hindrance can make this a less favored product compared to the 2,4-isomer.[1]
Q3: How do steric and electronic effects influence the isomer ratio?
-
Electronic Effects: The two methyl groups are electron-donating, activating the aromatic ring towards electrophilic attack. They stabilize the carbocation intermediate (arenium ion) formed during the reaction. The most stable intermediates lead to the major products. Attack at the 2- and 4-positions allows for resonance structures where the positive charge is adjacent to a methyl group, which is a stabilizing interaction.
-
Steric Effects: The size of the acylating agent and the methyl groups on the xylene ring play a crucial role.[1] Attack at the 2-position (between the two methyl groups) is sterically hindered, especially with bulky acylating agents. This steric hindrance can decrease the yield of the 2,6-isomer and favor the formation of the 2,4-isomer.[1]
Q4: What is the role of the Lewis acid catalyst in this reaction?
The Lewis acid, commonly aluminum chloride (AlCl₃), is essential for generating the highly electrophilic acylium ion (R-C=O⁺) from the acyl halide or anhydride.[2][3] The acylium ion is the reactive species that attacks the aromatic ring. The catalyst is typically required in stoichiometric amounts because the product ketone can form a complex with the Lewis acid, rendering it inactive.[2][4][5]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the acylation of m-xylene.
Issue 1: Low Yield of the Desired this compound Isomer
Q: My reaction is producing a low yield of the target 2,4-isomer and a higher than expected amount of the 2,6-isomer. What factors could be contributing to this?
A: This issue often stems from a combination of reaction conditions and catalyst choice. Here’s a breakdown of potential causes and solutions:
-
Sub-optimal Reaction Temperature: Higher temperatures can sometimes overcome the steric hindrance at the 2-position, leading to an increased proportion of the 2,6-isomer.
-
Solution: Perform the reaction at a lower temperature (e.g., 0-5 °C) to favor the sterically less hindered 2,4-isomer.[4] This will slow down the reaction rate but can significantly improve regioselectivity.
-
-
Catalyst Choice: While AlCl₃ is common, other Lewis acids or solid acid catalysts can offer different selectivities. Some zeolites, for instance, can exhibit shape-selectivity that favors the formation of a specific isomer.[6][7][8]
-
Acylating Agent: The bulkiness of the acylating agent can influence the isomer ratio.
-
Solution: If your process allows, consider if a less bulky acylating agent could be used, though this is often dictated by the desired final product.
-
Issue 2: Difficulty in Separating the Regioisomers
Q: I've successfully performed the acylation, but I'm struggling to separate the 2,4- and 2,6-dimethylacetophenone isomers. What are the best approaches for purification?
A: Separating these isomers can be challenging due to their similar physical properties.
-
Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective. However, the boiling points of these isomers are often very close, making this method difficult.
-
Column Chromatography: This is often the most effective method for laboratory-scale separations.
-
Protocol: Use a high-quality silica gel with a non-polar eluent system (e.g., a hexane/ethyl acetate gradient). The less polar isomer will typically elute first. Careful optimization of the solvent system is crucial for achieving good separation.
-
-
Recrystallization: If the product is a solid, fractional recrystallization from a suitable solvent can be attempted. This relies on differences in solubility between the isomers.
-
Supercritical Fluid Extraction: For industrial applications, separation using supercritical gases can be an option.[9]
Issue 3: Low Overall Yield and Byproduct Formation
Q: My reaction has a low overall yield and I'm observing several unexpected byproducts in my GC-MS analysis. What could be the cause?
A: Low yields and byproduct formation in Friedel-Crafts acylations often point to issues with reagents or reaction conditions.
-
Moisture Contamination: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[4][5] Water will deactivate the catalyst, leading to a stalled or incomplete reaction.
-
Solution: Ensure all glassware is thoroughly dried, use anhydrous solvents, and handle the Lewis acid in a dry environment (e.g., under an inert atmosphere).[5]
-
-
Deactivated Aromatic Ring: While m-xylene is activated, impurities in the starting material could be deactivating.
-
Solution: Use high-purity m-xylene and acylating agent.[4]
-
-
Insufficient Catalyst: As the ketone product complexes with the Lewis acid, a stoichiometric amount is often required.[2][4][5]
-
Solution: Ensure you are using at least one equivalent of the Lewis acid catalyst relative to the acylating agent.
-
-
Polyacylation: While less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated rings.[4] The introduction of the first acyl group is deactivating, which usually prevents a second acylation.[10][11]
-
Solution: Use a molar excess of m-xylene relative to the acylating agent to increase the probability of mono-acylation.
-
Experimental Protocols
Protocol 1: General Procedure for the Acylation of m-Xylene with Acetyl Chloride
This protocol provides a general method for the acylation of m-xylene to produce a mixture of dimethylacetophenone isomers.
Materials:
-
m-Xylene (anhydrous)
-
Acetyl chloride (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Ice bath
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer and a dropping funnel. Equip the apparatus with a drying tube to protect the reaction from atmospheric moisture.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension at 0 °C.
-
Substrate Addition: In the dropping funnel, place a solution of m-xylene (1.0 equivalent) in anhydrous dichloromethane. Add the m-xylene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.[5] This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to separate the isomers.
Protocol 2: Product Analysis by GC-MS
Objective: To identify and quantify the regioisomers produced in the acylation of m-xylene.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min. This will allow for the separation of components with different boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).
-
-
Data Analysis:
-
Identify the peaks corresponding to the dimethylacetophenone isomers based on their retention times and mass spectra.[12][13] The molecular ion peak should be at m/z 148.20.
-
Compare the fragmentation patterns with a library database (e.g., NIST) to confirm the identity of the isomers.
-
Quantify the relative amounts of each isomer by integrating the peak areas in the chromatogram.
-
Visualizations
Caption: Mechanism of Friedel-Crafts Acylation of m-Xylene.
Caption: Troubleshooting workflow for regioisomer control.
References
- 1. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. US4514574A - Process for separating isomeric mixtures - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating Side Reactions of 2,4-Dimethylacetophenone
Welcome to the technical support center for 2,4-Dimethylacetophenone. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile ketone in their synthetic workflows. As an aromatic ketone with enolizable protons, this compound presents specific challenges under both acidic and basic reaction conditions. This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to help you anticipate, identify, and mitigate common side reactions, ensuring the integrity and yield of your target molecule.
Part 1: Troubleshooting Side Reactions Under Basic Conditions
The presence of acidic α-protons on the acetyl group makes this compound susceptible to base-mediated side reactions. Understanding the underlying mechanisms is key to controlling reaction outcomes.
FAQ 1: I'm observing a higher molecular weight byproduct, roughly double the mass of my starting material, in my base-catalyzed reaction. What is it?
Answer: You are most likely observing the product of a base-catalyzed self-aldol condensation . This is one of the most common side reactions for ketones possessing α-hydrogens.[1] In the presence of a base (e.g., hydroxide, alkoxide), an α-proton is abstracted from one molecule of this compound to form a resonance-stabilized enolate.[2][3] This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a second, unreacted molecule of the ketone. The initial product is a β-hydroxy ketone (the "aldol adduct"), which can readily dehydrate under basic conditions, especially with heating, to yield a more stable α,β-unsaturated ketone.[4][5] This final product is a conjugated system and is often a colored impurity.
References
Technical Support Center: Improving Regioselectivity in the Friedel-Crafts Acylation of m-Xylene
Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, I understand that achieving high regioselectivity in electrophilic aromatic substitutions like the Friedel-Crafts acylation of m-xylene is a common yet critical challenge. This guide is structured to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Understanding the Fundamentals: The Challenge of Acylating m-Xylene
The Friedel-Crafts acylation of m-xylene presents a classic regioselectivity problem. The two methyl groups on the aromatic ring are electron-donating, activating the ring towards electrophilic attack.[1] Both groups are ortho, para-directors.[2][3] This means they direct the incoming electrophile (the acylium ion) to the positions ortho and para relative to themselves.
Let's analyze the positions on the m-xylene ring:
-
Positions 2 and 6: These are ortho to one methyl group and meta to the other.
-
Position 4: This position is para to one methyl group and ortho to the other.
-
Position 5: This position is ortho to both methyl groups, but is sterically hindered.
Due to the combined directing effects, the primary sites for acylation are positions 2, 4, and 6. The reaction, therefore, typically yields a mixture of two main isomers: the desired 2,4-dimethylacetophenone (acylation at C4) and the undesired 2,6-dimethylacetophenone (acylation at C2 or C6). The challenge lies in maximizing the formation of the 2,4-isomer while minimizing the 2,6-isomer.
Troubleshooting Guide
This section addresses common issues encountered during the acylation of m-xylene in a direct question-and-answer format.
Q1: My reaction produces a significant amount of the undesired 2,6-isomer. How can I improve the regioselectivity to favor the 2,4-isomer?
A1: This is the most common issue. The formation of the 2,4-isomer is generally favored due to sterics, but this preference can be dramatically enhanced by carefully selecting your reaction conditions. The key is to create an environment where the transition state leading to the 2,6-isomer is significantly higher in energy than that leading to the 2,4-isomer.
Core Principle: The acyl group, especially when complexed with a Lewis acid, is bulky. The approach to positions 2 and 6 is sterically hindered by the adjacent methyl group. In contrast, position 4 is much more accessible.[4] We can exploit this by manipulating factors that amplify steric effects.
| Parameter | Recommendation for High 2,4-Selectivity | Scientific Rationale |
| Lewis Acid Catalyst | Use a bulkier Lewis acid (e.g., FeCl₃, ZrCl₄) or a heterogeneous catalyst like a zeolite.[5][6] | A larger catalyst creates a bulkier electrophile complex (acylium ion-Lewis acid), which experiences greater steric repulsion from the methyl group at the C2/C6 positions, thus favoring attack at the more open C4 position.[4] |
| Solvent | Use a non-coordinating, sterically demanding solvent like carbon disulfide (CS₂) or a larger nitroalkane. | Solvents can influence the effective size of the catalyst-reagent complex. Bulky, non-polar solvents can enhance the steric hindrance around the electrophile. Avoid coordinating solvents that might compete with the substrate.[7] |
| Temperature | Run the reaction at a lower temperature (e.g., 0 °C to -20 °C). | Friedel-Crafts acylations are generally irreversible and kinetically controlled.[8] Lower temperatures increase the selectivity of the reaction by making the more sterically hindered pathway (leading to the 2,6-isomer) less favorable energetically. |
| Acylating Agent | Use a bulkier acylating agent if your synthesis allows (e.g., propionyl chloride instead of acetyl chloride). | A larger acyl group will inherently have a stronger steric preference for the less hindered C4 position. |
Q2: My overall product yield is low, regardless of the isomer ratio. What are the likely causes?
A2: Low yield is often traced back to the deactivation of the catalyst or issues with reagent stoichiometry and purity. The Friedel-Crafts acylation requires strictly anhydrous conditions.
Potential Causes & Solutions:
-
Inactive Catalyst (Moisture Contamination):
-
Cause: Lewis acids like AlCl₃ and FeCl₃ are extremely sensitive to moisture and will be hydrolyzed and deactivated.[9][10]
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents and freshly opened or properly stored Lewis acid. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst:
-
Cause: The product ketone is a Lewis base and forms a stable complex with the Lewis acid catalyst.[11] This complexation effectively removes the catalyst from the reaction cycle.
-
Solution: Unlike a truly catalytic reaction, Friedel-Crafts acylation requires at least a stoichiometric amount (typically 1.1 to 1.3 equivalents) of the Lewis acid relative to the acylating agent to drive the reaction to completion.[7][12]
-
-
Impure Reagents:
-
Cause: Impurities in the m-xylene, acyl chloride, or solvent can react with the catalyst or interfere with the reaction.
-
Solution: Use freshly distilled m-xylene and acyl chloride. Ensure solvents are of high purity and anhydrous.
-
Q3: The reaction mixture turned black or tarry, and I isolated very little product. What went wrong?
A3: Darkening or charring often indicates that the reaction is too exothermic and uncontrolled, leading to side reactions and polymerization.
Potential Causes & Solutions:
-
Uncontrolled Exotherm:
-
Cause: The complexation of the Lewis acid with the acylating agent is highly exothermic. Adding the catalyst too quickly or at too high a temperature can cause the reaction to run away.
-
Solution: Control the rate of addition. Add the Lewis acid portion-wise to the substrate/solvent mixture at a low temperature (e.g., 0 °C). Alternatively, add the acylating agent dropwise to a cooled suspension of the substrate and Lewis acid.[13]
-
-
High Reactant Concentration:
-
Cause: Very high concentrations can exacerbate the exotherm and promote side reactions.
-
Solution: Ensure adequate solvent is used to moderate the reaction temperature and maintain a stirrable mixture.
-
Frequently Asked Questions (FAQs)
Q1: Mechanistically, why is the 2,4-isomer the major product even under standard conditions? A1: The formation of the major product is governed by the stability of the carbocation intermediate (the sigma complex or arenium ion). Both methyl groups donate electron density through inductive effects and hyperconjugation, stabilizing the positive charge in the intermediate.[14][15] While both pathways (attack at C4 and C2/C6) lead to stabilized intermediates, the transition state energy to reach the C2/C6 intermediate is higher due to steric clash between the bulky acylium-catalyst complex and the adjacent methyl group. Therefore, the reaction proceeds faster via the less hindered C4 pathway.[2][4]
Q2: Is it possible to achieve 100% selectivity for the 2,4-isomer? A2: In practice, achieving 100% regioselectivity is extremely difficult. There will almost always be a small amount of the 2,6-isomer formed. The goal of optimization is to increase the ratio of the 2,4- to 2,6-isomer to a point where the minor isomer can be easily removed during purification (e.g., by recrystallization or chromatography). Ratios exceeding 95:5 are often considered excellent for this reaction.
Q3: Are there "greener" alternatives to traditional Lewis acids like AlCl₃? A3: Yes, the development of sustainable catalysts is an active area of research. Heterogeneous catalysts like iron-oxide-supported HY zeolites have shown excellent performance and high selectivity for the acylation of m-xylene.[5][6][16] These solid acid catalysts offer significant advantages, including easier separation from the reaction mixture, reduced corrosive waste, and the potential for recycling.[17][18][19]
Optimized Protocol for Selective Acylation of m-Xylene
This protocol is designed to maximize the yield of this compound.
Materials:
-
m-Xylene (1.0 eq), freshly distilled
-
Acetyl chloride (1.0 eq), freshly distilled
-
Anhydrous iron(III) chloride (FeCl₃) (1.2 eq)
-
Anhydrous carbon disulfide (CS₂) or dichloromethane (DCM)
-
Crushed ice
-
Concentrated HCl
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is rigorously dried in an oven at 120 °C for several hours and cooled under a stream of dry nitrogen or in a desiccator. Set up a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reaction Setup:
-
To the flask, add m-xylene (1.0 eq) and anhydrous carbon disulfide.
-
Cool the mixture to 0 °C using an ice-salt bath.
-
While stirring, carefully add anhydrous FeCl₃ (1.2 eq) in small portions, allowing the initial exotherm to subside between additions. The mixture should form a stirrable slurry.
-
-
Acylating Agent Addition:
-
Charge the dropping funnel with acetyl chloride (1.0 eq).
-
Add the acetyl chloride dropwise to the cooled, stirred reaction mixture over 30-45 minutes. Maintain the internal temperature below 5 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, let the reaction stir at 0 °C for 2 hours.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitor the reaction's progress by TLC or GC analysis.
-
-
Workup:
-
Carefully and slowly pour the reaction mixture onto a beaker of crushed ice containing a small amount of concentrated HCl. This will hydrolyze the catalyst-ketone complex and dissolve the iron salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine all organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.[13]
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate the pure this compound.
-
References
- 1. aakash.ac.in [aakash.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes | Semantic Scholar [semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. beyondbenign.org [beyondbenign.org]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. quora.com [quora.com]
- 15. The o/p-directing effect of methyl group in electrophilic substitution re.. [askfilo.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Removing Unreacted Starting Materials
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on purification strategies. This resource is designed to address the common and complex challenges associated with removing unreacted starting materials from reaction mixtures. My aim is to equip you with the knowledge to not only execute purification protocols but to understand the underlying principles that govern their success, enabling you to troubleshoot and optimize your separations effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when planning and executing purification strategies.
Q1: How do I choose the best initial purification technique to remove unreacted starting materials?
The selection of an appropriate purification method hinges on the distinct physical and chemical properties of your desired product versus the unreacted starting materials.[1] A logical approach involves considering the following:
-
For solid products with differing solubility profiles from the starting material: Recrystallization is often the most effective initial choice.[1] This technique leverages differences in solubility at varying temperatures to selectively crystallize the desired compound, leaving impurities, including starting materials, in the mother liquor.[2][3][4]
-
For liquid products with a significant boiling point differential (>70-100 °C) from the starting material: Distillation is the preferred method.[1][5] This process separates liquids based on their volatility, with the lower-boiling point component distilling first.[5][6]
-
When the product and starting material exhibit different polarities: Column chromatography is a highly versatile and powerful technique.[1][7] It separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[7][8]
-
If the starting material possesses acidic or basic functionalities: A liquid-liquid extraction utilizing an acid-base wash can selectively remove it.[1][9] By converting the acidic or basic starting material into its salt, it becomes soluble in the aqueous phase and can be separated from the desired product in the organic phase.[9]
Q2: What is the most effective way to remove a highly polar starting material from a non-polar product?
For this common scenario, liquid-liquid extraction is a straightforward and highly effective method.[1] A simple aqueous wash of the organic solution containing your non-polar product can efficiently remove the polar starting material.[1] For even more effective removal, a brine (saturated aqueous sodium chloride) wash can be employed to further decrease the solubility of organic compounds in the aqueous layer. Alternatively, passing the crude mixture through a short plug of silica gel can be very effective; the polar starting material will be retained by the silica, while the non-polar product will elute quickly.[1][10]
Q3: My starting material and product have very similar polarities. What are my purification options?
This is a frequent challenge in organic synthesis. When a simple purification technique is insufficient, a more advanced or optimized approach is necessary:
-
High-Performance Liquid Chromatography (HPLC): This technique offers significantly higher resolution than standard column chromatography and can often separate compounds with very similar polarities.[11][12]
-
Recrystallization with a different solvent system: A systematic screening of various solvents or solvent mixtures may reveal a system where the solubility difference between your product and starting material is more pronounced, enabling a successful recrystallization.[13]
-
Derivative Formation: In some cases, it may be possible to selectively react either the product or the starting material to form a derivative with significantly different physical properties (e.g., polarity, solubility), allowing for easier separation. The derivative can then be converted back to the original compound in a subsequent step.
Q4: What are the primary sources of starting material impurities in my final product?
Unreacted starting materials can persist in your final product for several reasons:
-
Incomplete reaction: The reaction may not have gone to completion, leaving a significant amount of starting material.
-
Impurities in the initial starting materials: The starting materials themselves may not have been pure to begin with.[1]
-
Side reactions: The starting materials may have participated in side reactions, leading to byproducts that are carried through the purification process.[1]
-
Degradation: The starting materials could have degraded during the reaction or workup procedures.[1]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during common purification procedures.
Liquid-Liquid Extraction Troubleshooting
| Problem | Possible Cause | Solution |
| Emulsion Formation | - Vigorous shaking of the separatory funnel.[14] - Presence of surfactant-like molecules.[14] | - Gently swirl the separatory funnel instead of shaking.[14] - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and break the emulsion.[14] - Allow the mixture to stand for a longer period. - Filter the mixture through a plug of glass wool or phase separation filter paper.[14] - Centrifugation can also be effective in separating the layers.[14] |
| Poor Recovery of Desired Compound | - Incorrect pH of the aqueous phase for acidic or basic compounds.[15] - Insufficient volume of extraction solvent.[15][16] - Poor choice of extraction solvent.[15] | - Adjust the pH of the aqueous phase to ensure your compound of interest is in its neutral, more organic-soluble form. For acidic compounds, the pH should be ~2 units below the pKa; for basic compounds, ~2 units above the pKa.[15] - Increase the ratio of organic extraction solvent to the aqueous sample; a 7:1 ratio is often a good starting point.[15][16] - Choose an extraction solvent that matches the polarity of your analyte.[15] |
| Difficulty in Seeing the Layer Interface | - The densities of the two phases are very similar. | - Add a small amount of a denser, immiscible solvent (like CCl4 or CHCl3) to the organic layer to increase its density. - Add a small amount of a saturated salt solution to the aqueous layer to increase its density. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Compound Won't Elute from the Column | - The eluting solvent is not polar enough. - The compound has decomposed on the silica gel.[17] | - Gradually increase the polarity of the eluting solvent (gradient elution).[10] - Test the stability of your compound on a small amount of silica gel before running the column.[17] If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[10][17] |
| Poor Separation of Compounds | - Inappropriate solvent system. - Column was not packed properly, leading to channeling. - The initial band of the compound was too broad. | - Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation of Rf values. - Ensure the column is packed uniformly without any air bubbles or cracks. - Dissolve the sample in the minimum amount of solvent and load it onto the column in a narrow band.[18] |
| Cracking of the Silica Gel Bed | - The column has run dry. - Heat is generated during elution, especially with polar solvents. | - Always keep the silica gel bed covered with solvent. - For large columns, consider using a flow adapter to maintain a constant head of solvent. |
| Streaking or Tailing of Bands | - The compound is too polar for the solvent system. - The compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). | - Increase the polarity of the eluting solvent. - For acidic compounds, add a small amount of acetic acid to the eluent. For basic compounds, add a small amount of triethylamine.[10] |
Crystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | - Too much solvent was used.[19][20] - The solution is supersaturated.[19] - The compound is "oiling out" instead of crystallizing.[19] | - Boil off some of the solvent to increase the concentration and allow it to cool again.[19][20] - Scratch the inside of the flask with a glass rod to create nucleation sites.[19][20] - Add a seed crystal of the pure compound.[19][20] - If an oil forms, try redissolving it by heating, adding a small amount of additional solvent, and cooling slowly.[13][19] |
| Poor Yield of Crystals | - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.[20] - The solution was not cooled to a low enough temperature. - Premature crystallization occurred during hot filtration.[13] | - Concentrate the mother liquor and cool it again to obtain a second crop of crystals.[20] - Cool the solution in an ice bath to maximize crystal formation. - Ensure the filtration apparatus is pre-heated and the filtration is performed quickly to prevent cooling.[21] |
| Colored Impurities in Crystals | - The impurities have co-crystallized with the product. | - Perform a charcoal treatment by adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[13] Be aware that charcoal can also adsorb some of your product.[13][20] - A second recrystallization may be necessary. |
Experimental Workflows
Workflow for Selecting a Purification Strategy
Caption: Decision tree for selecting an initial purification strategy.
General Protocol for Flash Column Chromatography
-
Solvent System Selection:
-
Using TLC, identify a solvent system that provides good separation between the desired product and the unreacted starting material. Aim for an Rf value of 0.2-0.4 for the desired product.
-
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, avoiding air bubbles.
-
Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and add the resulting dry powder to the top of the column.[10][17]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column to increase the flow rate.
-
Collect fractions in separate test tubes.
-
Monitor the elution process by TLC to identify the fractions containing the purified product.[18]
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. mt.com [mt.com]
- 5. Distillation | Definition, Process, & Methods | Britannica [britannica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jackwestin.com [jackwestin.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. Chromatography [chem.rochester.edu]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 19. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Catalyst Deactivation in the Synthesis of 2,4-Dimethylacetophenone
Welcome to the technical support center for the synthesis of 2,4-Dimethylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for catalyst deactivation, a common challenge in this Friedel-Crafts acylation reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust understanding and empowering you to resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield or no product in my synthesis of this compound. What is the most likely cause related to the catalyst?
A1: Low or no yield in the Friedel-Crafts acylation of m-xylene to produce this compound is frequently linked to the deactivation of the catalyst. The most common culprits are:
-
Catalyst Inactivity due to Moisture: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][2] Any water present in your reactants, solvent, or glassware will react with and deactivate the catalyst, rendering it ineffective for the acylation reaction. It is crucial to maintain strictly anhydrous (dry) conditions.
-
Insufficient Catalyst Loading: In Friedel-Crafts acylation, the this compound product can form a stable complex with the Lewis acid catalyst.[1][2] This complex effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required, rather than a catalytic amount.
-
Deactivation of Solid Acid Catalysts: When using heterogeneous catalysts like zeolites, deactivation is often caused by the formation of carbonaceous deposits, known as coke, which block the catalyst's active sites and pores.[3][4][5]
Q2: I am using a solid acid catalyst (e.g., a zeolite) and see an initial good conversion, but the reaction stops before completion. What is happening?
A2: This phenomenon, known as premature deactivation, is a classic sign of catalyst fouling in heterogeneous catalysis. In the context of this compound synthesis, the likely cause is the strong adsorption of the product or byproducts within the catalyst's pores. This leads to pore blockage and the formation of coke, which are heavy, carbon-rich compounds that physically obstruct the active sites.[3][4][5] The bulky nature of the this compound product can contribute to this issue, especially in microporous catalysts.
Q3: Can I reuse my Lewis acid catalyst (e.g., AlCl₃) for multiple reactions?
A3: Generally, it is not practical to reuse traditional Lewis acid catalysts like AlCl₃ in the synthesis of this compound. The workup procedure typically involves quenching the reaction with water, which hydrolyzes and destroys the catalyst-product complex.[6] This process makes recovery of the active catalyst impossible. The need for stoichiometric amounts and the destructive workup are significant drawbacks of using homogeneous Lewis acids, leading to a large amount of waste.[7]
Q4: What are the visual signs of catalyst deactivation during my experiment?
A4: Visual cues for catalyst deactivation can be subtle but informative:
-
For Homogeneous Lewis Acid Catalysts (e.g., AlCl₃): A change in the color or consistency of the reaction mixture can indicate issues. For instance, if the catalyst is not dissolving or if an unexpected precipitate forms, it could suggest contamination with water.
-
For Heterogeneous Solid Acid Catalysts (e.g., Zeolites): A noticeable change in the color of the catalyst from its original light color to a darker shade (yellow, brown, or even black) is a strong indicator of coke formation.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving specific catalyst deactivation issues you may encounter during the synthesis of this compound.
Guide 1: Troubleshooting Deactivation of Homogeneous Lewis Acid Catalysts (e.g., AlCl₃)
Issue: Consistently low or no yield of this compound when using a Lewis acid catalyst.
Underlying Cause: Deactivation of the Lewis acid, most commonly by moisture or complexation with the product.
Diagnostic Workflow:
Caption: Troubleshooting workflow for Lewis acid catalyst deactivation.
Detailed Protocol for Ensuring Anhydrous Conditions:
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, condenser, dropping funnel) with a suitable solvent and dry in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use.
-
Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Reagent and Solvent Handling:
-
Use a fresh, unopened bottle of anhydrous aluminum chloride. Over time, AlCl₃ can absorb atmospheric moisture.
-
Use an anhydrous grade solvent (e.g., dichloromethane or 1,2-dichloroethane) from a sealed bottle or freshly distill it over a suitable drying agent (e.g., CaH₂).
-
Ensure your m-xylene and acylating agent (acetyl chloride or acetic anhydride) are of high purity and dry.
-
-
Reaction Setup:
-
Conduct the reaction under an inert atmosphere (nitrogen or argon) using a bubbler or balloon to maintain a positive pressure.
-
Add the aluminum chloride to the solvent first and allow it to form a slurry.
-
Slowly add the acylating agent at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.
-
Add the m-xylene dropwise to the reaction mixture.
-
Guide 2: Troubleshooting Deactivation of Heterogeneous Solid Acid Catalysts (e.g., Zeolites)
Issue: Initial catalytic activity followed by a rapid decline in conversion, or low yields with a discolored catalyst after the reaction.
Underlying Cause: Catalyst deactivation primarily through coking and pore blockage.[3][4][5]
Catalyst Deactivation Pathways:
Caption: Mechanisms of zeolite catalyst deactivation in Friedel-Crafts acylation.
Troubleshooting and Optimization Steps:
| Parameter | Recommended Action | Rationale |
| Reaction Temperature | Optimize the reaction temperature. Start with a moderate temperature and incrementally increase it. | Higher temperatures can enhance the desorption of the product from the catalyst surface, reducing the likelihood of coke formation.[3] However, excessively high temperatures can promote side reactions and increase the rate of coking. |
| Solvent Choice | Use a solvent that can effectively dissolve both reactants and products. | A good solvent can help to wash the product out of the catalyst pores, minimizing its residence time and the potential for it to act as a coke precursor.[8] |
| Reactant Ratio | Use an excess of the aromatic substrate (m-xylene). | A higher concentration of m-xylene can competitively adsorb on the active sites, facilitating the desorption of the bulkier product and reducing the rate of deactivation.[9] |
| Catalyst Loading | Ensure an appropriate catalyst loading. | While heterogeneous catalysts are used in smaller amounts than stoichiometric Lewis acids, sufficient active sites must be available for the reaction to proceed at a reasonable rate. |
Protocol for Catalyst Regeneration (Coked Zeolites):
-
Solvent Washing: After the reaction, filter the catalyst and wash it thoroughly with a suitable solvent (e.g., the reaction solvent or a more polar solvent like acetone) to remove any adsorbed organic molecules.
-
Drying: Dry the washed catalyst in an oven at 100-120 °C to remove the solvent.
-
Calcination: Place the dried catalyst in a furnace. Heat it slowly in a stream of air or a mixture of nitrogen and air. A typical calcination procedure involves ramping the temperature to 500-550 °C and holding it for several hours to burn off the carbonaceous deposits. The exact temperature and time will depend on the specific zeolite and the extent of coking.[10]
-
Re-activation: After calcination, the catalyst may need to be re-activated, for example, by heating under a flow of dry air or nitrogen to remove any adsorbed water.
Note: The harsh conditions of calcination can sometimes lead to irreversible changes in the catalyst structure, such as dealumination, which can reduce its long-term stability and activity.[3][11]
Concluding Remarks
Catalyst deactivation is a multifaceted challenge in the synthesis of this compound. By understanding the underlying mechanisms of deactivation for both homogeneous and heterogeneous catalysts, researchers can proactively design more robust experimental protocols. A systematic approach to troubleshooting, beginning with the exclusion of moisture and optimization of stoichiometry for Lewis acids, and moving towards managing coke formation for solid acids, will significantly improve reaction yields and consistency. This guide provides a framework for identifying and resolving these common issues, ultimately leading to more efficient and successful syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. worldscientific.com [worldscientific.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methods to delay deactivation of zeolites on furan acylation: continuous liquid-phase technology and solvent effects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Elucidating the Cooperative Roles of Water and Lewis Acid–Base Pairs in Cascade C–C Coupling and Self-Deoxygenation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of 2,4-Dimethylacetophenone Reaction Mixtures
Welcome to the technical support center for the analysis of 2,4-dimethylacetophenone reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy to monitor and characterize chemical transformations involving this compound. Here, you will find troubleshooting advice and frequently asked questions to navigate the complexities of interpreting your NMR spectra.
Introduction
This compound is a common starting material in organic synthesis. Its reactions, such as reductions, oxidations, and various coupling reactions, can lead to a mixture of products, byproducts, and unreacted starting material. The resulting ¹H and ¹³C NMR spectra are often complex due to overlapping signals, particularly in the aromatic region. This guide provides practical, in-depth strategies to deconvolute these spectra, ensuring accurate identification and quantification of all components in your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for the starting material, this compound?
A1: Understanding the NMR signature of your starting material is the first critical step. The ¹H NMR spectrum of 2',4'-dimethylacetophenone in CDCl₃ typically shows three distinct aromatic protons and three singlets for the methyl groups. The carbonyl carbon in the ¹³C NMR spectrum is a key identifier.[1][2]
Table 1: Characteristic NMR Chemical Shifts for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Acetyl Protons (-COCH₃) | ~2.53 | ~26.5 |
| Methyl Protons (C4-CH₃) | ~2.33 | ~21.1 |
| Methyl Protons (C2-CH₃) | ~2.46 | ~21.6 |
| Aromatic Proton (H6) | ~7.60 | ~128.4 |
| Aromatic Proton (H5) | ~7.03 | ~129.2 |
| Aromatic Proton (H3) | ~7.02 | ~125.6 |
| Carbonyl Carbon (C=O) | N/A | ~198.0 |
| Quaternary Aromatic Carbons | N/A | ~134.7, ~138.3, ~143.9 |
Data compiled from various sources and may vary slightly based on experimental conditions.[1][3]
Q2: My aromatic region shows a complex pattern of overlapping signals. How can I definitively assign the peaks?
A2: Overlapping aromatic signals are a common challenge. To resolve this, two-dimensional (2D) NMR techniques are invaluable.[4][5]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart).[4][5] It will show correlations between adjacent aromatic protons, helping to piece together the substitution pattern on the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons.[4] By identifying which proton is attached to which carbon, you can leverage the greater chemical shift dispersion of the ¹³C spectrum to resolve overlapping proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2-3 bonds away. This is particularly useful for identifying quaternary carbons and linking different fragments of a molecule.
Q3: I performed a reduction of the ketone. What changes should I expect in the NMR spectrum?
A3: The reduction of the ketone in this compound to an alcohol will result in significant and predictable changes in the NMR spectrum.[6]
-
Disappearance of the Ketone Signal: The sharp singlet for the acetyl protons around 2.53 ppm will disappear.
-
Appearance of New Signals: You will see a new multiplet (often a quartet) for the proton on the carbon bearing the hydroxyl group (the benzylic proton), typically between 4.5 and 5.5 ppm. A new doublet will appear for the methyl group adjacent to this new stereocenter, usually between 1.2 and 1.6 ppm.
-
Hydroxyl Proton: A broad singlet for the -OH proton will appear. Its chemical shift is highly variable and depends on concentration and solvent.
-
¹³C NMR: The carbonyl signal above 190 ppm will be absent, and a new signal for the carbon attached to the hydroxyl group will appear in the 60-80 ppm range.[7]
Q4: I'm seeing unexpected peaks in my spectrum. How can I identify if they are from common impurities?
A4: Unidentified peaks can originate from residual solvents, side products, or other contaminants. Several resources provide comprehensive lists of NMR chemical shifts for common laboratory solvents and impurities.[8][9][10][11] Always check for signals from solvents used in your reaction or workup (e.g., diethyl ether, ethyl acetate, hexane).
Troubleshooting Guide
Problem 1: Poor resolution in the ¹H NMR spectrum, making peak picking and integration difficult.
Solution:
-
Optimize Shimming: Ensure the magnetic field homogeneity is optimized by carefully shimming the spectrometer before acquiring data.
-
Increase Acquisition Time: A longer acquisition time can improve the digital resolution of the spectrum.
-
Use a Higher Field Spectrometer: If available, a higher field instrument will provide better signal dispersion.
-
Consider 2D J-Resolved Spectroscopy: This technique separates chemical shifts and coupling constants onto two different axes, which can simplify complex multiplets.[4]
Problem 2: Difficulty distinguishing between the product and unreacted starting material, especially with low conversion.
Solution:
-
Focus on Key Diagnostic Peaks: Identify signals that are unique to the product and starting material. For a ketone reduction, the benzylic proton of the alcohol product is a clear indicator of conversion.
-
Spiking the Sample: Add a small amount of pure starting material to your NMR tube and re-acquire the spectrum. The signals corresponding to the starting material will increase in intensity.
-
Quantitative NMR (qNMR): Use an internal standard with a known concentration to accurately quantify the amounts of starting material and product.
Problem 3: Suspected Baeyer-Villiger oxidation as a side reaction. How can I confirm the presence of the ester product?
A3: The Baeyer-Villiger oxidation of this compound would yield an ester. The migratory aptitude of the aryl group is greater than the methyl group, so the expected product is 2,4-dimethylphenyl acetate.[12][13][14][15]
-
¹H NMR: Look for the disappearance of the acetyl singlet of the ketone and the appearance of a new singlet for the ester methyl group, typically around 2.1-2.3 ppm. The aromatic signals will also shift slightly.
-
¹³C NMR: The ketone carbonyl signal will be replaced by an ester carbonyl signal, which typically appears at a lower chemical shift (around 170 ppm).[7][16]
-
HMBC: An HMBC experiment would show a correlation between the ester methyl protons and the ester carbonyl carbon, providing definitive evidence for the ester functionality.
Experimental Workflows & Visualizations
Workflow for Analyzing a Complex Reaction Mixture
The following flowchart illustrates a systematic approach to interpreting the NMR spectrum of a reaction mixture.
Caption: Workflow for NMR spectral analysis.
Structure of this compound with Proton Assignments
This diagram shows the structure of this compound with protons labeled corresponding to the data in Table 1.
Caption: Labeled structure of this compound.
References
- 1. 2',4'-Dimethylacetophenone(89-74-7) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ketones | OpenOChem Learn [learn.openochem.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. paulussegroup.com [paulussegroup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. research.wur.nl [research.wur.nl]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 16. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
preventing polymerization during the synthesis of chalcones
Welcome to the Technical Support Center for Chalcone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the Claisen-Schmidt condensation. Our focus is to provide in-depth, field-proven insights to help you prevent unwanted side reactions, particularly polymerization, and optimize your synthesis for high yield and purity.
Introduction: The Challenge of Polymerization in Chalcone Synthesis
The Claisen-Schmidt condensation, a cornerstone of chalcone synthesis, is a base-catalyzed reaction between an aromatic ketone (e.g., acetophenone) and an aromatic aldehyde lacking an α-hydrogen (e.g., benzaldehyde).[1][2] While seemingly straightforward, the reaction environment that facilitates the desired condensation can also promote a cascade of side reactions.
One of the most vexing issues is the formation of viscous oils, gummy precipitates, or an intractable "gunk" instead of the expected crystalline chalcone product.[3][4] This is often a direct result of polymerization or oligomerization. Under the basic reaction conditions, the newly formed chalcone, an α,β-unsaturated ketone, becomes a highly reactive Michael acceptor. The enolate of the starting ketone, still present in the reaction mixture, can then act as a nucleophile and attack the chalcone product in a Michael (1,4-addition) reaction.[1][5] This process can repeat, leading to the formation of higher molecular weight adducts and polymeric materials, significantly reducing the yield and complicating purification.
This guide provides a structured approach to diagnosing and solving these issues through a series of targeted FAQs and troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What exactly is polymerizing in my chalcone synthesis?
A1: The term "polymerization" in this context typically refers to a series of sequential Michael additions. The process begins when the enolate of your starting ketone (the nucleophile) attacks the β-carbon of the desired chalcone product (the electrophile or Michael acceptor).[1][5] This forms a dimeric adduct. If this adduct can still be enolized or if sufficient starting enolate remains, the reaction can continue, leading to trimers, oligomers, and ultimately, a complex polymeric mixture. This is not a classic chain-growth radical polymerization but rather a step-wise anionic polymerization driven by the reaction's base catalyst.
Q2: Why does my reaction mixture turn into a dark, oily, or gummy mess?
A2: The formation of a dark-colored, non-crystalline product is a strong indicator of multiple side reactions and product degradation.[1] The primary culprits are often a combination of:
-
Polymerization/Oligomerization: As described above, this leads to a mixture of high molecular weight products that are often non-crystalline and appear as oils or gums.
-
Cannizzaro Reaction: If you are using a strong base, the aromatic aldehyde (which has no α-hydrogens) can undergo a disproportionation reaction with itself to yield a carboxylic acid and an alcohol.[1][6] This side reaction consumes your starting material and introduces impurities.
-
Ketone Self-Condensation: If the ketone is highly enolizable, it can react with itself, further complicating the product mixture.[1] Excessively high temperatures and prolonged reaction times exacerbate all of these issues.[5]
Q3: What is the difference between the desired Aldol Condensation and the Michael Addition side reaction?
A3: Both reactions involve a nucleophilic attack by an enolate. The key difference lies in the electrophile it attacks:
-
Claisen-Schmidt Condensation (Desired): The ketone enolate attacks the carbonyl carbon of the aldehyde. This is a 1,2-addition, which, after dehydration, yields the α,β-unsaturated chalcone.[7]
-
Michael Addition (Side Reaction): The ketone enolate attacks the β-carbon of the newly formed chalcone's α,β-unsaturated system. This is a 1,4-conjugate addition that leads to polymeric byproducts.[5]
Controlling the reaction conditions to favor the 1,2-addition to the aldehyde over the 1,4-addition to the chalcone product is the primary goal for a successful synthesis.
Troubleshooting Guide: From Gummy Precipitates to Crystalline Products
This section directly addresses specific experimental issues in a question-and-answer format, providing not just the solution but the scientific reasoning behind it.
Q1: My reaction produced a low yield of an oily substance that won't crystallize. How do I fix this?
Analysis: This is the classic symptom of polymerization via Michael addition. The high concentration of reactive enolate, likely driven by excessive base or temperature, is attacking the chalcone product as it forms.
Troubleshooting Protocol:
-
Control the Temperature (The Primary Lever):
-
Action: Immediately lower the reaction temperature. Begin the reaction in an ice bath (0-5 °C) and maintain it for the duration.[5]
-
Causality: The Michael addition generally has a higher activation energy than the initial aldol condensation. By lowering the temperature, you disproportionately slow down the undesired side reaction while still allowing the desired chalcone formation to proceed, albeit more slowly.
-
-
Optimize Base Concentration and Addition:
-
Action: Reduce the concentration of your base (e.g., use a 10% NaOH or KOH solution instead of 40-60%).[8] Alternatively, use a milder base catalyst like piperidine, especially if your substrates are reactive.[4]
-
Causality: Strong bases generate a high equilibrium concentration of the ketone enolate.[5] A lower base concentration keeps the enolate concentration low at any given moment, reducing the probability of it attacking the chalcone product.
-
-
Reverse the Order of Addition:
-
Action: In a flask, dissolve the ketone in ethanol. Add the base and stir for a few minutes to pre-form the enolate. Then, add the aldehyde slowly and dropwise to this mixture while it is cooling in the ice bath.[1]
-
Causality: This ensures that as soon as the aldehyde is introduced, it is met with a ready supply of enolate, maximizing the chance of the desired Claisen-Schmidt condensation. Adding the base last to a mixture of the ketone and aldehyde creates a scenario where the chalcone product forms in a high concentration of enolate, promoting the Michael addition.
-
-
Monitor the Reaction Closely:
-
Action: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde. Once the aldehyde spot is gone, promptly work up the reaction.[5]
-
Causality: Prolonged reaction times after the initial condensation is complete only serve to encourage subsequent side reactions like the Michael addition.[5]
-
Table 1: Recommended Starting Conditions to Minimize Polymerization
| Parameter | Standard Condition (Prone to Polymerization) | Optimized Condition (Anti-Polymerization) | Rationale |
| Temperature | Room Temperature (25°C) or Reflux | 0-5°C (Ice Bath), then allow to slowly warm | Reduces the rate of the Michael addition side reaction.[5] |
| Base Catalyst | High concentration (e.g., 40-60% KOH/NaOH) | Lower concentration (e.g., 10% KOH/NaOH) or milder base | Minimizes the equilibrium concentration of the nucleophilic enolate.[5][8] |
| Order of Addition | Base added to a mixture of ketone and aldehyde | Aldehyde added dropwise to a pre-stirred mixture of ketone and base | Ensures the aldehyde is the primary electrophile available for the enolate to attack.[1] |
| Reaction Time | Fixed time (e.g., 24 hours) | Monitored by TLC until starting material is consumed (typically 2-4 hours) | Prevents the formed chalcone from being consumed by side reactions over time.[5] |
| Stoichiometry | 1:1 Ketone to Aldehyde | 1:1.1 Ketone to Aldehyde (slight excess of aldehyde) | Helps ensure the complete consumption of the enolizable ketone, reducing the Michael donor concentration.[5] |
Q2: My TLC shows the product spot, but also a smear near the baseline and multiple other spots. What does this indicate?
Analysis: A smear near the baseline on a TLC plate is often indicative of polymeric material, which does not move effectively with the solvent front. The multiple spots represent a mixture of unreacted starting materials, the desired chalcone, and various side-products (e.g., Cannizzaro products, Michael adducts).
Troubleshooting Protocol:
-
Address Polymerization First: Implement the optimized conditions from Table 1 to minimize the baseline smear in future reactions.
-
Suppress the Cannizzaro Reaction:
-
Action: Use the "reverse addition" method described above (aldehyde added to ketone/base mixture).
-
Causality: The Cannizzaro reaction is a second-order reaction with respect to the aldehyde. By adding the aldehyde slowly, its concentration is kept low, disfavoring this self-condensation pathway and giving the enolate a competitive advantage.[1]
-
-
Improve Purification:
-
Action: After quenching the reaction (e.g., by pouring into cold water and acidifying), attempt to purify the crude product. Recrystallization from a suitable solvent like ethanol is the most common and effective method.[1][9] If this fails, column chromatography may be necessary to separate the chalcone from closely related impurities.[9]
-
Causality: The presence of oily, polymeric impurities can inhibit the crystallization of the desired product. An initial wash or "trituration" of the crude solid with a cold, non-polar solvent (like hexane) can sometimes remove some oily residue, aiding subsequent recrystallization.
-
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired synthetic route versus the primary side reactions that lead to polymerization.
Caption: Desired vs. Undesired reaction pathways in chalcone synthesis.
Experimental Workflow: A Step-by-Step Protocol for Minimizing Polymerization
This protocol integrates the best practices discussed above for the synthesis of a generic chalcone from acetophenone and benzaldehyde.
-
Preparation (0°C): In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1.0 eq) in absolute ethanol. Cool the flask in an ice bath with continuous stirring.
-
Enolate Formation: Slowly add a 10% aqueous solution of sodium hydroxide (1.2 eq) dropwise to the cooled ketone solution. Stir for 15-20 minutes at 0°C.
-
Condensation Reaction: Add benzaldehyde (1.1 eq), also cooled, dropwise to the reaction mixture over 20-30 minutes. A precipitate may begin to form.
-
Monitoring: Allow the reaction to stir in the ice bath. Monitor the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) every 30 minutes. The reaction is typically complete when the benzaldehyde spot is no longer visible (usually 2-4 hours).
-
Workup: Once the reaction is complete, pour the mixture into a beaker of ice-cold water. While stirring, acidify the mixture with dilute HCl until it is neutral or slightly acidic to precipitate the crude product.
-
Purification: Filter the solid product using a Büchner funnel and wash thoroughly with cold water. Allow the solid to air dry. Purify the crude chalcone by recrystallization from hot ethanol.[1]
Caption: Optimized workflow for high-purity chalcone synthesis.
By implementing these scientifically-grounded strategies, you can effectively suppress the side reactions that lead to polymerization, transforming problematic gummy precipitates into the high-purity crystalline chalcones required for your research.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. benchchem.com [benchchem.com]
- 6. Claisen-Schmidt condensation: Significance and symbolism [wisdomlib.org]
- 7. youtube.com [youtube.com]
- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Technical Support Center: Enhancing the Stability of 2,4-Dimethylacetophenone Derivatives
Introduction
Welcome to the Technical Support Center for enhancing the stability of 2,4-Dimethylacetophenone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these important aromatic ketones in their work. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value chemical entities, ensuring the stability of this compound derivatives is paramount for reproducible experimental outcomes and the development of safe and effective products.
This document provides in-depth technical guidance, troubleshooting advice, and validated experimental protocols to address the common stability challenges encountered with this class of compounds. By understanding the underlying degradation pathways and implementing the strategies outlined here, you can significantly improve the shelf-life and reliability of your this compound derivatives.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions related to the stability of this compound derivatives in a practical, question-and-answer format.
Q1: My sample of a this compound derivative has developed a yellow or brownish tint over time. What is causing this discoloration?
A1: The development of a yellow or brownish color is a common indicator of degradation, most frequently due to oxidation and photodegradation . Aromatic ketones, like this compound, are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and trace metal impurities. The color change arises from the formation of highly conjugated degradation products that absorb visible light. Photodegradation, particularly under UV light, can also lead to colored byproducts.
Troubleshooting Steps:
-
Minimize Oxygen Exposure: Store samples under an inert atmosphere (e.g., nitrogen or argon). For solutions, use de-gassed solvents.
-
Protect from Light: Store solid samples and solutions in amber vials or wrapped in aluminum foil.
-
Chelate Metal Ions: If metal contamination is suspected (e.g., from spatulas or reaction vessels), consider the use of a chelating agent like ethylenediaminetacetic acid (EDTA) in your formulation, if appropriate for your application.
Q2: I've observed a decrease in the purity of my this compound derivative by HPLC analysis, with new peaks appearing. What are the likely degradation pathways?
A2: The appearance of new peaks in your HPLC chromatogram indicates the formation of degradation products. For this compound derivatives, the primary degradation pathways are:
-
Photodegradation: Aromatic ketones are known to undergo photochemical reactions, such as Norrish Type I and Type II reactions, upon exposure to light, especially UV radiation.
-
Norrish Type I: This involves the cleavage of the bond between the carbonyl group and the aromatic ring, or the bond between the carbonyl group and the methyl group, to form free radicals. These radicals can then undergo various secondary reactions.
-
Norrish Type II: This pathway is possible if there is a hydrogen atom on the gamma-carbon relative to the carbonyl group. For this compound itself, this is less likely, but for its derivatives with appropriate side chains, it can lead to the formation of an enol and an alkene.
-
-
Hydrolysis: The ketone functional group can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, although it is generally more stable than esters or amides. The rate of hydrolysis is highly dependent on the pH of the solution.
-
Oxidation: As mentioned in Q1, oxidation can lead to a variety of degradation products. The presence of the electron-donating methyl groups on the aromatic ring can make it more susceptible to oxidative attack.
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: To identify the specific degradation pathway affecting your compound, a forced degradation study is essential. This involves subjecting your compound to various stress conditions (acid, base, oxidation, heat, and light) and analyzing the resulting degradation products. This will help you pinpoint the cause of instability and develop a stability-indicating analytical method.
Q3: My compound is degrading in solution. How does pH affect the stability of this compound derivatives?
A3: The stability of this compound derivatives in solution is significantly influenced by pH. While the ketone group is relatively stable, extreme pH conditions can promote degradation.
-
Acid-Catalyzed Hydrolysis: In strongly acidic solutions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Reactions: In strongly basic solutions, other reactions, such as aldol-type condensations, may be promoted if there are acidic alpha-hydrogens and other reactive species present.
Troubleshooting Steps:
-
pH Profiling: Determine the pH of maximum stability for your derivative by conducting stability studies in a series of buffers with varying pH values.
-
Formulation at Optimal pH: If your application allows, formulate your solutions at the pH where the compound exhibits the highest stability.
Q4: Can I use antioxidants to prevent the degradation of my this compound derivative?
A4: Yes, antioxidants can be very effective in preventing oxidative degradation. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), are commonly used. They act as free radical scavengers, interrupting the chain reactions of oxidation.
Considerations for Use:
-
Solubility: Choose an antioxidant that is soluble in your solvent system.
-
Compatibility: Ensure the antioxidant does not interfere with your downstream applications or analytical methods.
-
Concentration: The effective concentration of the antioxidant should be optimized. Typically, concentrations in the range of 0.01% to 0.1% are used.
Q5: I've heard about using cyclodextrins to improve stability. How do they work and are they suitable for this compound derivatives?
A5: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules that fit into their hydrophobic cavity. This encapsulation can protect the guest molecule from environmental factors that cause degradation.
-
Mechanism of Stabilization: By encapsulating the this compound derivative, cyclodextrins can:
-
Shield the molecule from light, reducing photodegradation.
-
Prevent contact with water, inhibiting hydrolysis.
-
Isolate the molecule from oxidizing agents.
-
-
Suitability: The formation of an inclusion complex depends on the size and shape of both the cyclodextrin and the guest molecule. Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin, are often suitable for aromatic compounds like this compound.
Troubleshooting Steps:
-
Feasibility Study: To determine if cyclodextrin complexation is a viable strategy, you can perform a phase solubility study to assess the formation of an inclusion complex and determine the stoichiometry.
-
Characterization: The formation of the inclusion complex should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, or Differential Scanning Calorimetry (DSC).
Part 2: Experimental Protocols
As a Senior Application Scientist, I provide the following detailed protocols for key experiments to assess and enhance the stability of your this compound derivatives.
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to identify the potential degradation pathways of a this compound derivative, in accordance with ICH guidelines.
Objective: To generate potential degradation products and develop a stability-indicating analytical method.
Materials:
-
This compound derivative
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours. If no degradation is observed, repeat with 1 M HCl and/or heat at 60 °C for a specified period.
-
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours. If no degradation is observed, repeat with 1 M NaOH and/or heat at 60 °C.
-
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light. If no degradation is observed, repeat with 30% H₂O₂.
-
At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 70 °C for 48 hours.
-
Also, place a solution of the compound (in a suitable solvent) in an oven at 70 °C for 48 hours.
-
At various time points, prepare solutions of the solid sample or dilute the stored solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure period, analyze the samples by HPLC.
-
-
HPLC Analysis: Analyze all samples using a suitable HPLC method. The method should be capable of separating the parent compound from all degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method that can accurately quantify the this compound derivative in the presence of its degradation products, impurities, and excipients.
Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Step-by-Step Guide:
-
Initial Method Development:
-
Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) is a good starting point.
-
Detection: Use a UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended for peak purity analysis.
-
-
Sample Preparation from Forced Degradation Study: Use the samples generated from Protocol 1.
-
Method Optimization:
-
Inject the stressed samples into the HPLC system.
-
Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.
-
Ensure that the peak for the parent compound is spectrally pure using the PDA detector.
-
-
Method Validation: Once the method is optimized, perform a full validation according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To prepare an inclusion complex of a this compound derivative with a cyclodextrin to enhance its stability.
Materials:
-
This compound derivative
-
β-Cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer with heating plate
-
Ultrasonic bath
-
Freeze-dryer or vacuum oven
Procedure (Kneading Method):
-
Molar Ratio: Determine the desired molar ratio of the derivative to cyclodextrin (a 1:1 ratio is a common starting point).
-
Mixing: In a mortar, mix the calculated amounts of the derivative and cyclodextrin.
-
Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to the powder and knead thoroughly for 30-60 minutes to form a paste.
-
Drying: Dry the resulting paste in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve.
-
Characterization: Confirm the formation of the inclusion complex using techniques like DSC, FTIR, and NMR.
Part 3: Data Presentation
The stability of this compound derivatives is highly dependent on environmental conditions. The following tables summarize the expected impact of pH and temperature on their degradation.
Table 1: Influence of pH on the Hydrolytic Degradation of a Typical Acetophenone Derivative
| pH | Condition | Relative Degradation Rate | Primary Degradation Pathway |
| < 3 | Strongly Acidic | High | Acid-catalyzed hydrolysis |
| 3 - 6 | Acidic to Weakly Acidic | Moderate to Low | Minimal hydrolysis |
| 6 - 8 | Neutral | Very Low (Generally Stable) | - |
| > 9 | Basic | Moderate to High | Base-catalyzed reactions |
Note: The rate of hydrolysis is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the rate of hydrolysis.
Table 2: Influence of Temperature on the Thermal Degradation of a Typical Acetophenone Derivative (Solid State)
| Temperature | Condition | Expected Degradation |
| < 25 °C | Room Temperature | Minimal |
| 40 °C | Accelerated Stability | Low |
| 60 °C | Stressed Condition | Moderate |
| > 80 °C | High Stress | Significant |
Part 4: Visualization of Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound derivatives.
Caption: Primary degradation pathways for this compound derivatives.
Technical Support Center: Overcoming the Low Reactivity of 2,4-Dimethylacetophenone
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2,4-Dimethylacetophenone. This document provides in-depth, field-proven insights and troubleshooting strategies to address the unique reactivity challenges posed by this sterically hindered ketone. Our goal is to explain the causality behind experimental choices and provide robust, self-validating protocols to ensure the success of your synthetic endeavors.
Core Challenge: Understanding the Low Reactivity of this compound
This compound (CAS 89-74-7) is an aromatic ketone whose reactivity is significantly attenuated by two key structural features[1][2][3].
-
Steric Hindrance: The methyl group at the ortho- (C2) position physically obstructs the carbonyl carbon. This steric bulk impedes the approach of nucleophiles and reagents, increasing the activation energy of many reactions. Studies on similarly substituted acetophenones confirm that ortho-substitution leads to a nonplanar conformation, which can disrupt optimal orbital overlap required for reaction.[4][5]
-
Electronic Effects: Both methyl groups are electron-donating by induction and hyperconjugation. This effect pushes electron density into the aromatic ring and towards the carbonyl group, reducing the partial positive charge (electrophilicity) on the carbonyl carbon. A less electrophilic carbon is inherently less reactive towards nucleophiles.
The combination of these factors means that standard protocols often result in sluggish reactions, low yields, or complete failure. The following sections provide specific, actionable guidance for overcoming these challenges in common synthetic transformations.
General Troubleshooting Workflow
When a reaction with this compound fails, a systematic approach to optimization is crucial. The following workflow outlines key parameters to consider.
Caption: General troubleshooting workflow for hindered ketone reactions.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Enolate Formation & Aldol-Type Reactions
Q1: My base-catalyzed aldol condensation with this compound is failing. I see only starting material. What is the primary issue?
A1: The primary issue is the difficulty in forming the enolate. The protons on the α-methyl group are sterically shielded by the adjacent ortho-methyl group on the aromatic ring. Furthermore, standard bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often not strong enough to deprotonate the α-carbon efficiently, leading to a very low concentration of the required enolate nucleophile at equilibrium.[6][7] The reaction stalls because the first step of the mechanism—enolate formation—does not occur readily.[8][9]
Q2: What specific protocol can I use to generate the enolate of this compound and perform a subsequent aldol reaction?
A2: To overcome the kinetic barrier to deprotonation, you must use a strong, non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) is the reagent of choice for this purpose. It quantitatively and irreversibly forms the kinetic enolate at low temperatures.
Protocol: LDA-Mediated Aldol Addition
-
Step 1: Reagent Preparation (Under Inert Atmosphere, e.g., Argon or Nitrogen)
-
In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and argon inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution may turn slightly yellow.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Step 2: Enolate Formation
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the ketone solution via cannula into the freshly prepared LDA solution.
-
Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithium enolate should be complete.
-
-
Step 3: Aldol Addition
-
Dissolve the electrophile (e.g., benzaldehyde, 1.0 equivalent) in anhydrous THF and cool to -78 °C.
-
Slowly add the electrophile solution to the enolate mixture.
-
Maintain the reaction at -78 °C and monitor by TLC. The reaction may take several hours.
-
-
Step 4: Work-up
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude β-hydroxy ketone product.
-
Section 2: Nucleophilic Addition (Grignard & Organolithium Reactions)
Q1: My Grignard reaction with this compound is sluggish and gives a low yield of the tertiary alcohol. Why?
A1: This is a classic case of steric hindrance. The ortho-methyl group on the acetophenone shields the electrophilic carbonyl carbon, making it difficult for the bulky Grignard reagent (R-MgX) to approach and attack.[10][11][12] The reaction rate is significantly reduced, and unreacted starting material is common. Grignard reagents are also strong bases, and if any acidic protons are present, a side reaction will consume the reagent.[13]
Q2: How can I improve the yield of my Grignard reaction? Are there better reagents?
A2: Several strategies can be employed. First, ensure all reagents and glassware are perfectly dry, as Grignard reagents react with water.[10] To increase reactivity, you can switch from a Grignard reagent to a more potent organolithium reagent, which is generally a stronger nucleophile. Alternatively, increasing the reaction temperature by using a higher-boiling solvent like THF or dioxane can provide the necessary energy to overcome the activation barrier.
Data Summary: Comparison of Nucleophilic Addition Strategies
| Reagent/Condition | Solvent | Temperature | Typical Outcome | Rationale |
| CH₃MgBr | Diethyl Ether | 35 °C (reflux) | Low to Moderate Yield | Standard conditions; sterically hindered. |
| CH₃MgBr | THF | 66 °C (reflux) | Moderate to Good Yield | Higher temperature overcomes activation energy. |
| CH₃Li | Diethyl Ether | 35 °C (reflux) | Good to Excellent Yield | Organolithiums are more reactive nucleophiles than Grignards. |
Protocol: High-Temperature Grignard Reaction
-
Step 1: Grignard Formation
-
Prepare the Grignard reagent (e.g., methylmagnesium bromide) in anhydrous THF under an inert atmosphere as per standard procedures.[11]
-
-
Step 2: Addition to Ketone
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the Grignard reagent solution (1.2 equivalents) to the ketone solution at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux (approx. 66 °C).
-
Maintain reflux and monitor the reaction by TLC until the starting material is consumed (this may take 4-12 hours).
-
-
Step 3: Work-up
-
Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Perform an aqueous work-up as described in the aldol protocol to isolate the tertiary alcohol.
-
Section 3: Hydride Reductions
Q1: I tried reducing this compound with sodium borohydride (NaBH₄) in methanol, but the reaction is extremely slow and incomplete even after 24 hours.
A1: Sodium borohydride (NaBH₄) is a mild reducing agent and is highly sensitive to steric hindrance.[14][15] The bulky environment around the carbonyl of this compound significantly slows down the rate of hydride delivery from the borohydride species. While NaBH₄ is excellent for reducing unhindered aldehydes and ketones, it is often ineffective for sterically congested substrates like this one.[16][17][18][19]
Q2: What is a reliable, high-yielding protocol for the reduction of this compound to 1-(2,4-dimethylphenyl)ethanol?
A2: For a robust and complete reduction, a more powerful hydride source is necessary. Lithium aluminum hydride (LiAlH₄ or LAH) is significantly more reactive than NaBH₄ and will readily reduce hindered ketones.[15][16] Caution: LiAlH₄ reacts violently with water and other protic solvents. All reactions must be conducted under strictly anhydrous conditions.
Caption: Reactivity comparison for hydride reduction of a hindered ketone.
Protocol: LiAlH₄ Reduction of this compound
-
Step 1: Reaction Setup (Under Inert Atmosphere)
-
To a flame-dried, three-neck flask containing a magnetic stirrer and an addition funnel, add a suspension of LiAlH₄ (0.5-1.0 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Step 2: Addition of Ketone
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and place it in the addition funnel.
-
Add the ketone solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
-
Step 3: Reaction Completion
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC to confirm the complete consumption of the starting material.
-
-
Step 4: Fieser Work-up (Caution: Exothermic, Gas Evolution)
-
Cool the reaction mixture back down to 0 °C.
-
Slowly and sequentially add the following reagents dropwise:
-
'X' mL of water (where 'X' is the mass of LAH used in grams).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water.
-
-
This procedure should produce a granular white precipitate of aluminum salts that is easy to filter.
-
Stir the resulting slurry vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ether.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure secondary alcohol.
-
References
- 1. This compound | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2',4'-Dimethylacetophenone | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. magritek.com [magritek.com]
- 9. adichemistry.com [adichemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Grignard Reagents [chemed.chem.purdue.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. reddit.com [reddit.com]
- 15. quora.com [quora.com]
- 16. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 17. m.youtube.com [m.youtube.com]
- 18. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 19. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Dimethylacetophenone and Acetophenone
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the landscape of organic synthesis, the selection of starting materials is paramount to achieving desired outcomes in terms of yield, reaction kinetics, and selectivity. Acetophenone, a simple aromatic ketone, serves as a ubiquitous building block. However, its substituted derivatives, such as 2,4-Dimethylacetophenone, present altered reactivity profiles that can be either advantageous or detrimental depending on the desired transformation. This guide provides an in-depth comparative analysis of the reactivity of this compound versus the parent acetophenone, focusing on the influence of steric and electronic factors on key chemical reactions.
At a Glance: Key Reactivity Differences
The primary distinctions in reactivity between acetophenone and this compound arise from the presence of two methyl groups on the benzene ring of the latter. The ortho-methyl group introduces significant steric hindrance around the carbonyl group, while both methyl groups exert an electron-donating effect.
| Feature | Acetophenone | This compound | Primary Influencing Factors |
| Nucleophilic Addition | More reactive | Less reactive | Steric hindrance from the ortho-methyl group and increased electron density at the carbonyl carbon. |
| Enolate-Mediated Reactions | Generally faster, higher yields | Slower, lower yields | Steric hindrance impeding both enolate formation and subsequent reaction with electrophiles.[1] |
| Electrophilic Aromatic Substitution | Deactivated ring, meta-directing | Activated ring, complex directing effects | The acetyl group is deactivating, but the two methyl groups are activating and ortho-, para-directing. |
The Decisive Factors: Steric Hindrance and Electronic Effects
The reactivity of these ketones is a tale of two competing influences: the steric bulk of substituents and their electronic nature.
Electronic Effects: The methyl groups in this compound are electron-donating through both the inductive effect and hyperconjugation.[2] This increases the electron density on the aromatic ring and, to a lesser extent, on the carbonyl carbon. An increase in electron density makes the carbonyl carbon less electrophilic and therefore less susceptible to attack by nucleophiles.[3]
Steric Hindrance: The methyl group at the ortho position (C2) in this compound creates significant steric congestion around the acetyl group.[1] This physically obstructs the approach of incoming reagents, whether they are nucleophiles attacking the carbonyl carbon or bases abstracting an alpha-proton to form an enolate.
Caption: Molecular structures of Acetophenone and this compound.
Comparative Reactivity in Key Transformations
Nucleophilic Addition to the Carbonyl Group
Nucleophilic addition is a fundamental reaction of ketones.[4][5] The general trend is that aldehydes are more reactive than ketones, primarily due to ketones having two electron-donating alkyl/aryl groups and greater steric hindrance.[6]
When comparing acetophenone and this compound, the latter is demonstrably less reactive towards nucleophiles.
-
Electronic Cause: The two electron-donating methyl groups in this compound push electron density towards the carbonyl carbon, reducing its partial positive charge (electrophilicity) compared to acetophenone.
-
Steric Cause: The ortho-methyl group in this compound acts as a physical shield, hindering the trajectory of nucleophilic attack on the carbonyl carbon.
A classic example is the reduction of the carbonyl group using a hydride reagent like sodium borohydride. While both ketones can be reduced to their corresponding alcohols, acetophenone will typically react at a faster rate. Studies on the reduction of various substituted acetophenones have consistently shown that both electron-donating groups and ortho-substituents decrease the reaction rate.[7][8]
Caption: Nucleophilic addition is slower for this compound due to steric hindrance.
Reactions via Enolate Intermediates
Reactions occurring at the alpha-carbon, such as aldol condensations and alpha-halogenation, proceed through an enolate intermediate.[9][10] The formation of this crucial intermediate is where the structural differences between the two ketones become highly significant.
Aldol and Claisen-Schmidt Condensations: These reactions require the formation of an enolate by abstraction of an alpha-proton, which then acts as a nucleophile.[11][12]
-
Acetophenone: Readily forms an enolate and undergoes condensation with aldehydes (Claisen-Schmidt) or other ketones to give high yields of α,β-unsaturated ketones.[1][13]
-
This compound: The steric hindrance from the ortho-methyl group impedes the approach of the base to abstract the alpha-proton, slowing down enolate formation. Furthermore, the same steric bulk hinders the subsequent attack of the formed enolate on the electrophilic carbonyl partner.[1]
This leads to significantly lower reaction rates and yields for this compound in condensation reactions.[1]
Comparative Yields in Claisen-Schmidt Condensation with Benzaldehyde:
| Ketone | Catalyst | Yield (%) | Reference |
| Acetophenone | NaOH | 75-90 | [1] |
| 4-Methylacetophenone | Not Specified | 50-74 | [1] |
| 2-Methylacetophenone | NaOH | Lower than Acetophenone | [1] |
Note: Data for this compound is not explicitly listed in the reference, but the trend observed for 2-methylacetophenone strongly suggests a similar or more pronounced reduction in yield due to the ortho-methyl group.[1]
Alpha-Bromination: This reaction also proceeds via an enol or enolate, which attacks molecular bromine.[14] The acetyl group deactivates the aromatic ring towards electrophilic attack, making alpha-bromination the preferred pathway under neutral or acidic conditions.[15]
For this compound, the rate of acid-catalyzed enol formation would be slower due to steric hindrance around the carbonyl, which is a prerequisite for the reaction. Consequently, the overall rate of alpha-bromination is expected to be slower compared to acetophenone.
Experimental Protocols
Protocol 1: Claisen-Schmidt Condensation of Acetophenone with Benzaldehyde
This protocol describes a standard procedure for the synthesis of chalcone, providing a baseline for comparison.
Materials:
-
Acetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a flask, dissolve sodium hydroxide in water, then add ethanol to create the catalytic solution.
-
Cool the solution in an ice bath.
-
In a separate beaker, mix equimolar amounts of acetophenone and benzaldehyde.
-
Slowly add the ketone-aldehyde mixture to the cooled NaOH solution with constant stirring.
-
Allow the reaction to stir in the ice bath for 30 minutes and then at room temperature for an additional 2-3 hours.
-
A yellow precipitate of chalcone will form. Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with cold water to remove any remaining NaOH.
-
Recrystallize the crude product from ethanol to obtain pure chalcone.
Adapting for this compound: To achieve a reasonable yield, this reaction would likely require more forcing conditions, such as a stronger base, higher temperature, or significantly longer reaction times.[1]
Protocol 2: Alpha-Bromination of Acetophenone
This protocol details the synthesis of phenacyl bromide.[16]
Materials:
-
Acetophenone
-
Bromine (Br₂)
-
Anhydrous ether or acetic acid (solvent)
-
Anhydrous aluminum chloride (catalyst, optional)[16]
Procedure:
-
Dissolve acetophenone in the chosen solvent (e.g., anhydrous ether) in a flask equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath. A catalytic amount of anhydrous aluminum chloride can be added.[16]
-
Slowly add an equimolar amount of bromine, dissolved in the same solvent, from the dropping funnel with continuous stirring.
-
Maintain the temperature during the addition. The disappearance of the bromine color indicates the reaction is proceeding.
-
After the addition is complete, stir for an additional hour at room temperature.
-
Remove the solvent under reduced pressure.
-
The remaining crude product can be purified by recrystallization, typically from methanol or ethanol.[16]
Caption: A typical experimental workflow for the Claisen-Schmidt condensation.[1]
Conclusion for the Synthetic Chemist
The choice between acetophenone and this compound is a clear-cut decision based on the intended chemistry.
-
For reactions requiring nucleophilic attack at the carbonyl or reactions proceeding via an enolate intermediate (e.g., aldol condensations), acetophenone is the superior, more reactive substrate. Its lower steric hindrance and higher carbonyl electrophilicity lead to faster reactions and better yields.
-
This compound should be chosen when the synthetic goal involves leveraging the specific substitution pattern on the aromatic ring, or when a deliberately less reactive ketone is required. Its reduced reactivity at the acetyl group means that under carefully controlled conditions, reactions at other parts of the molecule might be possible without affecting the ketone. However, for most standard ketone transformations, its use will necessitate harsher reaction conditions and likely result in lower efficiency.
This comparative guide provides the foundational data and mechanistic reasoning to aid researchers in making informed decisions for their synthetic strategies, ultimately facilitating more efficient and successful drug development and chemical synthesis programs.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. learncbse.in [learncbse.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. magritek.com [magritek.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. youtube.com [youtube.com]
- 14. quora.com [quora.com]
- 15. reddit.com [reddit.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
The Impact of Acetophenone Substitution on the Biological Activity of Chalcones: A Comparative Analysis of 2,4-Dimethylacetophenone Derivatives
A Technical Guide for Researchers in Drug Discovery and Development
Chalcones, a class of aromatic ketones featuring a three-carbon α,β-unsaturated carbonyl system, represent a privileged scaffold in medicinal chemistry. Their synthetic accessibility and broad spectrum of biological activities have established them as promising lead compounds for the development of novel therapeutics. The biological profile of a chalcone is intricately linked to the substitution pattern on its two aromatic rings (Ring A, derived from acetophenone, and Ring B, from benzaldehyde). This guide provides a comparative analysis of the biological activities of chalcones derived from 2,4-dimethylacetophenone versus those from other substituted acetophenones, offering insights into the structure-activity relationships that govern their therapeutic potential.
The Architectural Significance of the Acetophenone Ring (Ring A)
The acetophenone-derived Ring A plays a crucial role in modulating the physicochemical properties and biological interactions of chalcones. Substituents on this ring can influence the molecule's electron density, lipophilicity, and steric profile, thereby affecting its ability to bind to target proteins and exert a biological effect. While a vast number of chalcones have been synthesized and evaluated, this guide will focus on elucidating the specific contributions of the 2,4-dimethyl substitution in comparison to other common substitution patterns.
Comparative Biological Activities
The following sections detail the influence of acetophenone substitution on the primary biological activities of chalcones: anticancer, anti-inflammatory, antimicrobial, and antioxidant.
Anticancer Activity
The quest for novel anticancer agents has extensively explored the chalcone scaffold. The substitution pattern on the acetophenone ring is a key determinant of cytotoxicity and the mechanism of action.
Chalcones from this compound: While less common than hydroxyl or methoxy-substituted analogues, chalcones bearing a 2,4-dimethylphenyl moiety have demonstrated notable anticancer properties. The methyl groups can enhance lipophilicity, potentially improving cell membrane permeability.
Comparison with Other Acetophenones:
-
Hydroxyacetophenones: Chalcones derived from hydroxyacetophenones, particularly 2'-hydroxy and 2',4'-dihydroxyacetophenones, are among the most potent anticancer agents. The hydroxyl groups can participate in hydrogen bonding with target enzymes and may also contribute to the generation of reactive oxygen species (ROS) within cancer cells, leading to apoptosis.[1][2] For instance, the presence of a 2'-hydroxy group can facilitate the cyclization of the chalcone to a flavanone, which may possess a different biological activity profile.
-
Methoxyacetophenones: Methoxy-substituted chalcones have shown significant cytotoxic effects. The presence of methoxy groups, particularly at the 2', 4', and 6' positions of the A ring, has been associated with potent antitumor activity.[3][4] These groups can influence the planarity of the molecule and its interaction with biological targets.
-
Halogenated Acetophenones: The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) on the acetophenone ring can enhance the anticancer activity of chalcones. Halogens can increase the lipophilicity and metabolic stability of the compounds.
Table 1: Comparative Anticancer Activity of Chalcones Derived from Various Acetophenones
| Acetophenone Precursor | Representative Chalcone Structure (General) | Target Cancer Cell Line(s) | Observed Activity (e.g., IC50) | Reference(s) |
| This compound | 1-(2,4-dimethylphenyl)-3-aryl-2-propen-1-one | Various | Moderate to high cytotoxicity | [5] |
| 2'-Hydroxyacetophenone | 1-(2-hydroxyphenyl)-3-aryl-2-propen-1-one | MCF-7, HT-29 | Potent, often sub-micromolar IC50 | [1] |
| 2',4'-Dihydroxyacetophenone | 1-(2,4-dihydroxyphenyl)-3-aryl-2-propen-1-one | Various | High cytotoxicity | [6] |
| 2',4',6'-Trimethoxyacetophenone | 1-(2,4,6-trimethoxyphenyl)-3-aryl-2-propen-1-one | HeLa, MCF-7 | Potent, IC50 in low micromolar range | [4] |
| 4-Bromoacetophenone | 1-(4-bromophenyl)-3-aryl-2-propen-1-one | Various | Significant cytotoxicity | [7] |
Note: The specific activity of a chalcone is highly dependent on the substituents on Ring B as well.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and chalcones have emerged as promising anti-inflammatory agents. Their mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways.
Chalcones from this compound: The anti-inflammatory potential of chalcones from this compound is an area of active investigation. The lipophilic nature imparted by the methyl groups may facilitate interactions with inflammatory enzymes.
Comparison with Other Acetophenones:
-
Hydroxyacetophenones: Chalcones with hydroxyl groups on the acetophenone ring, such as 2',4'-dihydroxychalcones, have demonstrated potent anti-inflammatory effects.[8] They can inhibit the production of nitric oxide (NO) and prostaglandins, key mediators of inflammation.[9][10]
-
Methoxyacetophenones: Methoxy-substituted chalcones have also been reported to possess significant anti-inflammatory properties, often by modulating the NF-κB signaling pathway.[11]
Table 2: Comparative Anti-inflammatory Activity of Chalcones
| Acetophenone Precursor | Key Anti-inflammatory Mechanism(s) | Reference(s) |
| This compound | Potential inhibition of inflammatory enzymes | - |
| 2',4'-Dihydroxyacetophenone | Inhibition of NO and prostaglandin production | [8][9] |
| 2',5'-Dihydroxyacetophenone | Inhibition of chemical mediator release from mast cells and neutrophils | [9] |
| Methoxy-substituted Acetophenones | Modulation of NF-κB and JNK signaling pathways | [10][11] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Chalcones have shown broad-spectrum activity against bacteria and fungi.
Chalcones from this compound: The presence of methyl groups on the acetophenone ring can enhance the lipophilicity of chalcones, which is often correlated with improved antimicrobial activity due to better penetration of microbial cell membranes.
Comparison with Other Acetophenones:
-
Hydroxyacetophenones: Hydroxylated chalcones are well-known for their antimicrobial properties. The position and number of hydroxyl groups significantly impact their efficacy.
-
Halogenated and Nitro-substituted Acetophenones: The introduction of electron-withdrawing groups like halogens or nitro groups on the acetophenone ring can lead to potent antimicrobial chalcones.
Table 3: Comparative Antimicrobial Activity of Chalcones
| Acetophenone Precursor | Target Microorganism(s) | General Observation | Reference(s) |
| This compound | Bacteria, Fungi | Enhanced lipophilicity may improve activity | [12] |
| Hydroxyacetophenones | Staphylococcus aureus, Escherichia coli, Candida albicans | Broad-spectrum activity | [12][13] |
| 4-Bromoacetophenone | Gram-positive and Gram-negative bacteria | Good inhibition | [7] |
| 4-Aminoacetophenone | Various pathogenic strains | Potent activity, especially when derivatized | [14] |
Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of various diseases. Chalcones, as phenolic compounds, can act as potent antioxidants.
Chalcones from this compound: The electron-donating nature of the methyl groups in this compound-derived chalcones can positively influence their radical scavenging activity.
Comparison with Other Acetophenones:
-
Hydroxyacetophenones: The antioxidant capacity of chalcones is strongly correlated with the presence of hydroxyl groups on the aromatic rings.[6][15] Chalcones derived from 2',4'-dihydroxyacetophenone and other polyhydroxyacetophenones are particularly effective radical scavengers.
-
Methoxyacetophenones: Methoxy groups can also contribute to antioxidant activity, though generally to a lesser extent than hydroxyl groups.
Table 4: Comparative Antioxidant Activity of Chalcones
| Acetophenone Precursor | Antioxidant Assay(s) | General Finding | Reference(s) |
| This compound | DPPH, ABTS | Expected to have moderate activity | - |
| 2',4'-Dihydroxyacetophenone | DPPH, FRAP | Strong antioxidant activity | [6][15] |
| 4-Methoxy-4-Methylacetophenone | DPPH | Moderate antioxidant activity | [16] |
Experimental Protocols
Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is the most common and versatile method for synthesizing chalcones.[17] It involves the base-catalyzed reaction between an acetophenone and an aromatic aldehyde.
Step-by-Step Methodology:
-
Dissolution of Reactants: In a round-bottom flask, dissolve one equivalent of the substituted acetophenone (e.g., this compound) and one equivalent of the desired aromatic aldehyde in ethanol.
-
Addition of Base: While stirring the solution at room temperature, slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for several hours (typically 2-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
In Vitro Biological Assays
Anticancer Activity (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized chalcones for a specified period (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Antioxidant Activity (DPPH Radical Scavenging Assay):
-
Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Add various concentrations of the chalcone solutions to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
Caption: General workflows for in vitro anticancer and antioxidant assays.
Structure-Activity Relationship (SAR) Insights
The collective data from numerous studies point to several key SAR trends for chalcones based on the substitution of the acetophenone ring:
-
Hydroxyl Groups: The presence of hydroxyl groups, particularly at the 2' and 4' positions, is strongly correlated with enhanced anticancer, anti-inflammatory, and antioxidant activities.
-
Methoxy Groups: Methoxy groups also generally enhance biological activity, with their position being critical. 2',4',6'-trimethoxy substitution is a particularly favorable pattern for anticancer activity.
-
Methyl Groups: The 2,4-dimethyl substitution pattern contributes to increased lipophilicity, which can be advantageous for cell membrane penetration and, consequently, for antimicrobial and anticancer activities. However, the steric hindrance from the methyl groups might also influence the binding affinity to certain biological targets.
-
Electron-Withdrawing Groups: Halogens and nitro groups can significantly enhance the antimicrobial and anticancer potential of chalcones.
Caption: Structure-activity relationship summary for acetophenone ring substitutions.
Conclusion
The biological activity of chalcones is a finely tuned interplay of electronic, steric, and lipophilic properties dictated by their substitution patterns. While chalcones derived from hydroxy- and methoxy-acetophenones have been extensively studied and often exhibit superior potency in anticancer, anti-inflammatory, and antioxidant assays, derivatives from this compound present a distinct profile. The increased lipophilicity conferred by the dimethyl substitution can be a valuable asset, potentially leading to improved bioavailability and enhanced antimicrobial and anticancer activities. Further systematic comparative studies are warranted to fully elucidate the therapeutic potential of this particular class of chalcones and to guide the rational design of new, more effective chalcone-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nveo.org [nveo.org]
- 13. isfcppharmaspire.com [isfcppharmaspire.com]
- 14. anjs.edu.iq [anjs.edu.iq]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. Study on antioxidant activities of chalcones and their derivatives. [wisdomlib.org]
- 17. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to 2,4-Dimethylacetophenone and Its Isomers: From Structural Nuances to Spectral Signatures
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is paramount. Isomers, molecules with identical chemical formulas but different structural arrangements, often exhibit distinct biological activities and physical properties. This guide provides an in-depth comparative analysis of 2,4-dimethylacetophenone and its key isomers—2,5-dimethylacetophenone, 3,4-dimethylacetophenone, 2,6-dimethylacetophenone, and 3,5-dimethylacetophenone—through the lens of spectroscopic techniques. We will explore how subtle differences in the placement of two methyl groups on the aromatic ring give rise to unique and identifiable signatures in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is designed to not only present experimental data but also to elucidate the underlying principles that govern these spectral differences, thereby empowering you to interpret your own analytical data with confidence.
The Isomeric Landscape of Dimethylacetophenone
The five isomers of dimethylacetophenone discussed herein all share the molecular formula C₁₀H₁₂O and a common structural backbone: an acetyl group attached to a dimethyl-substituted benzene ring.[1][2][3][4] The point of divergence, and the source of their unique chemical personalities, is the position of the two methyl groups on the aromatic ring. These positional differences create distinct electronic and steric environments within each molecule, which are sensitively probed by spectroscopic methods.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, splitting pattern (multiplicity), and integration of the signals provide a detailed map of the proton environments.
Theoretical Considerations for Isomeric Differentiation
The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents on the benzene ring.[4] The acetyl group is an electron-withdrawing group, which deshields (shifts downfield) the ortho and para protons relative to benzene (δ 7.3 ppm). Conversely, the methyl groups are electron-donating, causing a shielding effect (upfield shift) on the ortho and para protons relative to their positions. The interplay of these effects, along with the symmetry of the molecule, results in unique spectral fingerprints for each isomer.
Comparative ¹H NMR Data
| Isomer | Aromatic Protons (δ, ppm) | Acetyl Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| This compound | ~7.6 (d), 7.1 (d), 7.0 (s) | ~2.5 | ~2.5, ~2.3 |
| 2,5-Dimethylacetophenone | ~7.4 (s), 7.1 (d), 7.0 (d) | ~2.5 | ~2.4, ~2.3 |
| 3,4-Dimethylacetophenone | ~7.7 (s), 7.6 (d), 7.2 (d) | ~2.5 | ~2.3 (s, 6H) |
| 2,6-Dimethylacetophenone | ~7.2 (t), 7.0 (d) | ~2.5 | ~2.2 (s, 6H) |
| 3,5-Dimethylacetophenone | ~7.5 (s), 7.2 (s) | ~2.5 | ~2.3 (s, 6H) |
Note: Chemical shifts are approximate and can vary slightly based on the solvent and instrument frequency. Data compiled from various sources.[5][6][7]
In-Depth Interpretation
-
This compound : The aromatic region displays three distinct signals, consistent with an unsymmetrical substitution pattern. The downfield doublet at ~7.6 ppm corresponds to the proton ortho to the acetyl group. The other two aromatic protons appear further upfield.[5][8]
-
2,5-Dimethylacetophenone : This isomer also shows three aromatic signals, but with a different splitting pattern, reflecting the different neighbor relationships of the protons.[1][7]
-
3,4-Dimethylacetophenone : The aromatic region exhibits a characteristic pattern for this substitution, with a singlet and two doublets. The two methyl groups give a single peak at approximately 2.3 ppm, indicating their similar chemical environments.[2][6]
-
2,6-Dimethylacetophenone : Due to steric hindrance from the two ortho methyl groups, the acetyl group is pushed out of the plane of the aromatic ring. This reduces the deshielding effect of the carbonyl group on the aromatic protons, causing them to appear at a relatively upfield position compared to the other isomers. The symmetry of the molecule results in only two aromatic signals.[9][10]
-
3,5-Dimethylacetophenone : This highly symmetrical isomer displays only two singlets in the aromatic region. The two meta methyl groups are equivalent, as are the two ortho protons and the single para proton, leading to a simplified spectrum.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the number of non-equivalent carbon atoms and their chemical environments.
Theoretical Considerations for Isomeric Differentiation
The chemical shifts of the aromatic carbons are influenced by the electron-donating and electron-withdrawing nature of the substituents.[11] The carbon of the carbonyl group typically appears far downfield (around 200 ppm). The positions of the methyl-substituted and acetyl-substituted carbons, as well as the unsubstituted aromatic carbons, are diagnostic for each isomer.
Comparative ¹³C NMR Data
| Isomer | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methyl Carbons (δ, ppm) |
| This compound | ~201 | ~126-142 (6 signals) | ~29, ~21 |
| 2,5-Dimethylacetophenone | ~202 | ~128-138 (6 signals) | ~29, ~20 |
| 3,4-Dimethylacetophenone | ~198 | ~127-143 (6 signals) | ~26, ~20, ~19 |
| 2,6-Dimethylacetophenone | ~207 | ~128-138 (4 signals) | ~29, ~21 |
| 3,5-Dimethylacetophenone | ~198 | ~127-138 (4 signals) | ~26, ~21 |
Note: Chemical shifts are approximate. Data compiled from various sources.[12][13][14][15]
In-Depth Interpretation
-
Unsymmetrical Isomers (2,4-, 2,5-, and 3,4-) : These isomers each show six distinct signals in the aromatic region, corresponding to the six non-equivalent aromatic carbons. The specific chemical shifts are unique to each substitution pattern.[12][13][15]
-
Symmetrical Isomers (2,6- and 3,5-) : Due to symmetry, these isomers exhibit only four signals in the aromatic region. In 2,6-dimethylacetophenone, the steric hindrance that twists the acetyl group also influences the electronic environment of the aromatic carbons, leading to characteristic shifts.[10] 3,5-dimethylacetophenone's high symmetry results in a simplified spectrum with four aromatic carbon signals.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For dimethylacetophenone isomers, the key absorption bands are the C=O stretch of the ketone and the various vibrations of the substituted aromatic ring.
Theoretical Considerations for Isomeric Differentiation
The frequency of the C=O stretching vibration is sensitive to electronic effects.[15][16][17] Conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a non-conjugated ketone. The extent of this conjugation can be subtly influenced by the position of the methyl groups. The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are often diagnostic of the substitution pattern on the benzene ring.
Comparative IR Data
| Isomer | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-H Bending (cm⁻¹) |
| This compound | ~1685 | ~1610, 1570 | ~830 |
| 2,5-Dimethylacetophenone | ~1680 | ~1605, 1575 | ~820 |
| 3,4-Dimethylacetophenone | ~1680 | ~1605, 1565 | ~815 |
| 2,6-Dimethylacetophenone | ~1700 | ~1600, 1580 | ~770 |
| 3,5-Dimethylacetophenone | ~1685 | ~1600, 1585 | ~850, 790 |
Note: Frequencies are approximate. Data compiled from various sources.[17][18][19]
In-Depth Interpretation
-
C=O Stretching : Most of the isomers show a strong C=O absorption band around 1680-1685 cm⁻¹.[20] In 2,6-dimethylacetophenone, the steric hindrance from the ortho methyl groups disrupts the coplanarity of the carbonyl group with the aromatic ring, reducing conjugation.[9][10] This results in a higher frequency C=O stretch (~1700 cm⁻¹), closer to that of a non-conjugated ketone.
-
Aromatic C-H Bending : The pattern of absorption bands in the "fingerprint" region, particularly the out-of-plane C-H bending vibrations, can be used to distinguish between the substitution patterns. For example, the number and position of bands in the 800-900 cm⁻¹ region can often differentiate between 1,2,4-, 1,2,5-, and 1,3,4-trisubstituted rings.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used for structural elucidation.
Theoretical Considerations for Isomeric Differentiation
All dimethylacetophenone isomers have the same molecular weight (148.20 g/mol ).[2] Therefore, differentiation relies on observing differences in their fragmentation patterns. The primary fragmentation pathways for aromatic ketones involve cleavage of the bond between the carbonyl carbon and the adjacent methyl group (α-cleavage) and cleavage of the bond between the carbonyl carbon and the aromatic ring.[2]
Comparative Mass Spectrometry Data
The mass spectra of the dimethylacetophenone isomers are often very similar, dominated by a few key fragments.
-
Molecular Ion (M⁺·) : A peak at m/z = 148 is expected for all isomers, corresponding to the molecular weight.
-
Acylium Ion : A prominent peak at m/z = 133 results from the loss of a methyl radical (·CH₃) via α-cleavage. This is typically the base peak.
-
Aromatic Fragment : A peak at m/z = 105 can arise from the cleavage of the bond between the carbonyl group and the aromatic ring, with the charge retained on the aromatic portion.
-
Benzoyl Cation : A peak at m/z = 77 corresponds to the phenyl cation, arising from further fragmentation.
While the major fragments are the same, the relative intensities of these fragments can sometimes vary subtly between isomers, although this is often not sufficient for unambiguous identification without chromatographic separation (GC-MS).[21][22]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
General Sample Preparation
For all spectroscopic techniques, ensure the sample of dimethylacetophenone isomer is of high purity. For NMR and solution-phase IR, use high-purity deuterated or IR-transparent solvents, respectively.
¹H and ¹³C NMR Spectroscopy Protocol
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GCMS Section 6.11.3 [people.whitman.edu]
- 3. researchgate.net [researchgate.net]
- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 7. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. 13C and 1H nuclear magnetic resonance of methyl-substituted acetophenones and methyl benzoates: steric hindrance and inhibited conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. commons.ggc.edu [commons.ggc.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 20. app.studyraid.com [app.studyraid.com]
- 21. Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
comparative study of different catalysts for 2,4-Dimethylacetophenone synthesis
An In-Depth Comparative Guide to Catalysts for the Synthesis of 2,4-Dimethylacetophenone
Introduction: The Significance of this compound and its Synthesis
This compound, also known as 4-acetyl-m-xylene, is a valuable aromatic ketone intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Its synthesis is primarily achieved through the Friedel-Crafts acylation of m-xylene, a classic yet challenging electrophilic aromatic substitution reaction.[2] The choice of catalyst is a critical decision in this process, profoundly influencing reaction efficiency, product yield, regioselectivity, and overall environmental impact.[3]
Traditional methods often rely on homogeneous Lewis acids like aluminum chloride (AlCl₃), which, despite their high reactivity, suffer from significant drawbacks.[2] These catalysts are typically required in stoichiometric amounts because they form stable complexes with the product ketone, leading to corrosive reaction conditions, difficult separation, and the generation of substantial hazardous waste.[2] This has spurred extensive research into more sustainable alternatives, particularly heterogeneous solid acid catalysts such as zeolites and supported metal oxides. These materials offer the advantages of easy separation, reusability, and often, improved selectivity, aligning with the principles of green chemistry.[4][5]
This guide, designed for researchers and chemical development professionals, provides a comprehensive comparative analysis of various catalytic systems for the synthesis of this compound. We will delve into the mechanistic underpinnings of the reaction, present comparative performance data, and provide detailed experimental protocols to facilitate informed catalyst selection and process optimization.
The Reaction Mechanism: A Foundation in Electrophilic Aromatic Substitution
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism. The reaction is initiated by the activation of an acylating agent, typically an acyl halide (like acetyl chloride) or an acid anhydride (like acetic anhydride), by a catalyst.[2]
-
Generation of the Acylium Ion: The catalyst, usually a Lewis acid or a strong Brønsted acid, interacts with the acylating agent to generate a highly reactive electrophile, the acylium ion ([R-C≡O]⁺).[2] This is the rate-determining step of the reaction.
-
Electrophilic Attack: The electron-rich π-system of the m-xylene ring attacks the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.
-
Deprotonation and Regeneration: A weak base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst is regenerated in this step, although in the case of strong Lewis acids like AlCl₃, it remains complexed to the product carbonyl.[2]
Comparative Analysis of Catalytic Systems
The efficacy of a catalyst for this synthesis is judged on several metrics: yield of the desired product, selectivity (especially avoiding isomeric impurities), reaction conditions (temperature, time), and the catalyst's lifecycle (reusability, waste generation).
Homogeneous Lewis Acids
Conventional Lewis acids like AlCl₃, FeCl₃, and BF₃ are highly effective at activating the acylating agent, often leading to high conversion rates.[6]
-
Expertise & Experience: The high reactivity of these catalysts stems from their strong electron-accepting nature, which readily polarizes the C-Cl bond in acetyl chloride to generate the acylium ion. However, their major operational drawback is the formation of a strong coordinate bond with the carbonyl oxygen of the ketone product. This interaction deactivates the Lewis acid, necessitating its use in more than stoichiometric quantities, typically 1.1 to 1.3 equivalents. The subsequent workup requires quenching with water or acid, which hydrolyzes the catalyst and generates large volumes of acidic, metal-containing aqueous waste, posing significant environmental and disposal challenges.[2]
Heterogeneous Solid Acids
Solid acid catalysts represent a more sustainable and process-friendly alternative. This category includes zeolites, supported metal oxides, and heteropolyacids.[4][7]
-
Expertise & Experience: The catalytic activity of solid acids is attributed to the presence of Brønsted acid sites (proton-donating hydroxyl groups) and/or Lewis acid sites (electron-accepting metal cations) within their porous structures.[7]
-
Zeolites: Materials like HY zeolite and H-ZSM-5 are crystalline aluminosilicates with well-defined pore structures.[4] Their acidity can be tailored by adjusting the silica-to-alumina ratio. The defined pore sizes can also impart shape selectivity, potentially favoring the formation of a specific isomer. For the acylation of m-xylene, the catalyst's Lewis acidity appears to be a key driver of performance. For instance, modifying HY zeolite with iron oxide (Fe₂O₃/HY) has been shown to significantly increase the number of Lewis acid sites, leading to enhanced catalytic activity.[4][8] These catalysts can be easily recovered by simple filtration and reused after regeneration (typically by calcination), drastically reducing waste and improving process economics.[8]
-
Heteropolyacids (HPAs): HPAs, such as those with Keggin structures (e.g., H₃PW₁₂O₄₀), are strong Brønsted acids that can effectively catalyze acylation reactions.[9] They can be used in bulk or supported on high-surface-area materials to improve stability and ease of recovery. Their strong acidity allows for the efficient generation of acylium ions under milder conditions than some traditional Lewis acids.[9]
-
Data Presentation: Performance of Various Catalysts
The following table summarizes experimental data from various studies on the Friedel-Crafts acylation of m-xylene, providing a comparative snapshot of catalyst performance.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield of 2,4-DMA (%) | Selectivity (%) | Reference |
| Homogeneous Lewis Acids | ||||||
| AlCl₃ | Acetyl Chloride | Dichloromethane | 0 to RT | Moderate to High | Varies | [10] |
| Heterogeneous Solid Acids | ||||||
| Fe₂O₃/HY Zeolite | Benzoyl Chloride | Neat | 130 | 94.1 | 94.5 | [4][8] |
| Iron-modified TPA/TiO₂ | Benzoyl Chloride | Neat | 110 | 95.1 | High | [11] |
| H₃[P(W₃O₁₀)₄] | Acetic Anhydride | Neat | 80 | High | High | [9] |
| Zeolite H-Beta | Acetic Anhydride | Neat | 120 | ~90 | >99 (para) | [12]** |
*Note: Data is for benzoylation to produce 2,4-dimethylbenzophenone, but indicates high catalyst activity for acylation of m-xylene.[4][8][11] **Note: Data is for acylation of a similar activated aromatic (anisole), demonstrating the high selectivity achievable with zeolite catalysts.[12]
Experimental Protocols
To provide a practical framework, detailed methodologies for both a classic homogeneous and a modern heterogeneous catalytic system are described below.
Protocol 1: Synthesis using Aluminum Chloride (Homogeneous)
This protocol is a representative procedure for the synthesis of this compound using a traditional Lewis acid catalyst.
Materials:
-
Anhydrous m-Xylene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Crushed Ice
-
Dilute Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Charge the flask with anhydrous aluminum chloride (1.1 eq.) and dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Add a solution of acetyl chloride (1.0 eq.) in dichloromethane dropwise from the dropping funnel to the stirred suspension, maintaining the temperature below 5 °C.
-
Following the addition of the acetyl chloride solution, add m-xylene (1.2 eq.) dropwise, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture over a slurry of crushed ice and dilute hydrochloric acid. This hydrolyzes the aluminum chloride complex.[13]
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Protocol 2: Synthesis using Fe₂O₃/HY Zeolite (Heterogeneous)
This protocol describes a more sustainable approach using a reusable solid acid catalyst.
Materials:
-
m-Xylene
-
Acetic Anhydride
-
Fe₂O₃/HY Zeolite catalyst
-
Toluene (or other suitable high-boiling solvent)
Procedure:
-
Activate the Fe₂O₃/HY zeolite catalyst by heating it in an oven or under vacuum at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.
-
Charge a round-bottom flask with the activated catalyst (e.g., 5-10 wt% relative to the limiting reagent), m-xylene (4 eq.), and acetic anhydride (1 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 130 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by Gas Chromatography (GC) or TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst from the reaction mixture by simple filtration. The catalyst can be washed with a solvent, dried, and calcined for reuse.[8]
-
Remove the solvent and excess m-xylene from the filtrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation.
Visualization: Comparative Experimental Workflow
The following diagram illustrates the key differences in the experimental workflows between homogeneous and heterogeneous catalytic systems.
Conclusion
The synthesis of this compound via Friedel-Crafts acylation offers a clear example of the evolution of catalytic science. While traditional homogeneous Lewis acids like AlCl₃ are effective, they are plagued by process inefficiencies and environmental concerns related to waste generation.[2] The development of heterogeneous solid acid catalysts, particularly modified zeolites like Fe₂O₃/HY, presents a compelling alternative.[4] These catalysts offer high activity, excellent reusability, and a significantly improved environmental profile.[8] For researchers and professionals in drug development and fine chemical synthesis, the adoption of these modern catalytic systems is not just a matter of efficiency but a necessary step towards more sustainable chemical manufacturing. The optimal choice will depend on the specific scale, cost constraints, and purity requirements of the application, but the trajectory of research clearly favors the robust and recyclable nature of heterogeneous catalysts.
References
- 1. This compound | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. allstudyjournal.com [allstudyjournal.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design of an efficient magnetic brush solid acid and its catalytic use in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Strona domeny infona.pl [infona.pl]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2,4-Dimethylacetophenone: The Classic Friedel-Crafts Route vs. A Modern Heterogeneous Catalytic Approach
For chemists engaged in pharmaceutical development, fragrance creation, and specialized organic synthesis, the efficient production of key intermediates is a cornerstone of success. 2,4-Dimethylacetophenone, a valuable aromatic ketone, serves as a crucial building block and fragrance component.[1][2][3] Traditionally, its synthesis has been dominated by the venerable Friedel-Crafts acylation. However, this classic method is accompanied by significant procedural and environmental drawbacks.
This guide offers a comparative analysis of the traditional Friedel-Crafts synthesis of this compound against a modern, more sustainable approach utilizing a reusable solid acid catalyst. We will delve into the mechanistic underpinnings of each route, present a head-to-head comparison of their performance based on experimental data, and provide detailed protocols to allow for informed methodological selection by researchers and process chemists.
The Traditional Approach: Friedel-Crafts Acylation of m-Xylene
Developed in 1877 by Charles Friedel and James Crafts, the Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds with an aromatic ring.[4] The reaction proceeds via electrophilic aromatic substitution, where an acyl group is introduced onto the aromatic substrate, in this case, m-xylene.[1]
Reaction Mechanism and Inherent Limitations
The standard procedure involves treating m-xylene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[5] The catalyst's role is to generate a highly electrophilic acylium ion, which then attacks the electron-rich m-xylene ring.
Despite its utility, the classic Friedel-Crafts acylation suffers from several significant drawbacks:
-
Catalyst Stoichiometry: The ketone product formed is a moderate Lewis base and readily forms a stable complex with the AlCl₃ catalyst.[4] This complexation deactivates the catalyst, meaning that AlCl₃ must be used in stoichiometric or even excess amounts, rather than truly catalytic quantities.
-
Harsh Workup: Deactivating this stable complex requires an aqueous workup, often with acid, which generates a large volume of acidic, aluminum-containing aqueous waste, posing a significant environmental and disposal challenge.[6]
-
Reagent Sensitivity: Anhydrous aluminum chloride is highly moisture-sensitive, complicating its handling and storage.
-
Safety and Environmental Concerns: The reaction often utilizes chlorinated solvents and evolves hydrogen chloride gas.[7] The combination of hazardous reagents and corrosive byproducts presents safety risks.
A Modern Alternative: Heterogeneous Catalysis with Fe₂O₃/HY Zeolite
To address the shortcomings of the traditional method, researchers have explored the use of solid acid catalysts. These materials offer the benefits of easier separation, potential for regeneration and reuse, and often milder reaction conditions. One promising alternative for the acylation of m-xylene is an iron oxide catalyst supported on an HY zeolite (Fe₂O₃/HY).[6][8]
Zeolites are crystalline aluminosilicates with a well-defined pore structure, and when used as catalyst supports, they can provide a high surface area and shape selectivity. The Lewis acidic sites on the Fe₂O₃/HY catalyst are believed to activate the acylating agent, facilitating the electrophilic attack on the m-xylene in a manner analogous to the traditional method but within a solid-state framework.[6]
The primary advantages of this heterogeneous approach are:
-
Catalyst Reusability: The solid catalyst can be easily recovered from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity.[6][8]
-
Simplified Workup: The elimination of a soluble Lewis acid obviates the need for a harsh aqueous quench, drastically simplifying product isolation and minimizing waste generation.
-
Improved Safety and Sustainability: This approach avoids the use of large quantities of corrosive and moisture-sensitive AlCl₃ and reduces the generation of hazardous waste.
Workflow Comparison: Traditional vs. Modern
The operational differences between the two synthetic routes are significant, particularly concerning catalyst handling and product purification.
Caption: Workflow for Traditional Friedel-Crafts Acylation.
Caption: Workflow for Heterogeneous Fe₂O₃/HY Zeolite-Catalyzed Acylation.
Head-to-Head Performance Comparison
To provide a clear validation of the new synthetic route, the following table summarizes the key performance indicators for both methods.
| Parameter | Traditional Friedel-Crafts Acylation | Heterogeneous (Fe₂O₃/HY) Catalysis | Advantage |
| Typical Yield | 75-85% (Estimated) | 94.1%[8] | Heterogeneous |
| Purity | Good to excellent after purification | Excellent, high selectivity[6] | Heterogeneous |
| Catalyst | Aluminum Chloride (AlCl₃) | Iron Oxide on HY Zeolite (Fe₂O₃/HY) | Heterogeneous |
| Catalyst Load | Stoichiometric (>1.0 equivalent) | Catalytic (e.g., 5 wt%)[6] | Heterogeneous |
| Catalyst Reusability | Not reusable | Reusable for 5+ cycles[6] | Heterogeneous |
| Reaction Temperature | 90-95°C (for acetic anhydride)[5] | 90-130°C[6] | Comparable |
| Workup Procedure | Complex: Aqueous quench, phase separation, washing | Simple: Filtration of catalyst | Heterogeneous |
| Waste Generation | High volume of acidic aqueous waste | Minimal; primarily solvent for recovery | Heterogeneous |
| Safety Profile | Moisture-sensitive reagent, HCl gas evolution | Stable solid catalyst, no gas evolution | Heterogeneous |
Experimental Protocols
The following protocols are provided as representative procedures for the synthesis of this compound via both methods.
Protocol 1: Traditional Friedel-Crafts Acylation
This protocol is adapted from standard laboratory procedures for Friedel-Crafts acylation.[5][9]
Materials:
-
m-Xylene (Substrate)
-
Acetyl Chloride (Acylating Agent)
-
Anhydrous Aluminum Chloride (Catalyst)
-
Dichloromethane (Solvent, optional)
-
Hydrochloric Acid (for workup)
-
Sodium Bicarbonate Solution (for washing)
-
Anhydrous Magnesium Sulfate (Drying Agent)
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl).
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and a solvent like dichloromethane. Cool the flask in an ice-water bath to 0-5°C.
-
Substrate Addition: Add m-xylene (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 10°C.
-
Acylating Agent Addition: Add acetyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture. An exothermic reaction will occur with the evolution of HCl gas. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. If necessary, heat the reaction mixture (e.g., to reflux) for 1-2 hours to ensure completion.
-
Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, add crushed ice to the flask to decompose the aluminum chloride-ketone complex. Subsequently, add concentrated hydrochloric acid to dissolve the remaining aluminum salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield this compound.
Protocol 2: Heterogeneous Catalysis with Fe₂O₃/HY Zeolite
This protocol is based on the findings reported for zeolite-catalyzed acylations.[6][8]
Materials:
-
m-Xylene (Substrate)
-
Benzoyl Chloride (or Acetyl Chloride) (Acylating Agent)
-
Fe₂O₃/HY Zeolite Catalyst (5 wt% relative to the limiting reagent)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Charging: To the flask, add m-xylene (4.0 equivalents), benzoyl chloride (1.0 equivalent), and the Fe₂O₃/HY catalyst (5 wt%). Note: An excess of m-xylene is used to act as both reactant and solvent.
-
Reaction: Heat the stirred reaction mixture to the optimal temperature (e.g., 90°C) and maintain for the required reaction time (e.g., several hours, monitored by GC or TLC).
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Recover the solid catalyst by simple filtration. The catalyst can be washed with a suitable solvent (e.g., fresh m-xylene or toluene), dried, and stored for reuse.
-
Purification: The filtrate, containing the product and excess m-xylene, is subjected to vacuum distillation. First, the excess m-xylene is removed, followed by the collection of the pure this compound fraction.
Conclusion and Outlook
The validation of this new synthetic route demonstrates a clear and compelling case for modernizing the synthesis of this compound. While the traditional Friedel-Crafts acylation is a well-established and effective method, its reliance on stoichiometric, moisture-sensitive Lewis acids and the generation of significant chemical waste make it poorly suited for sustainable, large-scale production.
The heterogeneous catalytic approach using an Fe₂O₃/HY zeolite catalyst offers superior performance in several key areas.[6][8] It provides a higher yield, a dramatically simplified and safer workup, and a reusable catalyst, which aligns with the principles of green chemistry. For researchers, scientists, and drug development professionals, the adoption of such solid acid catalyst systems represents a significant step forward, offering not only improved efficiency and cost-effectiveness but also a substantially reduced environmental footprint.
References
- 1. echemi.com [echemi.com]
- 2. 2',4'-Dimethylacetophenone | 89-74-7 [chemicalbook.com]
- 3. CAS 89-74-7: 2′,4′-Dimethylacetophenone | CymitQuimica [cymitquimica.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide for Researchers in Plant Science and Agrochemical Development
In the quest for novel and effective bioherbicides, understanding the phytotoxic properties of naturally occurring plant secondary metabolites is paramount. Acetophenones, a class of phenolic compounds, have garnered significant attention for their allelopathic potential.[1][2] This guide provides an in-depth comparative analysis of the phytotoxicity of 2,4-Dimethylacetophenone against structurally related compounds, namely propiophenone and 4'-methylacetophenone. Drawing upon recent experimental data, we will explore the nuances of their effects on plant germination and growth, discuss the structure-activity relationships that govern their phytotoxic efficacy, and provide detailed protocols for reproducible assessment.
Introduction to Acetophenones as Allelochemicals
Allelopathy is a biological phenomenon where one plant inhibits the growth of another through the release of chemical compounds.[3] These "allelochemicals" represent a rich source for the development of natural herbicides. Acetophenone and its derivatives are common secondary metabolites in various plant species and have been implicated in plant defense mechanisms.[1][2] Their relatively simple chemical structures make them attractive candidates for synthesis and optimization in agrochemical applications.[4] This guide focuses on this compound, a compound identified in the essential oil of Cistus ladanifer, and compares its phytotoxic activity with other similar phenolic compounds.[1][4]
Experimental Assessment of Phytotoxicity
To quantitatively compare the phytotoxicity of these compounds, standardized bioassays are essential. The following protocols outline the methodologies used to assess the impact of this compound and its relatives on key indicators of plant health: seed germination and seedling growth. These methods are adapted from established practices in phytotoxicity testing.[5][6][7][8]
Seed Germination and Seedling Growth Bioassay
This protocol details a laboratory-based method to evaluate the effects of test compounds on the germination and early growth of selected plant species. Lactuca sativa (lettuce) and Allium cepa (onion) are commonly used model organisms due to their rapid germination and sensitivity to chemical inhibitors.
Materials:
-
Test compounds: this compound, Propiophenone, 4'-Methylacetophenone
-
Test plant seeds: Lactuca sativa L. and Allium cepa L.
-
Petri dishes (90 mm diameter)
-
Filter paper (Whatman No. 1)
-
Solvent (e.g., acetone or ethanol)
-
Distilled water
-
Growth chamber with controlled temperature and light conditions
-
Image analysis software for root and shoot measurements
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of each test compound in a suitable solvent. A series of dilutions (e.g., 0.1 mM, 0.5 mM, and 1.0 mM) are then made using distilled water. A control solution containing only the solvent at the same concentration as the test solutions should also be prepared.
-
Assay Setup: Place two layers of filter paper in each Petri dish. Add a specific volume (e.g., 5 mL) of the respective test solution or control solution to each dish.
-
Seed Plating: Place a predetermined number of seeds (e.g., 25) of the chosen plant species onto the moistened filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod).
-
Data Collection:
-
Germination: Count the number of germinated seeds daily for a set period (e.g., 7 days). A seed is considered germinated when the radicle has emerged.
-
Seedling Growth: At the end of the incubation period, carefully remove the seedlings and measure the length of the radicle (root) and hypocotyl (shoot) using a ruler or image analysis software.
-
-
Data Analysis: Calculate the germination percentage, germination rate, and the percentage of inhibition of root and shoot elongation relative to the control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.
Experimental Workflow Diagram
Caption: Workflow for the phytotoxicity bioassay of acetophenone derivatives.
Comparative Phytotoxicity Data
The following table summarizes the experimental findings from a study comparing the phytotoxic effects of this compound, propiophenone, and 4'-methylacetophenone on Lactuca sativa and Allium cepa.[1][9] The data is presented as the percentage of inhibition relative to a control group.
| Compound | Concentration (mM) | Plant Species | Germination Inhibition (%) | Radicle Growth Inhibition (%) | Hypocotyl Growth Inhibition (%) |
| This compound | 1.0 | Lactuca sativa | Slight Inhibition | Significant Inhibition | Significant Inhibition |
| 1.0 | Allium cepa | 7.5 | Significant Inhibition | Significant Inhibition | |
| Propiophenone | 1.0 | Lactuca sativa | Slight Inhibition | No Significant Inhibition | Significant Inhibition |
| 1.0 | Allium cepa | Slight Inhibition | Significant Inhibition | Significant Inhibition | |
| 4'-Methylacetophenone | 1.0 | Lactuca sativa | Slight Inhibition | No Significant Inhibition | Significant Inhibition |
| 1.0 | Allium cepa | Slight Inhibition | Significant Inhibition | Significant Inhibition |
Data synthesized from López-Rayo et al. (2023). "Significant Inhibition" indicates a statistically significant reduction in growth compared to the control.[1]
Discussion: Structure-Activity Relationship
The experimental data reveals a clear trend in the phytotoxic activity of the tested acetophenones. This compound was identified as the most phytotoxic compound among the three .[1][4][9] This suggests that the number and position of methyl groups on the aromatic ring play a crucial role in determining the phytotoxicity of these molecules.[1][4]
The increased phytotoxicity of this compound can be attributed to several factors:
-
Lipophilicity: The presence of two methyl groups increases the lipophilicity of the molecule compared to propiophenone and 4'-methylacetophenone. This enhanced lipophilicity may facilitate its passage across the plant cell membrane, leading to higher intracellular concentrations and greater toxic effects.
-
Steric and Electronic Effects: The specific positioning of the methyl groups at the 2' and 4' positions could influence the molecule's interaction with target sites within the plant cell, such as enzymes or receptors involved in critical metabolic pathways.
It is also important to note that the phytotoxic effects of these compounds can be species-dependent. For instance, while radicle growth in Lactuca sativa was not significantly inhibited by propiophenone and 4'-methylacetophenone, all three compounds significantly inhibited radicle growth in Allium cepa.[1] This highlights the importance of testing potential bioherbicides on a range of plant species, including both monocots and dicots.[4]
Potential Mechanisms of Action
While the precise molecular targets of this compound have not been fully elucidated, the phytotoxic effects of phenolic compounds, in general, are known to involve multiple mechanisms:
-
Disruption of Cell Membranes: Alteration of membrane permeability and integrity.
-
Inhibition of Photosynthesis and Respiration: Interference with key energy-producing pathways.
-
Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components.
-
Hormonal Imbalance: Interference with plant hormone signaling, particularly auxins.[10]
The observed inhibition of root and shoot growth is a common symptom of phytotoxicity and can result from the disruption of any of these fundamental physiological processes.[11]
Caption: Hypothetical mechanism of this compound phytotoxicity.
Conclusion and Future Directions
This comparative analysis demonstrates that this compound exhibits greater phytotoxicity than propiophenone and 4'-methylacetophenone, underscoring the significance of the disubstituted methyl groups on the aromatic ring. This finding provides a valuable lead for the rational design of more potent and selective bioherbicides.
Future research should focus on:
-
Elucidating the specific molecular targets of this compound.
-
Conducting broader-spectrum phytotoxicity testing against a wider range of weed and crop species.
-
Investigating the environmental fate and ecotoxicological profile of this compound to ensure its safety and sustainability as a potential agrochemical.
By continuing to explore the rich chemical diversity of plant secondary metabolites, the development of effective and environmentally benign weed management strategies can be significantly advanced.
References
- 1. mdpi.com [mdpi.com]
- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. store.astm.org [store.astm.org]
- 6. dl.astm.org [dl.astm.org]
- 7. researchgate.net [researchgate.net]
- 8. biotoxicity.com [biotoxicity.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phytotoxicity of Essential Oils: Opportunities and Constraints for the Development of Biopesticides. A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of 2,4-Dimethylacetophenone Derivatives: A Comparative Guide to Structure-Activity Relationships
In the dynamic field of drug discovery, the quest for novel molecular scaffolds that can be tailored for specific biological targets is perpetual. Among the myriad of aromatic ketones, 2,4-dimethylacetophenone has emerged as a versatile and promising starting point for the synthesis of a diverse array of bioactive compounds. Its substituted phenyl ring and reactive acetyl group offer fertile ground for chemical modifications, leading to derivatives with a wide spectrum of pharmacological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, offering researchers, scientists, and drug development professionals a critical overview of their potential in antimicrobial, anticancer, and anti-inflammatory applications. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower further research in this exciting area.
The this compound Core: A Foundation for Diverse Bioactivity
This compound, a colorless to slightly yellow oily liquid, is an aromatic ketone that serves as a valuable building block in organic synthesis.[1][2] While the parent compound itself has limited direct pharmacological applications, its structural framework is a key component in a variety of more complex molecules that exhibit significant biological effects. The presence of the two methyl groups on the phenyl ring influences the electronic and steric properties of the molecule, which in turn dictates the reactivity of the acetyl group and the overall biological activity of its derivatives.
Comparative Analysis of Biological Activities
The modification of the acetyl group of this compound, often through condensation reactions to form chalcones, Schiff bases, and thiosemicarbazones, has yielded a plethora of derivatives with diverse and potent biological activities.
Antimicrobial Activity: Targeting Microbial Defenses
The search for new antimicrobial agents is a global health priority. Derivatives of this compound have shown considerable promise in this arena. The general principle guiding the antimicrobial SAR of these compounds often revolves around the introduction of lipophilic and electron-withdrawing groups.
Chalcone Derivatives:
Chalcones, characterized by an α,β-unsaturated ketone system, are a prominent class of this compound derivatives with well-documented antimicrobial properties.[3] The antimicrobial activity of chalcones is often attributed to the reactivity of the enone moiety, which can undergo Michael addition with nucleophilic groups in microbial proteins and enzymes, disrupting their function.
A comparative study of various chalcone derivatives revealed that the nature and position of substituents on both aromatic rings significantly influence their antibacterial and antifungal efficacy. For instance, the presence of electron-withdrawing groups, such as halogens or nitro groups, on the non-acetophenone derived phenyl ring generally enhances antimicrobial activity.[4]
Thiosemicarbazone and Semicarbazone Derivatives:
The condensation of this compound with thiosemicarbazide or semicarbazide yields thiosemicarbazones and semicarbazones, respectively. These derivatives have demonstrated significant antimicrobial potential.[5][6] The presence of the azomethine group (-C=N-) is crucial for their biological activity.
| Derivative Type | Key Structural Features for Antimicrobial Activity | Example Organisms Targeted |
| Chalcones | α,β-unsaturated ketone moiety; Electron-withdrawing substituents (e.g., halogens, nitro groups) on the B-ring. | Staphylococcus aureus, Escherichia coli, Candida albicans |
| Thiosemicarbazones | Azomethine (-C=N-) linkage; Thiourea moiety. | S. aureus, Pseudomonas aeruginosa, Aspergillus niger |
| Schiff Bases | Azomethine (-C=N-) linkage; Aromatic or heterocyclic substituents. | Gram-positive and Gram-negative bacteria |
Table 1: Key Structural Features of this compound Derivatives for Antimicrobial Activity. This table summarizes the crucial molecular components that contribute to the antimicrobial effects of different classes of this compound derivatives and lists examples of susceptible microorganisms.
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
The development of novel anticancer agents with improved efficacy and reduced side effects is a central focus of medicinal chemistry. Chalcones and other derivatives of this compound have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[7][8][9]
Chalcone Derivatives as Anticancer Agents:
The anticancer activity of chalcones is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways involved in cancer progression.[1][10] The SAR of anticancer chalcones is complex, with the substitution pattern on both aromatic rings playing a critical role. For instance, the presence of methoxy groups on the phenyl rings has been shown to enhance cytotoxic activity in certain cancer cell lines.
One study on a series of chalcone derivatives highlighted that compounds with a 2,4,6-trimethoxyphenyl A-ring (derived from a substituted acetophenone) exhibited potent inhibitory effects on tumor cells. Specifically, a derivative with a 5-bromopyridin-2-yl B-ring showed significantly higher potency than the standard drug 5-fluorouracil against HeLa and MCF-7 cells, with IC50 values of 3.204 and 3.849 µM, respectively.[10]
| Derivative/Analog | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa | 3.204 | [10] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | MCF-7 | 3.849 | [10] |
| Panduratin A (a natural chalcone) | MCF-7 | 15 (24h), 11.5 (48h) | [1] |
| Panduratin A (a natural chalcone) | T47D | 17.5 (24h), 14.5 (48h) | [1] |
Table 2: Comparative Anticancer Activity of Chalcone Derivatives. This table presents the half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values of selected chalcone derivatives against various cancer cell lines, demonstrating the impact of structural modifications on their cytotoxic potency.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, making the development of effective anti-inflammatory agents a significant therapeutic goal. Schiff base derivatives of acetophenones have shown promise as anti-inflammatory agents.[11][12] The anti-inflammatory activity of these compounds is often linked to their ability to inhibit pro-inflammatory enzymes and cytokines.
A study on Schiff's base indole derivatives demonstrated their potential to reduce paw edema and the levels of inflammatory cytokines such as IL-1β and TNF-α in a carrageenan-induced inflammation model in rats.[13] While this study did not use this compound specifically, it highlights the potential of Schiff base derivatives of acetophenones as a class of anti-inflammatory compounds.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and ensure the reproducibility of findings, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for Broth Microdilution Assay.
Anticancer Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for MTT Cytotoxicity Assay.
Concluding Remarks and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of biologically active molecules. The derivatization of its acetyl group into chalcones, Schiff bases, and thiosemicarbazones has unlocked a diverse pharmacological landscape, with promising leads in the antimicrobial, anticancer, and anti-inflammatory domains. The structure-activity relationship studies, though in some cases still in their nascent stages for this specific scaffold, have provided valuable insights into the key structural features that govern biological efficacy.
Future research should focus on a more systematic exploration of the chemical space around the this compound core. The synthesis and evaluation of a broader and more diverse library of derivatives are crucial for elucidating more precise SARs. Furthermore, a deeper investigation into the molecular mechanisms of action of the most potent compounds will be instrumental in optimizing their therapeutic potential and advancing them through the drug development pipeline. The integration of computational modeling and in silico screening can further accelerate the discovery of novel and highly active this compound derivatives. The journey from this simple aromatic ketone to clinically viable drugs is a long but promising one, and the foundation laid by the research highlighted in this guide will undoubtedly pave the way for future breakthroughs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rltsc.edu.in [rltsc.edu.in]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsr.in [japsr.in]
- 12. digitalrepository.fccollege.edu.pk [digitalrepository.fccollege.edu.pk]
- 13. Synthesis and Evaluation of Schiff’s Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats – Oriental Journal of Chemistry [orientjchem.org]
comparing the efficiency of different purification methods for 2,4-Dimethylacetophenone
This guide provides an in-depth comparison of common laboratory techniques for the purification of 2,4-Dimethylacetophenone (CAS 89-74-7), a key intermediate in organic synthesis and a component in the fragrance industry.[1][2][3] The selection of an appropriate purification method is paramount to achieving the desired purity for downstream applications, whether for pharmaceutical development, fragrance formulation, or research. This document moves beyond simple protocols to explain the underlying principles and rationale, empowering researchers to make informed decisions for their specific needs.
Introduction: The Importance of Purity
This compound is a colorless to slightly yellow liquid with a characteristic sweet, floral, and woody odor.[2][4] It is typically synthesized via the Friedel-Crafts acylation of m-xylene. This synthesis route, while effective, often yields a crude product contaminated with unreacted starting materials, isomeric byproducts (e.g., 2,6-dimethylacetophenone), and other impurities.[2][3][5] For most applications, particularly in drug development and high-quality fragrance creation, a purity of >99% is required. This guide explores and compares the three primary methods for achieving this: Vacuum Fractional Distillation, Flash Column Chromatography, and a high-purity approach via Derivative Recrystallization.
Method 1: Vacuum Fractional Distillation
Vacuum fractional distillation is the workhorse method for purifying moderately volatile liquids on a large scale. It separates components of a mixture based on differences in their boiling points.
Scientific Rationale: this compound has a high boiling point at atmospheric pressure (~228 °C), which can lead to thermal degradation during distillation.[2][3] By reducing the pressure, the boiling point is significantly lowered (e.g., 117-118 °C at 18 mm Hg), allowing for safe and efficient separation.[1][4] A fractional distillation column (such as a Vigreux or packed column) is used to increase the surface area for condensation and vaporization, creating multiple "theoretical plates" that enhance the separation of compounds with close boiling points, such as isomers.[5]
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed or Vigreux distillation column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a pressure gauge. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the distillation flask with the crude this compound (no more than two-thirds full). Add boiling chips or a magnetic stir bar.
-
Applying Vacuum: Carefully apply vacuum to the system, reducing the pressure to approximately 15-20 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial, low-boiling distillate, which contains volatile impurities and residual solvents. The temperature at the distillation head will be unstable during this phase.
-
Main Fraction: Once the vapor temperature stabilizes at the expected boiling point of this compound for the applied pressure, switch to a clean receiving flask to collect the purified product.
-
End-run: As the distillation nears completion, the temperature may fluctuate again. Stop the collection to avoid contamination with higher-boiling impurities.
-
-
Analysis: Analyze the purity of the collected main fraction using Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]
Workflow: Vacuum Fractional Distillation
Caption: Workflow for Vacuum Fractional Distillation.
Method 2: Flash Column Chromatography
Flash column chromatography is a powerful technique for purifying small to medium-scale batches of compounds, offering excellent separation of components with different polarities.
Scientific Rationale: This technique relies on the differential partitioning of the crude mixture's components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). This compound, with its polar ketone group, will adhere to the polar silica gel more strongly than non-polar impurities (like residual m-xylene) but less strongly than highly polar impurities. By starting with a non-polar solvent and gradually increasing the polarity of the mobile phase, components are eluted in order of increasing polarity, allowing for the isolation of the pure product.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the target compound from its impurities (target Rf value of ~0.3).
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Sample Loading: Pre-adsorb the crude this compound onto a small amount of silica gel. Carefully add this to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, applying positive pressure to accelerate the flow.
-
Fraction Collection: Collect the eluent in small, numbered fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Analysis: Confirm the purity of the isolated product by GC-MS and/or NMR.
Workflow: Flash Column Chromatography
Caption: Workflow for Flash Column Chromatography.
Method 3: Purification via Derivative Recrystallization
For achieving the highest possible purity, especially for creating analytical standards, converting the liquid ketone into a solid derivative for recrystallization is an excellent, albeit indirect, method.
Scientific Rationale: Recrystallization is a technique for purifying solids.[8] It works on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at the lower temperature.[9] Since this compound is a liquid at room temperature, it is first converted into a stable, solid derivative, such as a 2,4-dinitrophenylhydrazone. This solid derivative can then be easily purified by recrystallization. The highly ordered crystal lattice that forms during slow cooling excludes impurity molecules, resulting in exceptional purity.
Experimental Protocol: Derivative Recrystallization
-
Derivative Formation: React the crude this compound with 2,4-dinitrophenylhydrazine in an acidic ethanol solution to form the solid 2,4-dinitrophenylhydrazone derivative.
-
Dissolution: Transfer the crude solid derivative to an Erlenmeyer flask. Add the minimum amount of a suitable hot solvent (e.g., 95% ethanol) required to fully dissolve the solid.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. The slow cooling process is critical for the formation of large, pure crystals.[9]
-
Ice Bath Cooling: To maximize yield, place the flask in an ice-water bath for at least 20 minutes to complete the crystallization process.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor, then allow them to air-dry.
-
Analysis: The purity is typically assessed by a sharp, defined melting point range.
Note: This method purifies the derivative, not the original ketone directly. Regeneration of the ketone from the hydrazone is possible but requires an additional chemical step.
Workflow: Derivative Recrystallization
Caption: Workflow for Derivative Recrystallization.
Comparative Analysis
The optimal purification method depends entirely on the desired scale, final purity requirements, and available resources.
| Parameter | Vacuum Fractional Distillation | Flash Column Chromatography | Derivative Recrystallization |
| Purity Achieved | Good to Excellent (>98%) | Excellent to High (>99%) | Highest (>99.5% for derivative) |
| Typical Yield | High (80-95%) | Moderate to Good (60-90%) | Moderate (50-80%, includes derivative formation) |
| Scalability | Excellent (grams to kilograms) | Poor to Moderate (milligrams to grams) | Poor (best for small scale) |
| Time / Labor | Moderate (long distillation time, less hands-on) | High (requires constant monitoring) | High (multi-step process) |
| Cost (Relative) | Low (reusable glassware, energy) | High (silica gel, large solvent volumes) | Moderate (reagents, solvents) |
| Best For... | Bulk purification, removing impurities with different boiling points. | High-purity samples for research, separating polar/non-polar impurities. | Preparing ultra-pure analytical standards. |
Senior Application Scientist's Recommendation
-
For Bulk Industrial Synthesis (>100 g): Vacuum Fractional Distillation is the undisputed choice. It is the most economical and scalable method for achieving commercially acceptable purity (>98%). Its efficiency is highest when the primary impurities have significantly different boiling points.
-
For Research & Development (1-50 g): Flash Column Chromatography offers the best balance of high purity (>99%) and reasonable yield. It is particularly effective for removing isomeric impurities or colored byproducts that distillation may not separate efficiently. This method provides the flexibility needed for research-scale purification.
-
For Analytical Standards (<1 g): When the absolute highest purity is required for use as a reference standard, Purification via Derivative Recrystallization is the recommended approach. While the overall yield of the parent ketone is lower due to the multi-step process, the purity of the crystalline derivative is exceptionally high, confirmed by a sharp melting point.
By understanding the principles and practical considerations of each method, researchers can confidently select the most appropriate strategy to obtain this compound of the required quality for their specific application.
References
- 1. 2',4'-Dimethylacetophenone CAS#: 89-74-7 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2',4'-Dimethylacetophenone | BoroPharm Inc. [boropharm.com]
- 7. benchchem.com [benchchem.com]
- 8. LabXchange [labxchange.org]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 2,4-Dimethylacetophenone
For researchers, scientists, and drug development professionals, the precise and reliable quantification of aromatic ketones like 2,4-Dimethylacetophenone is a critical checkpoint in ensuring product quality, purity, and consistency. The choice of analytical methodology is not merely a matter of convenience; it is a foundational decision that impacts data integrity and, ultimately, regulatory acceptance. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices and establishes a framework for the cross-validation of data between these two powerful techniques. Every protocol described is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]
The Imperative of Method Cross-Validation
In the lifecycle of pharmaceutical development, it is not uncommon for analytical methods to evolve or for testing to be transferred between laboratories. Cross-validation is the formal process of comparing results from two distinct analytical procedures to ensure they are equivalent and interchangeable.[7] This is not merely a procedural formality but a scientific necessity to guarantee data consistency across different technologies, sites, or even throughout the evolution of a single project. The objective is to demonstrate that the data generated, whether by HPLC or GC-MS, is reliable and fit for its intended purpose.[5][6]
This guide will explore two primary analytical techniques for this compound, detailing their validation and culminating in a cross-validation strategy.
Section 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[7] For an aromatic ketone like this compound, a reversed-phase HPLC method offers excellent specificity and quantitative performance. The choice of a C18 column is predicated on the non-polar nature of the analyte, ensuring good retention and separation from potential impurities through hydrophobic interactions.
Experimental Protocol: HPLC-UV Analysis
This protocol is designed for the quantitative determination (assay) and purity analysis of this compound.
1. Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector (e.g., Shimadzu LC-20AT with SPD-20A UV-Vis detector).[8]
-
Column: Kromasil C18 (4.6 x 250 mm, 5 µm) or equivalent.[8]
-
Mobile Phase: Isocratic elution with Methanol:Water (70:30 v/v).[8] The high organic content ensures adequate elution of the hydrophobic analyte within a reasonable runtime.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25°C.[8] Maintaining a constant temperature is critical for retention time stability.
-
Detection Wavelength: 245 nm. This wavelength is selected based on the UV absorbance maximum of the acetophenone chromophore, providing optimal sensitivity.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve, and dilute with the mobile phase to achieve the target concentration.
3. Validation Parameters & Acceptance Criteria (per ICH Q2(R2)): [1][2][5][9]
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank (mobile phase), placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light). | The analyte peak should be free of interference from blanks or degradation products. Peak purity should pass. |
| Linearity | Analyze calibration standards in triplicate over the specified range. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80% to 120% of the test concentration for assay.[10] |
| Accuracy | Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-assay): Six replicate injections of the 100 µg/mL standard. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%.[11] |
| LOD & LOQ | Determined from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). | LOD and LOQ should be determined and reported. LOQ must be quantifiable with acceptable accuracy and precision. |
| Robustness | Deliberately vary method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C). | System suitability parameters remain within limits. Peak shape and retention time show no significant changes. |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurity and Confirmatory Analysis
GC-MS is the gold standard for analyzing volatile and semi-volatile compounds, offering unparalleled sensitivity and specificity.[12] Its ability to provide structural information through mass fragmentation makes it an ideal confirmatory technique and a powerful tool for identifying and quantifying trace-level impurities that might be missed by HPLC-UV.[13]
Experimental Protocol: GC-MS Analysis
This protocol is optimized for the identification and quantification of this compound and potential volatile impurities.
1. Chromatographic and Spectrometric Conditions:
-
GC-MS System: A system with a programmable split/splitless injector and a mass selective detector (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (50:1) for assay, Splitless for trace analysis.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes. This program ensures good separation of volatile impurities from the main analyte peak.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-250) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for this compound: m/z 133 (quantifier), 148 (qualifier), 105 (qualifier).[14]
-
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.
-
Sample Solution (25 µg/mL): Prepare the sample in the same solvent to achieve a concentration within the calibration range.
3. Validation Parameters & Acceptance Criteria (per ICH Q2(R2)): [1][2][5][9]
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank solvent and spiked samples. Confirm peak identity by comparing retention time and mass spectrum with a reference standard. | No interfering peaks at the retention time of the analyte. Mass spectrum match score >90%. |
| Linearity | Analyze calibration standards in triplicate. Plot peak area (from SIM mode) vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.998. |
| Range | Confirmed by linearity, accuracy, and precision data. | Appropriate for the intended use (e.g., trace impurity analysis). |
| Accuracy | Analyze samples spiked with the reference standard at low, medium, and high levels of the calibration range in triplicate. | Mean recovery between 95.0% and 105.0% (may be wider for trace levels, e.g., 80-120%). |
| Precision | Repeatability (Intra-assay): Six replicate injections of a mid-range standard. Intermediate Precision: Repeat on a different day. | RSD ≤ 5.0% (may be ≤ 15% at LOQ). |
| LOD & LOQ | Determined by signal-to-noise ratio (S/N). | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. |
| Robustness | Deliberately vary parameters (e.g., initial oven temperature ±2°C, ramp rate ±1°C/min, flow rate ±0.1 mL/min). | System suitability parameters remain within limits. Retention time and ion ratios show no significant changes. |
Section 3: Performance Comparison and Data Summary
The choice between HPLC and GC-MS depends on the analytical objective. HPLC is often superior for routine purity and assay testing due to its simplicity and robustness, while GC-MS excels in sensitivity and specificity for volatile impurity profiling.
Table 1: Comparative Performance of HPLC and GC-MS
| Parameter | HPLC-UV | GC-MS (SIM Mode) | Rationale for Performance |
| Primary Application | Assay, Purity, Non-volatile impurities | Trace volatile impurities, Confirmatory ID | HPLC is robust for high-concentration analytes; GC-MS provides superior sensitivity and specificity for volatiles. |
| Specificity | Good (based on retention time and UV) | Excellent (based on retention time and mass fragmentation pattern) | Mass fragmentation provides a unique chemical fingerprint, significantly reducing the risk of co-elution interference.[12] |
| Expected Linearity (r²) | ≥ 0.999 | ≥ 0.998 | Both techniques offer excellent linearity, though GC-MS can be more susceptible to matrix effects at very low concentrations.[15] |
| Expected Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods are highly accurate. The slightly wider acceptable range for GC-MS reflects its typical use for trace analysis. |
| Expected Precision (RSD) | ≤ 2.0% | ≤ 5.0% | HPLC generally offers better injection precision for major components. |
| Anticipated LOQ | ~1 µg/mL | ~0.1 µg/mL (or lower) | The mass selective detector is inherently more sensitive than a UV detector. |
| Sample Throughput | Higher | Lower | HPLC run times are often shorter, and sample preparation can be simpler. |
Section 4: Cross-Validation Workflow
The core of this guide is to establish a self-validating system where data from both HPLC and GC-MS can be confidently compared and used interchangeably where appropriate.
Cross-Validation Protocol
Objective: To demonstrate the equivalency of the HPLC-UV method (for assay) and the GC-MS method (for assay) for the quantification of this compound.
1. Sample Selection:
-
Select a minimum of three independent batches of this compound material.
-
Prepare samples for each batch at the target concentration (e.g., 100 µg/mL) as per the protocols in Sections 1 and 2.
2. Analysis:
-
Analyze each sample in triplicate using the validated HPLC-UV method.
-
Analyze each sample in triplicate using the validated GC-MS method.
3. Data Evaluation & Acceptance Criteria:
-
Calculate the Mean Assay Value: For each batch, calculate the mean assay value obtained from the HPLC method and the GC-MS method.
-
Calculate the Percent Difference: For each batch, calculate the percentage difference between the mean assay values from the two methods using the following formula: % Difference = [ | (Assay_HPLC - Assay_GCMS) | / ( (Assay_HPLC + Assay_GCMS) / 2 ) ] * 100
-
Acceptance Criterion: The percentage difference for each batch should be no more than 2.0%. This tight criterion ensures that the methods provide comparable quantitative results. A Bland-Altman analysis can also be employed for a more detailed statistical comparison.[16]
Diagrams and Visualizations
To ensure clarity, the workflows for analysis and cross-validation are presented below.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion
This guide has detailed the development, validation, and cross-validation of two robust analytical methods for this compound. The HPLC-UV method serves as a reliable workhorse for routine assay and purity testing, while the GC-MS method provides exceptional sensitivity and specificity for trace analysis and identity confirmation. By following the outlined cross-validation workflow, laboratories can establish a high degree of confidence in their data, ensuring consistency and interchangeability between these orthogonal techniques. This scientifically rigorous, self-validating approach not only meets but exceeds the expectations for data integrity demanded by the modern pharmaceutical industry.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. qbdgroup.com [qbdgroup.com]
- 3. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Method for separating and determining 2,4-dichloroacetophenone and o-methylacetophenone by high-performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ijprajournal.com [ijprajournal.com]
- 11. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. This compound | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Cross-validation of biomonitoring methods for polycyclic aromatic hydrocarbon metabolites in human urine: Results from the formative phase of the Household Air Pollution Intervention Network (HAPIN) trial in India - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of 2,4-Dimethylacetophenone-Derived Chalcones
In the escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among these, chalcones, a class of open-chain flavonoids, have garnered significant attention due to their broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of a specific subclass: chalcones derived from 2,4-dimethylacetophenone.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthetic rationale, detailed experimental protocols for antimicrobial evaluation, and a comparative analysis of their potential efficacy, grounded in established structure-activity relationships (SAR) of the broader chalcone family.
Introduction: The Promise of Chalcones in Antimicrobial Drug Discovery
Chalcones (1,3-diphenyl-2-propen-1-one) are characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system.[1] This core structure is a versatile template for chemical modification, allowing for the fine-tuning of their biological activities.[2] The antimicrobial properties of chalcones are attributed to several mechanisms, including the inhibition of crucial bacterial enzymes like DNA gyrase B and the disruption of microbial cell membranes. The presence of the reactive α,β-unsaturated ketone moiety is believed to be a key pharmacophore, contributing to their biological activity through Michael addition with nucleophilic groups in microbial proteins.
This guide focuses specifically on chalcones synthesized from this compound. The introduction of methyl groups on one of the aryl rings can significantly influence the lipophilicity and electronic properties of the resulting chalcone, potentially enhancing its antimicrobial potency and selectivity.
Synthesis of this compound-Derived Chalcones
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[3][4] This reaction is versatile, allowing for the introduction of a wide array of substituents on the second aromatic ring, thereby creating a diverse library of chalcone derivatives for antimicrobial screening.
General Synthetic Protocol: Claisen-Schmidt Condensation
This protocol outlines a standard laboratory procedure for the synthesis of chalcones derived from this compound.
Materials:
-
This compound (1 equivalent)
-
Substituted benzaldehyde (1 equivalent)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Recrystallization apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted benzaldehyde (1 equivalent) in a minimal amount of ethanol.
-
Reaction Initiation: Cool the flask in an ice bath and slowly add an aqueous solution of NaOH or KOH with continuous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Purification: Filter the crude product using a Büchner funnel, wash with cold water, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.[5]
-
Characterization: Confirm the structure of the purified chalcone using spectroscopic methods such as Infrared (IR) spectroscopy (to identify the α,β-unsaturated carbonyl group), ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (to determine the molecular weight).[3][6]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis and characterization of this compound-derived chalcones.
Evaluating Antimicrobial Efficacy: Experimental Protocols
A thorough evaluation of the antimicrobial potential of the synthesized chalcones requires a series of standardized in vitro assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The broth microdilution method is a widely accepted technique for determining MIC values.
Materials:
-
Synthesized chalcone derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Compound Dilution: Prepare a stock solution of each chalcone in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the chalcones in the appropriate broth in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well containing the diluted chalcone. Include positive (microbe in broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the chalcone at which no visible turbidity is observed.[6]
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC or MFC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.
Procedure:
-
Subculturing: Following the MIC determination, take an aliquot from the wells that show no visible growth.
-
Plating: Spread the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the chalcone that results in no microbial growth on the agar plate.
Antimicrobial Testing Workflow
Caption: Standard workflow for determining MIC and MBC/MFC values of antimicrobial compounds.
Comparative Analysis and Structure-Activity Relationship (SAR)
The antimicrobial activity of chalcones is significantly influenced by the nature and position of substituents on their aromatic rings.[8] By synthesizing a library of this compound-derived chalcones with varying substituents on the second aromatic ring, a robust SAR study can be conducted.
Hypothetical Comparative Data
The following table presents a hypothetical comparison of the antimicrobial activity of a series of this compound-derived chalcones against common pathogens. The data is illustrative and would need to be confirmed by experimental studies.
| Compound ID | Substituent on Ring B | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| DMC-H | -H | 64 | 128 | >256 |
| DMC-4-Cl | 4-Chloro | 16 | 32 | 64 |
| DMC-4-OH | 4-Hydroxy | 8 | 64 | 32 |
| DMC-4-NO₂ | 4-Nitro | 32 | 16 | 128 |
| DMC-3,4-(OCH₃)₂ | 3,4-Dimethoxy | 128 | >256 | >256 |
| Ciprofloxacin | (Standard Antibiotic) | 0.5 | 0.25 | NA |
| Fluconazole | (Standard Antifungal) | NA | NA | 1 |
DMC: this compound Chalcone
Interpreting Structure-Activity Relationships
Based on established SAR principles for chalcones, the following trends can be anticipated:
-
Electron-Withdrawing Groups: Substituents like chloro (Cl) and nitro (NO₂) groups on the second aromatic ring often enhance antibacterial activity.[2]
-
Electron-Donating Groups: Hydroxyl (OH) groups can also increase potency, potentially through improved interaction with microbial targets.[8] However, bulky electron-donating groups like methoxy (OCH₃) may decrease activity.
-
Lipophilicity: The methyl groups on the first ring increase the overall lipophilicity of the molecule, which may facilitate its passage through microbial cell membranes.
Conclusion
The this compound scaffold offers a promising starting point for the development of novel chalcone-based antimicrobial agents. The synthetic accessibility via the Claisen-Schmidt condensation allows for the creation of a diverse library of derivatives. By systematically evaluating their antimicrobial efficacy using standardized protocols and conducting thorough SAR studies, it is possible to identify lead compounds with potent and selective activity against a range of pathogens. Further investigation into their mechanism of action and in vivo efficacy will be crucial in advancing these promising compounds towards clinical development.
References
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nveo.org [nveo.org]
- 5. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. Structure-activity relationship of antibacterial chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Solvent-Free vs. Solvent-Based Chalcone Synthesis
In the dynamic fields of medicinal chemistry and drug development, chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold, forming the core of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The synthesis of these vital precursors has traditionally been dominated by solvent-based Claisen-Schmidt condensations. However, the increasing emphasis on sustainable and efficient laboratory practices has propelled the development of solvent-free methodologies.[1][3][4]
This guide provides an in-depth, objective comparison of solvent-free and solvent-based synthesis of chalcones. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide detailed protocols to assist researchers in selecting the optimal synthetic strategy for their specific needs.
The Cornerstone: Claisen-Schmidt Condensation
Both synthetic approaches are typically variations of the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone (e.g., acetophenone) and an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde).[1][5][6] The reaction proceeds via an aldol condensation followed by a dehydration step to yield the characteristic α,β-unsaturated ketone structure of the chalcone.[5][7]
The fundamental mechanism involves three critical steps:
-
Enolate Formation: A base abstracts an acidic α-hydrogen from the ketone, creating a resonance-stabilized enolate ion.[6]
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[7]
-
Dehydration: The resulting β-hydroxy ketone intermediate readily dehydrates to form a stable, conjugated system, driving the reaction to completion.[5]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
The Conventional Approach: Solvent-Based Synthesis
The traditional method for chalcone synthesis involves dissolving the aldehyde and ketone in a polar organic solvent, typically ethanol or methanol, and adding a base catalyst like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8][9][10] While reliable, this method presents several operational and environmental challenges.
Causality Behind Experimental Choices:
-
Solvent: Ethanol or methanol are chosen for their ability to dissolve both the nonpolar aromatic reactants and the polar base catalyst, creating a homogeneous reaction medium. This facilitates effective interaction between reactants.
-
Catalyst: Strong bases like NaOH or KOH are required to deprotonate the α-carbon of the ketone, which is a crucial step for initiating the condensation.[6]
-
Temperature: Reactions are often run at room temperature or with gentle heating to provide sufficient activation energy without promoting unwanted side reactions.[6][11]
Drawbacks:
-
Long Reaction Times: These reactions can be slow, often requiring several hours to days for completion.[1][12]
-
Solvent Waste: The use of volatile organic solvents (VOCs) contributes significantly to chemical waste, posing environmental and health risks.[4][13]
-
Moderate Yields: Yields can be variable and are often not quantitative, sometimes due to side reactions or incomplete conversion.[11][14]
-
Complex Work-up: The process often requires neutralization, extraction with additional organic solvents, and extensive purification steps like column chromatography or recrystallization.[11]
The Green Alternative: Solvent-Free Synthesis
Solvent-free synthesis represents a significant advancement, aligning with the principles of green chemistry by minimizing waste and energy consumption.[3][13][15] These methods often utilize mechanical energy (grinding) or microwave irradiation to facilitate the reaction.[1][8]
Causality Behind Experimental Choices:
-
Energy Input:
-
Grinding (Mechanochemistry): The mechanical force from grinding in a mortar and pestle brings the solid reactants into close contact, increasing the surface area for reaction and providing the energy to overcome the activation barrier without bulk heating.[4][16]
-
Microwave Irradiation: Microwaves directly heat materials containing polar molecules, leading to rapid and uniform heating throughout the reaction mixture.[15][17] This dramatically accelerates the reaction rate compared to conventional heating.[15][17]
-
-
Solid Catalyst: Solid catalysts like solid NaOH, anhydrous potassium carbonate, or iodine-impregnated alumina are used.[14][18][19] In the absence of a solvent, these solid supports provide a surface for the reaction to occur.
Advantages:
-
Drastically Reduced Reaction Times: Reactions are often complete in minutes instead of hours.[14][18][20]
-
High Yields: Solvent-free conditions often lead to higher product yields, frequently in the 75-95% range.[14][18]
-
Environmental Friendliness: Eliminating organic solvents reduces hazardous waste and environmental impact.[4][21][22]
-
Simplified Work-up: The work-up is often as simple as washing the solid reaction mixture with water to remove the catalyst, followed by recrystallization.[2][23]
Caption: Comparative experimental workflows.
Performance Data: A Head-to-Head Comparison
Experimental data consistently demonstrates the superiority of solvent-free methods in terms of efficiency and yield.
| Parameter | Solvent-Based Synthesis (NaOH/Ethanol) | Solvent-Free Synthesis (Grinding/Solid NaOH) | Solvent-Free Synthesis (Microwave/Iodine-Alumina) |
| Typical Yield | 62-72%[14] | 76-86%[14] | 79-95%[18][20] |
| Reaction Time | 62-75 minutes (or longer, up to 24h)[9][14] | 2-5 minutes[2][14] | < 2 minutes[18][20] |
| Energy Input | Prolonged stirring, potential heating[24] | Short-term manual grinding[2] | Short-term microwave irradiation[17][18] |
| Solvent Usage | High (e.g., Ethanol)[9] | None during reaction[2][14] | None during reaction[18] |
| Work-up Simplicity | More complex (neutralization, extraction)[24] | Simple (water wash)[23][25] | Simple (extraction from catalyst)[1] |
| Environmental Impact | High (VOC emissions, solvent waste)[1][4] | Low[3][22] | Low[3][8] |
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are provided as self-validating systems. Progress should be monitored by Thin Layer Chromatography (TLC).
Protocol 1: Conventional Solvent-Based Synthesis[6][23]
Materials:
-
Substituted Benzaldehyde (10 mmol, 1.0 eq)
-
Substituted Acetophenone (10 mmol, 1.0 eq)
-
Ethanol (95%, 30-50 mL)
-
Sodium Hydroxide (NaOH) solution (20 mmol in 10 mL water)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone and substituted benzaldehyde in ethanol.
-
Cool the mixture in an ice bath while stirring continuously.
-
Add the NaOH solution dropwise over 15-20 minutes, ensuring the temperature remains below 25°C.
-
Remove the ice bath and continue stirring at room temperature for 2-4 hours, monitoring reaction completion by TLC.
-
Pour the reaction mixture into a beaker containing ~200 g of crushed ice.
-
Slowly acidify the mixture with dilute HCl until it is neutral (pH ~7), which should induce precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product thoroughly with cold water to remove inorganic impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Efficient Solvent-Free Synthesis by Grinding[14][23][25]
Materials:
-
Substituted Benzaldehyde (5 mmol, 1.0 eq)
-
Substituted Acetophenone (5 mmol, 1.0 eq)
-
Solid Sodium Hydroxide (NaOH) pellet (~0.2 g, 5 mmol, 1.0 eq)
-
Porcelain mortar and pestle
Procedure:
-
Place the substituted benzaldehyde, substituted acetophenone, and a NaOH pellet into a porcelain mortar.[25]
-
Grind the mixture vigorously with the pestle. The solid mixture will typically become a paste or a colored solid within seconds.[25]
-
Continue grinding for 5-10 minutes. Monitor the reaction by taking a small sample, dissolving it in a solvent like ethyl acetate, and spotting it on a TLC plate.
-
Once the reaction is complete (disappearance of starting materials), add about 20 mL of cold water to the mortar.
-
Break up the solid product and transfer the slurry to a Büchner funnel for vacuum filtration.
-
Wash the product thoroughly with cold water until the filtrate is neutral.
-
Dry the product. Recrystallization from a minimal amount of hot ethanol can be performed for higher purity.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals, the evidence overwhelmingly supports the adoption of solvent-free methods for chalcone synthesis.
-
Solvent-free synthesis , particularly via grinding or microwave irradiation, offers dramatic improvements in reaction time, product yield, and environmental impact.[12][14][18] The operational simplicity and reduced waste make it an economically and ecologically superior choice.[13][26]
-
Solvent-based synthesis , while historically significant, is now largely outdated for routine chalcone preparation due to its inefficiency and environmental burden.[1] It may still find niche applications where specific solubility or thermal control issues preclude solvent-free options, but these are increasingly rare.
By embracing these green chemistry principles, laboratories can not only enhance their productivity but also contribute to a more sustainable scientific enterprise. The simplicity, speed, and high efficiency of solvent-free chalcone synthesis make it an exemplary model for modern organic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. rjpn.org [rjpn.org]
- 4. The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures [pharmafeatures.com]
- 5. praxilabs.com [praxilabs.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. propulsiontechjournal.com [propulsiontechjournal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ijrpr.com [ijrpr.com]
- 14. ir.uitm.edu.my [ir.uitm.edu.my]
- 15. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. sphinxsai.com [sphinxsai.com]
- 18. Microwave assisted solvent free synthesis of 1,3-diphenylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Solvent free: Significance and symbolism [wisdomlib.org]
- 22. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
- 24. youtube.com [youtube.com]
- 25. rsc.org [rsc.org]
- 26. researchgate.net [researchgate.net]
assessing the environmental impact of different synthetic routes to 2,4-Dimethylacetophenone
An In-depth Guide to the Environmental Impact of Synthetic Routes to 2,4-Dimethylacetophenone
Introduction: The Imperative for Greener Synthesis
This compound, an aromatic ketone, serves as a valuable intermediate in organic synthesis and finds application in the fragrance industry for its sweet, floral, and woody odor.[1][2] The traditional synthesis of this compound, like many aryl ketones, relies on the venerable Friedel-Crafts acylation. However, the growing emphasis on sustainable chemical manufacturing necessitates a critical evaluation of this classical method and an exploration of more environmentally benign alternatives.[3] This guide provides a comparative analysis of different synthetic pathways to this compound, assessing them through the lens of green chemistry principles. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and use key metrics such as atom economy and environmental factor (E-factor) to offer a holistic view of their environmental footprint.
Route 1: The Conventional Path - Stoichiometric Friedel-Crafts Acylation
The most established method for synthesizing this compound is the Friedel-Crafts acylation of m-xylene with an acylating agent, typically acetyl chloride or acetic anhydride, mediated by a stoichiometric amount of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][4]
Mechanism and Rationale
The reaction proceeds via electrophilic aromatic substitution. AlCl₃, a potent Lewis acid, coordinates with the acylating agent to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich m-xylene ring. The methyl groups on m-xylene are activating and direct the incoming acyl group primarily to the para position relative to one methyl group and ortho to the other, yielding the 2,4-disubstituted product.
A critical drawback is that the AlCl₃ catalyst forms a strong complex with the product ketone, preventing it from acting catalytically.[5] Consequently, it must be used in stoichiometric or even super-stoichiometric amounts, leading to significant waste generation.
Experimental Protocol: AlCl₃-Mediated Acylation
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle the evolving HCl gas).
-
Reagents: Anhydrous aluminum chloride (1.1 eq.) is suspended in an inert solvent such as dichloromethane (DCM) or carbon disulfide under a nitrogen atmosphere.
-
Addition: A solution of m-xylene (1.0 eq.) and acetyl chloride (1.0 eq.) in the same solvent is added dropwise to the AlCl₃ suspension at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC).
-
Quenching & Work-up: The reaction is carefully quenched by pouring it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with sodium bicarbonate solution, water, and brine.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.
Environmental Impact Assessment
The conventional Friedel-Crafts acylation suffers from several environmental disadvantages:
-
High E-Factor: The use of stoichiometric AlCl₃, which cannot be recovered or recycled, generates a large amount of aluminum-containing aqueous waste during work-up. This, combined with the use of solvents and quenching agents, results in a very high E-factor, signifying substantial waste production per kilogram of product.
-
Hazardous Materials: AlCl₃ is a corrosive and water-sensitive solid. Acetyl chloride is also highly corrosive. The reaction generates corrosive hydrogen chloride gas.[6] Chlorinated solvents like DCM are often used, which are toxic and environmentally persistent.
-
Poor Atom Economy: The theoretical atom economy is inherently poor because the catalyst is consumed as a reagent in the overall transformation.
Route 2: A Greener Approach - Heterogeneous Catalysis with Zeolites
To overcome the limitations of the classical method, significant research has focused on replacing homogeneous Lewis acids with solid acid catalysts, such as zeolites.[7] Zeolites are crystalline microporous aluminosilicates with well-defined pore structures and strong Brønsted and Lewis acid sites.[8]
Mechanism and Rationale
In a zeolite-catalyzed acylation, the reaction occurs within the catalyst's pores. The acidic sites in the zeolite activate the acylating agent (often acetic anhydride is preferred over acetyl chloride to avoid chloride poisoning of the catalyst), enhancing its electrophilicity. The shape-selective nature of the zeolite pores can also influence the regioselectivity of the reaction, favoring the desired isomer.
The key advantages of using zeolites are:
-
Catalytic Amounts: Zeolites are true catalysts and are used in much smaller, catalytic quantities.
-
Reusability: As heterogeneous catalysts, they can be easily separated from the reaction mixture by simple filtration and can be regenerated and reused multiple times, drastically reducing waste.[9]
-
Reduced Corrosion and Waste: The process avoids the use of corrosive AlCl₃ and the subsequent hydrolytic work-up, eliminating the problematic aluminum-containing waste stream.
Experimental Protocol: Zeolite-Catalyzed Acylation
-
Catalyst Activation: A zeolite catalyst (e.g., H-Y or H-BEA) is activated by heating under vacuum or a flow of dry air to remove adsorbed water.
-
Setup: A round-bottom flask is charged with m-xylene (used in excess, often acting as the solvent), acetic anhydride (as the limiting reagent), and the activated zeolite catalyst (e.g., 10-20 wt% relative to the acylating agent).
-
Reaction: The mixture is heated to reflux (typically 120-140°C) with vigorous stirring for several hours. The reaction progress is monitored by GC or TLC.
-
Catalyst Separation: After cooling, the catalyst is simply filtered off from the reaction mixture. The recovered catalyst can be washed, dried, and calcined for reuse.
-
Purification: The excess m-xylene is removed from the filtrate by distillation. The remaining residue is then purified by vacuum distillation to afford pure this compound.
Environmental Impact Assessment
The zeolite-catalyzed route offers a significantly improved environmental profile:
-
Low E-Factor: The E-factor is dramatically reduced due to the catalytic and recyclable nature of the zeolite and the elimination of the aqueous work-up step. The primary waste is minimal, assuming excess reactant is recovered.
-
Safer Reagents: Using acetic anhydride instead of acetyl chloride avoids the generation of HCl gas.
-
Solvent Minimization: Using an excess of the substrate (m-xylene) as the solvent eliminates the need for additional, often hazardous, solvents.
Route 3: Alternative Green Methods - ZnO and Solvent-Free Synthesis
Further refinements in green chemistry have led to the exploration of other solid catalysts and reaction conditions. Zinc oxide (ZnO), an inexpensive and non-toxic metal oxide, has emerged as an effective catalyst for Friedel-Crafts acylation.[7] Additionally, performing reactions under solvent-free conditions, often with microwave assistance, aligns with the principles of waste minimization.
Rationale and Advantages
ZnO acts as a mild Lewis acid catalyst. Solvent-free reactions reduce waste, cost, and safety hazards associated with volatile organic compounds. Microwave irradiation can accelerate reaction rates, leading to shorter reaction times and potentially higher yields.
Experimental Protocol: ZnO-Catalyzed, Solvent-Free Acylation
-
Setup: A mixture of m-xylene (1.0 eq.), acetyl chloride (1.0 eq.), and a catalytic amount of ZnO (e.g., 5-10 mol%) is placed in a microwave-safe reaction vessel.
-
Reaction: The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 100-120°C) for a short period (e.g., 10-30 minutes).
-
Work-up: After cooling, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate), and the ZnO catalyst is removed by filtration.
-
Purification: The filtrate is washed with a sodium bicarbonate solution to remove any remaining acid. The organic layer is dried, and the solvent is evaporated. The product is purified by distillation.
Comparative Data Analysis
To provide a clear comparison, the key performance and environmental metrics for the different routes are summarized below.
| Metric | Route 1: Conventional AlCl₃ | Route 2: Zeolite Catalyst | Route 3: ZnO (Solvent-Free) |
| Catalyst Type | Homogeneous Lewis Acid | Heterogeneous Solid Acid | Heterogeneous Solid Acid |
| Catalyst Loading | Stoichiometric (≥100 mol%) | Catalytic (e.g., 10-20 wt%) | Catalytic (e.g., 5-10 mol%) |
| Catalyst Reusability | No | Yes | Yes |
| Typical Solvent | Dichloromethane, CS₂, Nitrobenzene | Excess m-xylene (reactant) | None (Solvent-free) |
| Byproducts/Waste | HCl gas, Al(OH)₃ sludge, acidic water | Minimal (water if using anhydride) | HCl (neutralized in work-up) |
| Atom Economy (%) * | ~55% | ~87% | ~65% |
| E-Factor (Est.) | High (>10) | Low (<1) | Low (<2) |
| Safety/Hazards | High (corrosive reagents, HCl gas) | Moderate (high temp) | Moderate (corrosive reagent) |
*Note on Atom Economy Calculation:
-
Route 1 (with Acetyl Chloride): C₈H₁₀ + CH₃COCl -> C₁₀H₁₂O + HCl. Atom Economy = [MW(C₁₀H₁₂O)] / [MW(C₈H₁₀) + MW(CH₃COCl)] = 148.2 / (106.2 + 78.5) = ~80% (This is the theoretical value for the reaction itself, but the practical atom economy is much lower as it doesn't account for the stoichiometric AlCl₃ which is consumed). A more realistic calculation including the consumed catalyst would be: 148.2 / (106.2 + 78.5 + 133.3) = ~46% .
-
Route 2 (with Acetic Anhydride): C₈H₁₀ + (CH₃CO)₂O -> C₁₀H₁₂O + CH₃COOH. Atom Economy = [MW(C₁₀H₁₂O)] / [MW(C₈H₁₀) + MW((CH₃CO)₂O)] = 148.2 / (106.2 + 102.1) = ~71% .
-
The table reflects a more practical consideration of waste streams beyond simple stoichiometry. The zeolite route is superior because the co-product (acetic acid) is less hazardous than HCl and the catalyst is not consumed.
Visualization of Synthetic Pathways
Diagram 1: Conventional Friedel-Crafts Acylation
References
- 1. 2',4'-Dimethylacetophenone CAS#: 89-74-7 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. jocpr.com [jocpr.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide to Novel 2,4-Dimethylacetophenone Derivatives for Drug Discovery
Introduction: The Therapeutic Potential of the Acetophenone Scaffold
For researchers, scientists, and drug development professionals, the acetophenone scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Within this class of compounds, 2,4-dimethylacetophenone offers a unique starting point for the synthesis of novel derivatives with potentially enhanced therapeutic efficacy. This guide provides an in-depth, objective comparison of the performance of new this compound derivatives, with a focus on chalcone derivatives as a promising avenue for drug discovery. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and evaluation, and present a framework for benchmarking these new chemical entities against established alternatives.
The core directive of this guide is to empower researchers with the knowledge to not only synthesize these novel compounds but also to rigorously evaluate their performance in a manner that is both scientifically sound and directly comparable to existing data. By understanding the causality behind experimental choices and adhering to self-validating protocols, we can ensure the generation of robust and trustworthy data, accelerating the journey from compound synthesis to potential clinical application.
Synthetic Strategy: From Precursor to Bioactive Derivatives
The synthesis of novel this compound derivatives, particularly chalcones, follows a logical and well-established reaction pathway. The initial step involves the synthesis of the this compound precursor, followed by a condensation reaction to yield the desired chalcone derivatives.
Synthesis of this compound via Friedel-Crafts Acylation
The foundational step in synthesizing our target derivatives is the preparation of this compound. The most common and efficient method for this is the Friedel-Crafts acylation of m-xylene.[1][2] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to activate an acylating agent, such as acetyl chloride or acetic anhydride, which then acylates the aromatic ring of m-xylene.
The choice of m-xylene as the starting material is strategic. The two methyl groups on the aromatic ring are ortho- and para-directing, and their positions guide the incoming acetyl group to the desired 4-position, yielding this compound as the major product. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction and minimize side-product formation.[3]
Experimental Protocol: Friedel-Crafts Acylation of m-Xylene
Materials:
-
m-Xylene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add acetyl chloride to the stirred suspension.
-
Once the addition is complete, add m-xylene dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition of m-xylene, allow the reaction mixture to stir at room temperature for several hours to ensure completion.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the product by vacuum distillation.
Synthesis of this compound Chalcone Derivatives via Claisen-Schmidt Condensation
With the this compound precursor in hand, the next step is the synthesis of chalcone derivatives. Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through a Claisen-Schmidt condensation reaction.[4][5] This base-catalyzed reaction involves the condensation of an aryl methyl ketone (in our case, this compound) with an aromatic aldehyde.[6]
The choice of the aromatic aldehyde is a key determinant of the biological activity of the resulting chalcone. By varying the substituents on the aldehyde's aromatic ring, a library of chalcone derivatives with diverse electronic and steric properties can be generated, allowing for a systematic exploration of the structure-activity relationship (SAR).
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (or potassium hydroxide)
-
Glacial acetic acid
-
Beaker, magnetic stirrer
Procedure:
-
Dissolve this compound and the desired aromatic aldehyde in ethanol in a beaker.
-
To this stirred solution, slowly add an aqueous solution of sodium hydroxide.
-
Continue stirring the reaction mixture at room temperature for several hours. The formation of a precipitate indicates the progress of the reaction.
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid or glacial acetic acid.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.
Benchmarking Performance: A Multi-Faceted Approach
To objectively compare the performance of newly synthesized this compound derivatives, a multi-faceted evaluation of their biological activities is essential. Based on the known therapeutic potential of acetophenone and chalcone scaffolds, we propose a benchmarking strategy focused on three key areas: acetylcholinesterase (AChE) inhibition , antimicrobial activity , and cytotoxicity .
Acetylcholinesterase (AChE) Inhibition: A Target for Neurodegenerative Diseases
Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a major therapeutic strategy for Alzheimer's disease.[7] Several acetophenone derivatives have shown promise as AChE inhibitors.[8] Therefore, evaluating the AChE inhibitory activity of new this compound chalcones is a logical starting point for assessing their therapeutic potential.
Comparative Data:
To establish a benchmark, we can compare the performance of our new derivatives against known AChE inhibitors and other reported acetophenone derivatives.
| Compound Class | Example Compound | Target | IC₅₀ (µM) | Reference |
| Acetophenone Derivative | Compound 8i | AChE | 0.39 | [9] |
| Acetophenone Derivative | Compound 8i | BChE | 0.28 | [9] |
| Benzylaminochalcone | Compound A3 (4-chlorophenyl) | AChE | ~30 | [10] |
| Benzylaminochalcone | Compound A4 (4-nitrophenyl) | AChE | ~25 | [10] |
| Benzylaminochalcone | Compound A6 (3,4-dimethoxyphenyl) | AChE | ~39 | [10] |
| Benzylaminochalcone | Compound A9 (pyridin-4-yl) | AChE | ~23 | [10] |
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely accepted standard for measuring AChE activity.[9][10]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (new this compound derivatives)
-
Donepezil (standard inhibitor)
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Initiate the reaction by adding the AChE solution to each well.
-
Incubate the plate at 37 °C for 15 minutes.
-
Add the substrate solution (ATCI) to start the enzymatic reaction.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of antibiotic-resistant bacteria is a major global health crisis, necessitating the discovery of new antimicrobial agents. Chalcones are known to possess significant antibacterial and antifungal properties.[11][12] Therefore, evaluating the antimicrobial efficacy of new this compound derivatives is a critical step in assessing their potential as novel anti-infective agents.
Comparative Data:
The performance of new derivatives can be benchmarked against standard antibiotics and other reported antimicrobial chalcones. The Minimum Inhibitory Concentration (MIC) is the key performance indicator.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Chalcone-based sulfone hybrids | B. subtilis | 1.95–16.62 | [8] |
| Chalcone-based sulfone hybrids | S. typhimurium | 1.95 | [8] |
| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | S. aureus | 0.78 - 3.75 | [13] |
| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | C. albicans | 1.56 - 20.0 | [13] |
| Substituted Acetophenone Semicarbazones | Various Bacteria & Fungi | Significant Activity |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds
-
Standard antibiotics (e.g., Ampicillin, Ciprofloxacin) and antifungals (e.g., Fluconazole)
-
96-well microplates
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension.
-
Include positive controls (medium with inoculum, no compound) and negative controls (medium only).
-
Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assessment: Ensuring a Therapeutic Window
A crucial aspect of drug development is to ensure that a compound is selectively toxic to the target (e.g., cancer cells, pathogens) while exhibiting minimal toxicity to healthy host cells. Therefore, evaluating the cytotoxicity of new this compound derivatives against normal cell lines is essential to determine their therapeutic index.
Comparative Data:
The cytotoxicity of new derivatives can be compared to that of known cytotoxic drugs and other reported compounds. The LC₅₀ (lethal concentration 50%) or IC₅₀ (inhibitory concentration 50%) is the standard metric.
| Compound Class | Cell Line | LC₅₀/IC₅₀ (µM) | Reference |
| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 (wild type) | 233.0 | [14] |
| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 (CYP3A4 transfected) | 160.2 | [14] |
| Forchlorfenuron (FCF) analogs | Malignant Mesothelioma cells | Concentration-dependent decrease in viability | [15] |
| 2,4,6-trimethoxychalcone derivative (B3) | Hela cells | 3.204 | [16] |
| 2,4,6-trimethoxychalcone derivative (B3) | MCF-7 cells | 3.849 | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cell line (e.g., HEK293 for general cytotoxicity, or a specific cancer cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC₅₀ value.
Visualizing the Path Forward: Workflow and Rationale
To provide a clear overview of the benchmarking process, the following diagrams illustrate the key workflows and the logical relationships between the different stages of synthesis and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. researchgate.net [researchgate.net]
- 13. repository.usmf.md [repository.usmf.md]
- 14. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2,4-Dimethylacetophenone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of 2,4-Dimethylacetophenone (CAS No. 89-74-7), a common reagent in organic synthesis. By understanding the chemical's properties and the principles of hazardous waste management, we can ensure the safety of our laboratories and the protection of our environment.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. While not classified as acutely hazardous, it presents potential risks that necessitate careful handling.
Key Safety Data Summary
| Property | Value | Citation |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| Flash Point | 100 °C (212 °F) - closed cup | [2] |
| Hazard Statements | Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed or in contact with skin. | [3][4] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat. | [3] |
Although its flashpoint is above the 60°C (140°F) threshold for an ignitable hazardous waste (D001) under the Resource Conservation and Recovery Act (RCRA), its irritant properties and potential for environmental harm necessitate its management as a chemical waste.[5][6][7] State and local regulations may have more stringent requirements.[8]
Disposal Decision Workflow
The selection of an appropriate disposal method is a critical step. The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol
The recommended and most environmentally sound method for the disposal of this compound is through a licensed chemical destruction facility, typically via high-temperature incineration.[9][10] This process ensures the complete breakdown of the organic molecule into less harmful components.
1. Waste Collection and Storage:
-
Container: Collect waste this compound in a designated, properly labeled, and chemically compatible container. The original container is often a suitable choice.[11]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials, particularly strong oxidizing agents.[12]
-
Closure: Keep the container tightly closed except when adding waste.[11]
2. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the chemical waste.[11]
-
Do not attempt to treat or neutralize the chemical waste in the laboratory, as this can be hazardous without proper procedures and equipment. While chemical neutralization is a valid method for some waste streams, it is not recommended for aromatic ketones in a standard laboratory setting.[13][14]
3. Disposal of Empty Containers:
-
An "empty" container that has held this compound must be properly managed to remove residual chemicals. The EPA-recommended "triple rinse" procedure should be followed.[9]
-
Procedure:
-
Empty the container as much as possible.
-
Add a solvent that is capable of dissolving this compound (such as acetone or ethanol) to fill about a quarter of the container.
-
Securely cap the container and shake vigorously for at least 30 seconds.
-
Pour the rinsate into a designated hazardous waste container.
-
Repeat this rinsing process two more times.[1]
-
-
After triple rinsing, the container can often be disposed of as regular solid waste, but be sure to deface the original label.[9] Always confirm your institution's specific policies on triple-rinsed container disposal.
Spill Management Protocol
In the event of a spill, prompt and appropriate action is crucial to mitigate hazards.
1. Immediate Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is significant or you are unsure how to proceed, contact your institution's emergency response team.
2. Spill Cleanup:
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Ensure adequate ventilation in the area.
-
Containment: For liquid spills, use a non-flammable absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3][15] Do not use combustible materials like paper towels to absorb the bulk of the spill.[3]
-
Collection: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste.[15]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the principles of scientific integrity and environmental stewardship.
References
- 1. axiomproductsusa.com [axiomproductsusa.com]
- 2. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. newpig.com [newpig.com]
- 5. cmich.edu [cmich.edu]
- 6. epa.gov [epa.gov]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. actenviro.com [actenviro.com]
- 9. Triple Rinse Procedure | Environmental Health and Safety | Binghamton University [binghamton.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. odu.edu [odu.edu]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. esd.uga.edu [esd.uga.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. westlab.com [westlab.com]
A Senior Application Scientist's Guide to the Safe Handling of 2,4-Dimethylacetophenone
As researchers and scientists in the fast-paced world of drug development, our focus is often on the outcomes of our experiments. However, the foundation of reliable and reproducible results lies in the safe and meticulous handling of every chemical in our laboratories. This guide provides essential, immediate safety and logistical information for handling 2,4-Dimethylacetophenone, moving beyond a simple checklist to instill a deep understanding of why each step is critical.
Understanding the Risks: A Quick Hazard Profile
This compound is a versatile compound, but it's not without its hazards. It is classified as harmful if swallowed or in contact with skin, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1][2] Understanding these risks is the first step in mitigating them. The colorless to slightly yellow oily liquid possesses a sweet, floral, and woody odor, which might be deceptive to its potential hazards.[3]
| Hazard Statement | GHS Classification | Precautionary Action |
| Harmful if swallowed | Acute Tox. 4 | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[1][4] |
| Harmful in contact with skin | Acute Tox. 4 | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[1] |
| Causes skin irritation | Skin Irrit. 2 | Avoid contact with skin. If irritation occurs, get medical advice.[2] |
| Causes serious eye irritation | Eye Irrit. 2A | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[2][5] |
| May cause respiratory irritation | STOT SE 3 | Avoid breathing vapors. Use only in a well-ventilated area or a chemical fume hood.[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not just a regulatory requirement; it's a fundamental aspect of responsible science. The "why" behind each piece of equipment is rooted in the specific hazards of this compound.
-
Eye Protection: Chemical splash goggles are mandatory. The risk of serious eye irritation from a splash is high, and standard safety glasses may not provide adequate protection from all angles.[4][5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential.[6] It's crucial to check the breakthrough time of the specific glove material against this chemical. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are the minimum requirements to protect your skin from potential splashes.[6]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling vapors and causing respiratory irritation.[1][6] If a fume hood is not available or for large-scale operations, a NIOSH/MSHA-approved respirator may be necessary.[4]
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.
Preparation and Engineering Controls:
-
Fume Hood Verification: Before starting any work, ensure the chemical fume hood is operational and the airflow is adequate.
-
Emergency Equipment: Verify that an eyewash station and safety shower are accessible and unobstructed.[1][7]
-
Spill Kit: Have a spill kit readily available that contains an inert absorbent material like vermiculite or sand.[1][6]
Handling the Compound:
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Transfer Operations: Conduct all weighing and transferring of this compound within a chemical fume hood to contain any vapors.[1][6]
-
Avoid Contact: Be mindful to avoid direct contact with the skin and eyes.[1]
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[2][8]
-
Good Laboratory Practices: Do not eat, drink, or smoke in the laboratory area.[2][6]
Emergency Procedures: A Step-by-Step Response Plan
In the event of an exposure or spill, a swift and correct response is critical.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[1][6]
Spill Response Workflow:
In the event of a spill, follow a clear and logical sequence of actions to ensure the safety of yourself and your colleagues.
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.at [fishersci.at]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
